Chemical Properties and Synthetic Applications of N-Boc-L-methionine Dicyclohexylamine Salt (Boc-Met-OH·DCHA)
Audience: Researchers, scientists, and drug development professionals Focus: Physicochemical profiling, stability causality, and self-validating protocols in Solid-Phase Peptide Synthesis (SPPS). Introduction & Structura...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Focus: Physicochemical profiling, stability causality, and self-validating protocols in Solid-Phase Peptide Synthesis (SPPS).
Introduction & Structural Causality
In the highly controlled environment of Solid-Phase Peptide Synthesis (SPPS), the physical and chemical stability of amino acid building blocks is paramount. N-Boc-L-methionine (Boc-Met-OH) is the standard reagent for incorporating methionine into a growing peptide chain via Boc-chemistry. However, the free acid form of Boc-Met-OH presents significant handling challenges: it is a low-melting solid that frequently presents as a hygroscopic oil at room temperature. This physical state makes accurate stoichiometric weighing difficult and exposes the sensitive thioether side chain to spontaneous atmospheric oxidation, forming methionine sulfoxide (Met(O)).
To circumvent these thermodynamic vulnerabilities, the compound is commercialized and stored as a Dicyclohexylamine (DCHA) salt . The bulky, non-hygroscopic DCHA base coordinates with the carboxylic acid to form a highly stable, tightly packed crystalline lattice. This structural modification elevates the melting point by over 70 °C, effectively locking the molecule into a stable solid state that resists degradation during long-term storage .
Quantitative Data Presentation
The following table summarizes the comparative physicochemical properties that dictate the preferential use of the DCHA salt over the free acid in laboratory settings.
Property
Boc-Met-OH (Free Acid)
Boc-Met-OH·DCHA (Salt)
CAS Number
2488-15-5
22823-50-3
Molecular Formula
C₁₀H₁₉NO₄S
C₂₂H₄₂N₂O₄S
Molecular Weight
249.33 g/mol
430.64 g/mol
Physical State
Low-melting solid / Viscous oil
Crystalline powder
Melting Point
47–50 °C
120–123 °C
Hygroscopicity
High
Low (Stable at ambient conditions)
Solubility
DCM, DMF, EtOAc, Alcohols
DCM, EtOAc, Chloroform, Acetone
Preparative Workflows: The Desalting Protocol
While the DCHA salt is ideal for storage, it cannot be used directly in coupling reactions . Dicyclohexylamine is a strong, bulky base that will aggressively compete with the peptide resin's N-terminal amines, neutralize activating additives (like HOBt), and severely inhibit the coupling kinetics. Therefore, the salt must be quantitatively converted back to the free acid immediately prior to use .
Causality in Reagent Selection
A common error in desalting protocols is the use of Hydrochloric Acid (HCl). Reacting DCHA with HCl produces dicyclohexylammonium chloride, a salt that is sparingly soluble in both water and organic solvents. This creates an intractable emulsion that ruins phase separation. Instead, Phosphoric Acid (H₃PO₄) or Potassium Bisulfate (KHSO₄) must be used, as they form highly water-soluble DCHA salts that partition cleanly into the aqueous phase.
Step-by-Step Desalting Protocol (Self-Validating)
Dissolution: Suspend 1.0 equivalent of Boc-Met-OH·DCHA in 10 volumes of cold (-20 °C) Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Acidic Extraction: Add a 10% aqueous solution of KHSO₄ or H₃PO₄ under vigorous stirring until the solid is completely dissolved and two clear phases form.
Primary Validation: Measure the pH of the lower aqueous phase. It must read between 2.0 and 3.0 to ensure complete protonation of the DCHA base.
Phase Separation: Separate the aqueous phase and discard. Wash the organic phase once more with 10% KHSO₄.
Neutralization Wash: Extract the organic phase three times with distilled water or brine.
Secondary Validation: Test the final aqueous wash. The pH must be ≥ 4.0, confirming the complete removal of acidic buffers. A Thin-Layer Chromatography (TLC) check is recommended to confirm the absence of residual DCHA.
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure to yield the free Boc-Met-OH as a reactive oil/solid.
Workflow for the quantitative liberation of Boc-Met-OH from its DCHA salt.
Solid-Phase Peptide Synthesis (SPPS) Integration
Once the free acid is liberated, it must be immediately activated and coupled to the growing peptide chain. Methionine requires special considerations during the final cleavage step due to the nucleophilic nature of its thioether side chain.
Activation and Coupling Protocol
Activation: Dissolve the freshly liberated Boc-Met-OH (3.0 to 5.0 equivalents relative to resin loading) in a minimum volume of Dimethylformamide (DMF). Add equimolar amounts of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). Allow 5–10 minutes for the formation of the active OBt-ester.
Coupling: Add the activated mixture to the N-terminal deprotected peptide-resin. Agitate at room temperature under an inert atmosphere (Nitrogen or Argon) for 1 to 2 hours.
Self-Validation (Kaiser Test): Remove a few resin beads, wash thoroughly with DCM/EtOH, and perform a Kaiser (ninhydrin) test.
Yellow beads (Negative): Confirms >99% acylation. Proceed to the next deprotection cycle.
Blue beads (Positive): Indicates incomplete coupling. Re-couple using a different activating agent (e.g., HATU/DIPEA) before proceeding.
Cleavage and Scavenger Causality
In Boc-SPPS, the final cleavage of the peptide from the resin and the removal of global side-chain protecting groups requires strong acids, typically anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA).
During this highly acidic cleavage, tert-butyl cations are generated. The thioether group of methionine is highly susceptible to alkylation by these cations, which can permanently ruin the peptide sequence. Furthermore, spontaneous acid-catalyzed oxidation to Met(O) is a major risk . To suppress these side reactions, nucleophilic scavengers must be added to the cleavage cocktail. A standard highly effective cocktail for methionine-containing peptides includes Dimethyl Sulfide (DMS) and p-thiocresol, which act as sacrificial nucleophiles to trap the cations and maintain a reducing environment.
Boc-SPPS coupling cycle incorporating self-validating tests and Met-specific cleavage.
References
National Center for Biotechnology Information (PubChem). "L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) - CID 89857". PubChem Database. Available at:[Link]
Exploratory
Molecular Architecture and Operational Dynamics of Boc-Met-OH DCHA Salt in Peptide Synthesis
Executive Summary In the rigorous landscape of solid-phase peptide synthesis (SPPS) and drug development, the physical stability of amino acid building blocks dictates the efficiency and purity of the final therapeutic p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rigorous landscape of solid-phase peptide synthesis (SPPS) and drug development, the physical stability of amino acid building blocks dictates the efficiency and purity of the final therapeutic product. N-alpha-tert-butyloxycarbonyl-L-methionine (Boc-Met-OH) is a critical precursor; however, in its free acid form, it frequently presents as a non-crystalline, hygroscopic oil. To circumvent the handling and degradation issues associated with this state, it is commercially and synthetically isolated as a dicyclohexylammonium (DCHA) salt. This technical guide provides an in-depth analysis of the molecular structure, weight, and mechanistic handling of Boc-Met-OH DCHA salt, complete with field-proven, self-validating protocols for its application.
Boc-Met-OH DCHA salt is an ionic complex formed between the carboxylate of the protected amino acid and the protonated secondary amine of dicyclohexylamine. The stoichiometric ratio is strictly 1:1.
Table 1: Quantitative Physicochemical Data of Boc-Met-OH DCHA Salt
The total molecular weight is calculated by combining the free acid (C10H19NO4S, 249.33 g/mol ) and the DCHA base (C12H23N, 181.32 g/mol ), yielding a total mass of 430.64 g/mol (1[1],2[2]).
Mechanistic Rationale: The Role of DCHA in Structural Stabilization
Why utilize a DCHA salt instead of the free acid? The causality lies in the thermodynamics of crystallization. The aliphatic and thioether side chain of methionine, combined with the bulky Boc protecting group, disrupts crystal lattice formation. Consequently, free Boc-Met-OH is often isolated as a viscous oil. Oils are highly susceptible to oxidation (especially the thioether sulfur converting to a sulfoxide) and trap residual solvents or synthetic impurities (3[3]).
Dicyclohexylamine (DCHA) acts as a potent resolving agent. By introducing DCHA to the oily free acid in a solvent like diethyl ether, an immediate acid-base reaction occurs. The resulting dicyclohexylammonium carboxylate salt possesses a highly ordered, stable crystalline lattice. This transformation is not merely for ease of weighing; it is a critical purification step. The crystallization process inherently excludes impurities, yielding a building block of exceptional purity (>98%) suitable for pharmaceutical-grade peptide synthesis (4[4]).
Experimental Methodology: Liberation of the Free Acid
Despite its stability, the DCHA salt cannot be used directly in a peptide coupling reaction. If introduced to a coupling reagent (e.g., DCC, EDC, or HATU), the DCHA amine would act as a competitive nucleophile, leading to chain termination or severe side reactions. Therefore, the free Boc-Met-OH must be liberated immediately prior to synthesis.
The following self-validating protocol ensures complete removal of DCHA without compromising the acid-labile Boc group.
Step-by-Step Liberation Protocol:
Suspension : Suspend 1 part of Boc-Met-OH DCHA salt in 5–10 volumes of cold (-20°C) ethyl acetate (EtOAc). The low temperature mitigates any risk of Boc cleavage during acidification.
Acidification : Under vigorous stirring, slowly add 10% aqueous phosphoric acid (H3PO4) until the solid completely dissolves and two clear phases form.
Causality Check: Why phosphoric acid? Using hydrochloric acid (HCl) is a common novice mistake. HCl forms dicyclohexylammonium chloride, which is sparingly soluble and will precipitate, complicating phase separation. Phosphoric acid ensures the DCHA·H3PO4 salt remains highly soluble in the aqueous phase (5[5]).
Primary Validation : Stop stirring and measure the pH of the lower aqueous phase. The system validates itself when the pH reads strictly between 2 and 3. If higher, add more 10% H3PO4.
Phase Separation : Separate the layers. Discard the aqueous phase (containing the DCHA salt).
Washing : Wash the organic phase once with 2 volumes of 10% H3PO4, followed by three washes with 2 volumes of distilled water.
Secondary Validation : Check the pH of the final aqueous wash. It must be ≥ 4 to confirm the removal of residual acid. A Thin Layer Chromatography (TLC) check (ninhydrin stain) should confirm the complete absence of the DCHA amine spot in the organic layer (5[5]).
Isolation : Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate in vacuo. The resulting purified Boc-Met-OH will typically present as an oil, ready for immediate integration into the peptide sequence.
Visualizing the Liberation Workflow
To standardize this procedure across laboratory environments, the logical relationship of the liberation workflow is mapped below.
Fig 1: Operational workflow for the liberation of free Boc-Met-OH from its DCHA salt.
Conclusion
The utilization of the DCHA salt of Boc-Met-OH exemplifies the intersection of physical chemistry and synthetic utility. By converting an unstable, hard-to-purify oil into a crystalline solid with a defined molecular weight of 430.64 g/mol , chemists ensure the long-term integrity of their building blocks. Adherence to the precise, self-validating liberation protocol outlined above guarantees that the DCHA resolving agent is cleanly removed, preventing synthetic failure and ensuring high-fidelity peptide elongation.
References
PubChem. "L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)". National Institutes of Health.[Link]
The Critical Distinction Between N-Boc-L-Methionine Free Acid and DCHA Salt in Peptide Synthesis
Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) workflow...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
As a Senior Application Scientist overseeing solid-phase peptide synthesis (SPPS) workflows, I frequently encounter synthetic bottlenecks tracing back to the physical state of the starting materials. A classic example is the handling of N-Boc-L-methionine. Researchers must choose between the free acid form and its dicyclohexylamine (DCHA) salt. Understanding the mechanistic differences between these two forms is not merely an academic exercise—it is a prerequisite for maintaining stoichiometric precision, preventing side reactions, and ensuring high coupling yields.
This whitepaper details the physicochemical disparities between the two forms, the causality behind salt formation, and a self-validating protocol for liberating the free acid for downstream coupling.
Physicochemical Profiling: Free Acid vs. DCHA Salt
The fundamental differences between the free acid and the DCHA salt dictate their storage, handling, and application in SPPS[1][2].
Physicochemical Property
N-Boc-L-Methionine (Free Acid)
N-Boc-L-Methionine DCHA Salt
CAS Number
2488-15-5
22823-50-3
Molecular Weight
249.33 g/mol
430.65 g/mol
Physical State
Viscous oil or sticky microcrystalline powder
Highly crystalline solid
Hygroscopicity
High (readily absorbs atmospheric moisture)
Low (non-hygroscopic)
Chemical Stability
Prone to thioether oxidation & autocatalysis
Excellent long-term shelf stability
SPPS Readiness
Ready for immediate activation
Requires desalting prior to use
The Causality of Salt Formation (Expertise & Experience)
Why do manufacturers intentionally convert N-Boc-L-methionine into a DCHA salt? The answer lies in mitigating the inherent instability of the free acid.
Preventing Oxidation & Degradation: The thioether side chain of methionine is highly susceptible to atmospheric oxidation, readily forming methionine sulfoxide[2]. Furthermore, the free carboxylic acid can autocatalyze the degradation of the acid-labile Boc (tert-butyloxycarbonyl) protecting group over prolonged storage.
Overcoming Hygroscopicity: The free acid typically presents as a viscous oil or a sticky, amorphous solid[3][4]. This physical state makes it highly hygroscopic. Absorbed moisture throws off molecular weight calculations, leading to inaccurate stoichiometry during moisture-sensitive coupling reactions.
The DCHA Solution: By reacting the free acid with dicyclohexylamine, the carboxylic acid is deprotonated to form a stable carboxylate-ammonium ion pair. This dramatically increases the lattice energy, yielding a highly crystalline, free-flowing powder[4][5]. The crystalline matrix shields the thioether from oxygen and locks out moisture, extending the shelf life indefinitely under proper storage conditions.
The Imperative of Desalting Prior to Coupling
While the DCHA salt is ideal for storage, it is strictly incompatible with direct use in coupling reactions.
If the DCHA salt is introduced into a reaction vessel with an activating agent (e.g., DCC, EDC, or HBTU), the bulky secondary amine (dicyclohexylamine) acts as a competing nucleophile. It will attack the activated O-acylisourea or active ester intermediate, forming an irreversible DCHA-amide byproduct[6]. This not only consumes the expensive amino acid derivative but also alters the basicity of the coupling environment, potentially leading to racemization or incomplete peptide chain elongation. Therefore, the DCHA salt must be "freed" (converted back to the free acid) immediately prior to use[5].
Validated Desalting Protocol: Converting DCHA Salt to Free Acid
To ensure a self-validating and high-yield conversion, the following protocol is adapted from standard industry practices[5]. The causality behind each step is detailed to ensure trustworthiness and reproducibility.
Step-by-Step Methodology:
Suspension: Suspend 1 part (by weight) of the N-Boc-L-methionine DCHA salt in 5 to 10 volumes of ethyl acetate (EtOAc) or tert-butyl methyl ether (TBME)[5].
Causality: These moderately polar organic solvents dissolve the free acid but not the initial DCHA salt or the resulting inorganic salts. Chilling the solvent to 0–5°C is recommended to minimize any potential side reactions.
Acidification: Under vigorous stirring, slowly add 10% aqueous phosphoric acid (H₃PO₄) until the solid completely dissolves and two distinct liquid phases form. The pH of the lower aqueous phase must read 2–3[5].
Causality: H₃PO₄ is a strong enough acid to protonate the carboxylate (forcing the uncharged Boc-amino acid into the organic phase) while simultaneously protonating the DCHA. The resulting DCHA-phosphate salt is highly water-soluble and partitions entirely into the aqueous phase.
Phase Separation: Transfer the biphasic mixture to a separatory funnel and separate the layers. Retain the upper organic layer[5].
Washing & Validation: Wash the organic layer with water (3 times, using 2 volumes each time) until the aqueous wash registers a pH ≥ 4. Check the organic phase via Thin Layer Chromatography (TLC) to validate that all amino acid has been liberated[5].
Causality: This step acts as a self-validating system. It systematically removes any residual phosphoric acid and traces of DCHA-phosphate, ensuring the final free acid will not carry over acidic impurities that could cleave the Boc group prematurely.
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure (in vacuo)[5].
Result: The pure N-Boc-L-methionine free acid is recovered, typically as a viscous oil, ready for immediate activation and coupling[2][5].
Workflow Visualization
Workflow for converting N-Boc-L-methionine DCHA salt to its reactive free acid form.
References
PubChem. "L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)". National Center for Biotechnology Information. URL:[Link]
CAS 16652-76-9 chemical data and physical characteristics
An In-Depth Technical Guide to L-Valine Benzyl Ester p-Toluenesulfonate Salt (CAS 16652-76-9) Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of L-Valine...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to L-Valine Benzyl Ester p-Toluenesulfonate Salt (CAS 16652-76-9)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of L-Valine benzyl ester p-toluenesulfonate salt (CAS 16652-76-9), a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. This document elucidates the compound's chemical and physical characteristics, its synthesis, and its primary application as a protected amino acid derivative in peptide synthesis. Detailed experimental protocols, causality behind methodological choices, and visual diagrams are presented to ensure both technical accuracy and practical utility.
Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. It allows for the precise construction of peptide chains with defined sequences, enabling the investigation of structure-activity relationships and the development of novel therapeutics. A fundamental requirement for successful peptide synthesis is the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini of the amino acid building blocks.[1]
L-Valine benzyl ester p-toluenesulfonate salt is a derivative of the essential amino acid L-valine, where the carboxylic acid group is protected as a benzyl ester and the amino group is protonated by p-toluenesulfonic acid. This specific combination of protecting and counter-ion groups offers distinct advantages in terms of stability, handling, and application, particularly within the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS).[2][3] The benzyl ester provides robust protection for the C-terminus, while the p-toluenesulfonate salt form enhances the compound's crystallinity and stability, making it easier to handle and store compared to the free amino acid ester.[4]
Chemical and Physical Characteristics
The physicochemical properties of L-Valine benzyl ester p-toluenesulfonate salt are summarized in the table below. These characteristics are crucial for its effective use in synthesis and for its characterization.
Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate Salt
The synthesis of L-Valine benzyl ester p-toluenesulfonate salt is typically achieved through the direct esterification of L-valine with benzyl alcohol, using p-toluenesulfonic acid as both a catalyst and the salt-forming agent.[8] A common and industrially advantageous method involves azeotropic dehydration.[8][9]
Rationale for the Synthetic Approach
The use of an aromatic solvent like toluene allows for the removal of water formed during the esterification reaction via azeotropic distillation.[9] This shifts the reaction equilibrium towards the product, resulting in higher yields. p-Toluenesulfonic acid serves a dual purpose: it protonates the carboxylic acid of L-valine, activating it for nucleophilic attack by the hydroxyl group of benzyl alcohol, and it forms a stable, crystalline salt with the resulting amino acid ester, facilitating its isolation and purification.[10]
Experimental Protocol: Synthesis via Azeotropic Dehydration[10][11]
Materials:
L-Valine
Benzyl alcohol
p-Toluenesulfonic acid monohydrate
Toluene
Seed crystal of L-Valine benzyl ester p-toluenesulfonate (optional)
Reaction flask equipped with a Dean-Stark apparatus and a reflux condenser
Procedure:
To a reaction flask, add L-valine, benzyl alcohol (typically in a molar excess), p-toluenesulfonic acid monohydrate (in a slight molar excess relative to L-valine), and toluene.
Heat the mixture to reflux (approximately 100-150°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
Continue the reaction for several hours, monitoring the progress by observing the amount of water collected.
Once the reaction is complete (i.e., no more water is being formed), cool the reaction mixture to 60-90°C.
(Optional) Add a seed crystal of L-Valine benzyl ester p-toluenesulfonate to induce crystallization.
Slowly cool the solution (e.g., at a rate of 3-15°C per hour) to 0-10°C to facilitate the crystallization of the product.
Collect the resulting crystals by filtration.
Wash the crystals with cold toluene to remove any residual impurities.
Dry the crystals under vacuum to obtain pure L-Valine benzyl ester p-toluenesulfonate salt.
Caption: Workflow for the synthesis of L-Valine benzyl ester p-toluenesulfonate salt.
Application in Peptide Synthesis
L-Valine benzyl ester p-toluenesulfonate salt is a key building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[2] In this approach, the Nα-amino group of the growing peptide chain is temporarily protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile. The side chains of the amino acids are protected with more acid-stable groups, often benzyl-based.[3]
The Role of Benzyl Ester and p-Toluenesulfonate in Boc/Bzl SPPS
Benzyl Ester (C-terminal protection): The benzyl ester of the first amino acid (in this case, L-valine) serves as the anchor to the solid support (resin) or as a stable protecting group in solution-phase synthesis.[2] It is stable to the mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used for the removal of the N-terminal Boc group during each cycle of peptide chain elongation.[2][3] The benzyl ester is typically cleaved at the end of the synthesis under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF), which simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin.[11][12]
p-Toluenesulfonate Salt: The tosylate salt form provides several practical advantages. It renders the amino acid ester as a stable, crystalline solid, which is easier to purify and handle than the often-oily free base.[4] During the coupling reaction, the tosylate is neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to generate the free amine in situ for reaction with the activated carboxyl group of the incoming amino acid.
Experimental Protocol: A General Coupling Step in Boc/Bzl SPPS
This protocol describes a typical cycle of deprotection and coupling using a Boc-protected amino acid and L-Valine benzyl ester p-toluenesulfonate salt as the initial C-terminal residue in a solution-phase synthesis for illustrative purposes. The principles are directly applicable to SPPS.
Materials:
Nα-Boc-protected amino acid
L-Valine benzyl ester p-toluenesulfonate salt
Coupling reagent (e.g., HBTU, HATU)
Non-nucleophilic base (e.g., DIEA)
Solvent (e.g., DMF, DCM)
Trifluoroacetic acid (TFA)
Procedure:
Deprotection (if starting with a Boc-protected peptide):
Dissolve the Boc-protected peptide in a solution of TFA in DCM (e.g., 25-50%).
Stir for 30 minutes at room temperature.
Remove the solvent and excess TFA under reduced pressure.
Coupling:
Dissolve the deprotected peptide (or L-Valine benzyl ester p-toluenesulfonate salt for the first coupling) and the next Nα-Boc-protected amino acid in the chosen solvent.
Add the coupling reagent and DIEA.
Stir the reaction mixture at room temperature until the coupling is complete (monitoring by a method like the Kaiser test in SPPS is common).
Work-up and Purification:
After the reaction is complete, the solvent is typically removed, and the crude peptide is purified, often by chromatography, to remove excess reagents and byproducts before proceeding to the next cycle.
Caption: A typical cycle in Boc/Bzl solid-phase peptide synthesis (SPPS).
Analytical and Quality Control
The purity and identity of L-Valine benzyl ester p-toluenesulfonate salt, as well as the peptides synthesized from it, are critical for reliable research and development. Standard analytical techniques include:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to analyze the progress of peptide synthesis.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. The ¹H NMR spectrum will show characteristic peaks for the valine, benzyl, and p-toluenesulfonyl moieties.[14]
Mass Spectrometry (MS): Verifies the molecular weight of the compound and the final peptide product.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[15]
Safety and Handling
As with all laboratory chemicals, L-Valine benzyl ester p-toluenesulfonate salt should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Handle the compound in a well-ventilated area or a fume hood.
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
L-Valine benzyl ester p-toluenesulfonate salt (CAS 16652-76-9) is a highly valuable and versatile reagent in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with its role as a stable, protected amino acid derivative, make it an essential component of the Boc/Bzl peptide synthesis strategy. The benzyl ester provides robust C-terminal protection, while the p-toluenesulfonate salt form ensures stability and ease of handling. A thorough understanding of its synthesis, application, and analysis, as detailed in this guide, is crucial for its effective utilization in the development of novel peptides for therapeutic and research purposes.
References
Brinkman, H. R., Landi Jr., J. J., Paterson Jr., J. B., & Stone, P. J. (1991). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Synthetic Communications, 21(3), 459-463. [Link]
ResearchGate. Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. [Link]
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
University of Calgary. Chapter 27: Peptide Synthesis. [Link]
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]
International Journal of Scientific Research and Engineering Development. (2023). Vibrational Spectroscopic Studies of Amino acid p-toluenesulfonic acid NLO Crystals. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Role of N-Boc-L-methionine DCHA in peptide synthesis chemistry
An In-Depth Technical Guide to the Role of N-Boc-L-methionine DCHA in Peptide Synthesis Chemistry Abstract This technical guide provides a comprehensive examination of N-α-tert-butyloxycarbonyl-L-methionine dicyclohexyla...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Role of N-Boc-L-methionine DCHA in Peptide Synthesis Chemistry
Abstract
This technical guide provides a comprehensive examination of N-α-tert-butyloxycarbonyl-L-methionine dicyclohexylammonium salt (N-Boc-L-methionine DCHA), a critical building block in peptide synthesis. We will explore the fundamental rationale for utilizing the dicyclohexylammonium (DCHA) salt form, detailing its significant advantages in stability, handling, and long-term storage over its free acid counterpart. The guide offers detailed, field-proven protocols for the liberation of the free acid, its subsequent incorporation into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS), and strategies for mitigating the inherent challenges of methionine's reactive thioether side chain, namely oxidation and S-alkylation. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of methionine-containing peptides.
Introduction: The Strategic Importance of the DCHA Salt Form
Methionine, with its sulfur-containing side chain, is a crucial amino acid residue in a vast array of biologically active peptides. However, its thioether group presents unique challenges during chemical peptide synthesis, being susceptible to oxidation and alkylation under the acidic conditions frequently employed. The tert-butyloxycarbonyl (Boc) protection strategy, a cornerstone of solid-phase peptide synthesis (SPPS), relies on the acid-labile Boc group for temporary Nα-amino protection.[1][]
While N-Boc-L-methionine is the essential building block for incorporating this residue, its free acid form (Boc-L-Met-OH) can be an amorphous or oily substance, making it difficult to handle, purify, and store reliably.[3][4] To overcome these challenges, the derivative is often prepared and supplied as its dicyclohexylammonium (DCHA) salt. The formation of this salt with the bulky, non-hygroscopic organic base, dicyclohexylamine, confers significant physicochemical advantages that are paramount for the integrity and reproducibility of the synthesis process.[5][6]
This guide will dissect the role of N-Boc-L-methionine DCHA, not as a direct participant in the coupling reaction, but as a superior precursor that ensures the quality and stability of the starting material.
The DCHA Advantage: A Foundation of Stability and Purity
The decision to use an amino acid derivative in its DCHA salt form is a deliberate choice rooted in enhancing its chemical and physical properties. The reaction between the carboxylic acid of Boc-L-methionine and the basic amine of DCHA results in a stable, crystalline salt, a stark contrast to the often unstable free acid.[3][5]
The primary advantages include:
Enhanced Stability: The crystalline lattice structure of the DCHA salt is less susceptible to degradation from environmental factors like temperature and humidity, ensuring the long-term integrity of the reagent.[5] This is a critical factor for reproducibility in GMP and research environments.
Improved Handling: As a free-flowing crystalline powder, the DCHA salt is significantly easier to handle and weigh with high accuracy compared to the potentially oily or hygroscopic free acid.[5][6]
Simplified Purification: The ability to form a crystalline salt facilitates the purification of the N-protected amino acid during its manufacture, allowing for the effective removal of impurities through recrystallization.[3]
N-Boc-L-methionine in the SPPS Workflow: From Salt to Peptide Bond
It is a critical point of understanding that the DCHA salt itself is not active in the peptide coupling reaction. The dicyclohexylamine must first be removed to liberate the free carboxylic acid, which can then be activated for amide bond formation.
Workflow for Incorporating Boc-L-Met-OH from its DCHA Salt
Caption: Workflow for using Boc-L-Met-OH DCHA in SPPS.
Experimental Protocol 1: Conversion of N-Boc-L-methionine DCHA to its Free Acid
This protocol details the necessary conversion of the DCHA salt to the free acid prior to its use in peptide coupling reactions.[14][15][16]
Dissolution: Dissolve the N-Boc-L-methionine DCHA salt in an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with an equal volume of an ice-cold 5-10% aqueous potassium bisulfate (KHSO₄) or citric acid solution. This step protonates the dicyclohexylamine, rendering it water-soluble and drawing it into the aqueous phase.
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual acid and water.
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the Boc-L-methionine free acid, which can be used immediately for coupling.
Experimental Protocol 2: Standard Boc-SPPS Cycle for Methionine Incorporation
This protocol outlines the key steps for incorporating the now-liberated Boc-L-Met-OH into a growing peptide chain on a solid support.
Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine, having undergone the previous deprotection and neutralization steps. Swell the resin in DCM.
Amino Acid Activation: In a separate vessel, pre-activate the Boc-L-Met-OH (2-3 equivalents relative to resin loading) with a suitable coupling agent. For example, using diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or using a pre-packaged onium salt reagent like HBTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][17]
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours or until a qualitative test (e.g., Kaiser test) indicates the reaction is complete.
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Boc Deprotection: To expose the next N-terminal amine for further coupling, treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1][18] Crucially, when methionine is present in the sequence, scavengers such as 0.5% dithiothreitol (DTE) or thioanisole should be included in the TFA solution to prevent side reactions. [1][]
Washing and Neutralization: Wash the resin with DCM and isopropanol, followed by neutralization with a 10% solution of DIPEA in DMF to prepare for the next coupling cycle.[1]
Managing Methionine's Reactivity: A Scientist's Guide to Side Reactions
The success of synthesizing methionine-containing peptides hinges on managing the reactivity of its thioether side chain. The acidic conditions used in Boc-SPPS, particularly during repeated deprotection and final cleavage, create an environment ripe for unwanted side reactions.[19][20]
Key Side Reactions of Methionine in Peptide Synthesis
Caption: Common side reactions involving the methionine side chain.
Challenge 1: Oxidation
The thioether of methionine is readily oxidized to methionine sulfoxide (Met(O)), a modification that adds 16 Da to the mass of the residue and can alter the peptide's conformation and biological activity.[21][22] This can occur gradually through atmospheric oxygen or more rapidly during harsh acidic cleavage if oxidizing impurities are present.[21][23]
Mitigation Strategies:
Scavengers in Cleavage: The final cleavage from the resin (e.g., using strong acids like HF or TFMSA) must be performed in the presence of a "cleavage cocktail" containing reducing agents and scavengers. Thioanisole and dimethylsulfide (DMS) are commonly used to protect methionine from oxidation.[23]
Intentional Oxidation & Reduction: For particularly difficult or aggregation-prone peptides, a powerful strategy is to intentionally use Boc-L-Met(O)-OH during the synthesis.[20][24] The resulting sulfoxide-containing peptide is often more soluble, simplifying purification.[25] The Met(O) residue is then quantitatively reduced back to methionine in a final step, for example, using an ammonium iodide and dimethylsulfide cocktail.[26][27]
Challenge 2: S-Alkylation
During the acid-mediated removal of the Boc group, the resulting tert-butyl cation is a potent electrophile.[28] The nucleophilic sulfur atom of the methionine side chain can attack this carbocation, leading to the formation of a stable S-tert-butylated sulfonium salt.[27][29] This is a significant issue in Boc-SPPS due to the repeated TFA deprotection steps.[18][29]
Mitigation Strategies:
Cation Scavengers: The most effective defense is the routine inclusion of scavengers in the deprotection and cleavage reagents. Thioanisole, thiocresol, or dithiothreitol (DTE) act as "cation traps," reacting with the carbocations before they can alkylate the methionine residue.[1][][28]
Reversal of Alkylation: In some cases, S-alkylation can be reversed. For instance, heating the peptide in a dilute acetic acid solution (e.g., 5% aqueous acetic acid at 40°C) can help revert the sulfonium salt back to the free thioether.[27][29]
Conclusion
N-Boc-L-methionine DCHA represents a cornerstone reagent for the successful synthesis of methionine-containing peptides using the Boc strategy. Its primary role is not one of direct reactivity but of ensuring the foundational quality, stability, and handling of a critical building block. The conversion to a stable, crystalline DCHA salt is an elegant and effective solution to the challenges posed by the free acid form.[3][5] For the practicing peptide chemist, understanding the necessity of liberating the free acid prior to coupling is paramount. Furthermore, true mastery in synthesizing these peptides comes from a deep understanding of the methionine side chain's reactivity and the diligent application of protective measures—primarily the use of appropriate scavengers during all acidic steps—to prevent oxidation and S-alkylation. By leveraging the stability of the DCHA salt and implementing robust chemical protocols, researchers can confidently and reproducibly synthesize high-purity methionine-containing peptides for drug discovery and development.
References
BenchChem. (2025). Boc-Ser-OH.DCHA vs. free acid form stability.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boc-Lys(Boc)-OH•DCHA: A Cornerstone Reagent for Custom Peptide Synthesis Projects.
Aapptec Peptides. (n.d.).
BenchChem. (2025). A Comparative Guide to Boc vs.
BenchChem. (2025). The Role of Dicyclohexylamine (DCHA)
Nicolas, E., et al. (2000). The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S. Journal of Peptide Science.
Teixidó, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
Teixidó, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
BOC Sciences. (n.d.). BOC-Amino Acids.
Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Muttenthaler, M., et al. (2017). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry - A European Journal.
BenchChem. (2025). Purification strategies for Mal-Dap(Boc)
Int. J. Pharm. Sci. Rev. Res. (2011).
Bachem. (2021). Conversion of a DCHA salt to the free acid.
Fields, G. B. (2013). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
An In-depth Technical Guide to the Solubility Profile of Boc-L-methionine Dicyclohexylamine Salt in Organic Solvents
Introduction In the landscape of peptide synthesis and drug development, the precise control over the physical properties of starting materials is paramount. N-α-tert-Butoxycarbonyl-L-methionine (Boc-L-methionine) is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of peptide synthesis and drug development, the precise control over the physical properties of starting materials is paramount. N-α-tert-Butoxycarbonyl-L-methionine (Boc-L-methionine) is a cornerstone building block for the incorporation of the essential amino acid methionine into peptide chains. Its dicyclohexylamine (DCHA) salt form is frequently employed to enhance stability and facilitate handling, transforming the typically oily free acid into a crystalline, solid material. However, the utility of this salt in solution-phase applications is fundamentally governed by its solubility in various organic solvents.
This technical guide provides a comprehensive examination of the solubility profile of Boc-L-methionine Dicyclohexylamine Salt. Eschewing a simple data sheet, this document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings of its solubility, a robust experimental framework for its determination, and practical insights into solvent selection. Our objective is to equip the reader with the foundational knowledge and methodological tools to confidently and accurately assess and utilize this critical reagent.
Theoretical Framework: The Science of Solubility
The dissolution of a crystalline solid, such as Boc-L-methionine DCHA, in a solvent is a complex thermodynamic process. It involves the dismantling of the solute's crystal lattice and the subsequent solvation of its constituent ions by the solvent molecules. The extent to which this occurs is dictated by the principle of "like dissolves like," which, in chemical terms, relates to the interplay of polarity, hydrogen bonding capabilities, and intermolecular forces of both the solute and the solvent.
Physicochemical Properties of the Solute
Boc-L-methionine dicyclohexylamine salt is an ionic compound formed from the proton transfer between the acidic carboxylic acid of Boc-L-methionine and the basic secondary amine of dicyclohexylamine (DCHA).
A nonpolar Boc group and a relatively nonpolar thioether side chain attached to a polar amino acid backbone.
A nonpolar secondary amine with two cyclohexyl rings.
An ion pair consisting of the Boc-L-methioninate anion and the dicyclohexylammonium cation.
Key Features
Carboxylic acid (pKa ~3.8)[2], Boc protecting group, thioether side chain.
Basic amine, nonpolar structure.
Ionic interaction, potential for hydrogen bonding, significant nonpolar surface area.
The salt's structure is a duality of polar and nonpolar characteristics. The ionic bond between the carboxylate and the ammonium group provides a strong polar center. However, the bulky, nonpolar tert-butyl group of the Boc moiety and the two cyclohexyl rings of the DCHA counterion contribute significant lipophilic character. This amphipathic nature is the primary determinant of its solubility profile.
The Role of the Solvent
The ability of a solvent to dissolve Boc-L-methionine DCHA depends on its capacity to overcome the lattice energy of the salt and to effectively solvate both the cation and the anion. Key solvent properties influencing this process are summarized below.
High . Similar to DMF, its high polarity makes it a good solvent for many salts.
The following diagram illustrates the key interactions governing the dissolution process.
Caption: The dissolution of Boc-L-methionine DCHA salt.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol provides a self-validating system for generating accurate solubility measurements.
Materials and Equipment
Boc-L-methionine Dicyclohexylamine Salt (purity ≥98%)
Selected organic solvents (HPLC grade or equivalent)
Analytical balance (± 0.1 mg)
Temperature-controlled orbital shaker or rotator
Centrifuge
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
HPLC system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup (vacuum oven, desiccator)
Volumetric flasks and pipettes
Step-by-Step Shake-Flask Protocol
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).
Sample Preparation: Add an excess amount of Boc-L-methionine DCHA salt to a series of vials containing a known volume of the temperature-equilibrated solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the initial few drops to saturate the filter material. Collect the clear filtrate into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis).
Quantification:
Gravimetric Analysis: Evaporate the solvent from the collected filtrate under reduced pressure or in a vacuum oven at a temperature that will not degrade the solute. Once all the solvent is removed, place the vial in a desiccator to cool to room temperature and then weigh it. The mass of the dissolved solid can be calculated by difference.
HPLC Analysis: Dilute the filtrate to an appropriate concentration and analyze it using a validated HPLC method. The concentration of the solute in the original filtrate is determined by comparing its peak area to a standard curve prepared from known concentrations of the salt.
The following diagram outlines this experimental workflow.
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
While publicly available quantitative solubility data for Boc-L-methionine DCHA salt is limited, we can present the collected physicochemical data and provide a template for recording experimentally determined values.
The following table should be used to record the results obtained from the experimental protocol described in Section 2.0.
Solvent
Polarity Index
Temperature (°C)
Experimentally Determined Solubility (mg/mL)
Molar Solubility (mol/L)
Observations
Methanol
5.1
25
Ethanol
4.3
25
Isopropanol
3.9
25
Acetonitrile
5.8
25
Dichloromethane
3.1
25
Ethyl Acetate
4.4
25
Tetrahydrofuran
4.0
25
Toluene
2.4
25
Dimethylformamide
6.4
25
Dimethyl Sulfoxide
7.2
25
Interpreting the Results
The experimental data is expected to broadly follow the predictions outlined in Section 1.2.
High Solubility: Highly polar solvents, especially those capable of hydrogen bonding (e.g., methanol) and polar aprotic solvents (e.g., DMF, DMSO), are expected to show the highest solubility.
Moderate Solubility: Solvents with intermediate polarity, such as dichloromethane and lower alcohols (ethanol, isopropanol), are likely to be effective, balancing the solvation of the ionic core with interactions with the lipophilic groups.
Low Solubility: Nonpolar solvents like toluene and less polar ethers and esters are expected to be poor solvents for this salt.
Discrepancies between predicted and observed solubility can provide valuable insights into specific solvent-solute interactions that may not be captured by simple polarity indices.
Conclusion and Practical Recommendations
The dicyclohexylamine salt of Boc-L-methionine is a valuable reagent in chemical synthesis due to its enhanced stability and crystallinity. Its solubility, however, is a critical parameter that must be well understood for its effective use in solution-phase applications. This guide has provided a robust theoretical and practical framework for approaching this challenge.
Key Takeaways:
The solubility of Boc-L-methionine DCHA is governed by its amphipathic nature, with a polar ionic core and significant nonpolar character.
Solvent selection should be guided by an understanding of polarity, hydrogen bonding capacity, and the ability to solvate both ions and nonpolar moieties.
The shake-flask method provides a reliable and reproducible means of determining equilibrium solubility.
For researchers and drug development professionals, a systematic approach to determining solubility, as outlined in this guide, will enable more efficient process development, reaction optimization, and formulation design.
The Boc Protection of Methionine: Mechanistic Insights, Side-Reaction Mitigation, and Protocol Standardization
Target Audience: Researchers, Application Scientists, and Peptide Chemists Content Focus: Mechanistic causality, scavenger dynamics, and self-validating synthetic protocols. Introduction: The Thioether Dilemma In the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Peptide Chemists
Content Focus: Mechanistic causality, scavenger dynamics, and self-validating synthetic protocols.
Introduction: The Thioether Dilemma
In the synthesis of complex peptides and small molecules, the tert-butyloxycarbonyl (Boc) group remains a cornerstone for the orthogonal protection of α-amino groups. However, when applied to Methionine (Met), the chemistry introduces a unique set of challenges. Methionine possesses a highly nucleophilic thioether side chain. While the initial installation of the Boc group is straightforward, the acidic conditions required for its subsequent removal generate highly reactive electrophiles that actively target this sulfur atom.
As a Senior Application Scientist, I approach Methionine chemistry not merely as a sequence of steps, but as a kinetic competition. Success depends entirely on understanding the mechanistic pathways of protection and deprotection, and strategically manipulating reaction conditions to favor the desired product over irreversible side reactions.
The Mechanistic Basis of Boc Protection
The installation of the Boc group onto Methionine relies on a base-catalyzed nucleophilic acyl substitution. The standard reagent for this transformation is [1].
The Causal Mechanism:
Deprotonation: Methionine is dissolved in a basic aqueous-organic mixture (e.g., NaOH in 1,4-dioxane). The high pH (typically 9–10) ensures the α-amino group (pKa ~9.2) is fully deprotonated, maximizing its nucleophilicity[2].
Nucleophilic Attack: The lone pair on the amine nitrogen attacks one of the highly electrophilic carbonyl carbons of Boc₂O[3].
Collapse and Decarboxylation: The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group is inherently unstable and spontaneously decarboxylates into carbon dioxide (CO₂) gas and a tert-butoxide anion.
Proton Transfer: The tert-butoxide anion abstracts a proton from the newly formed carbamate, yielding the stable Boc-Met-OH product and tert-butanol[1].
Fig 1: Mechanistic pathway of Boc protection on Methionine highlighting nucleophilic attack.
The Deprotection Challenge: S-Alkylation and Oxidation
The true complexity of Boc-Met chemistry emerges during deprotection. The Boc group is cleaved via acidolysis, typically utilizing strong acids like Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF).
Protonation of the carbamate oxygen leads to the cleavage of the C–O bond, liberating a tert-butyl cation (t-Bu⁺) [4]. This carbocation is a potent, hard electrophile. If left unchecked in the reaction mixture, it will rapidly seek out electron-rich centers. The thioether sulfur of Methionine is a prime target, leading to irreversible S-alkylation and the formation of a tert-butyl sulfonium salt[5].
Furthermore, under these harsh acidic conditions, the thioether is highly susceptible to atmospheric or solvent-borne oxygen, leading to the formation of [5].
Fig 2: Acidolytic deprotection of Boc-Met showing competing pathways of S-alkylation vs. scavenging.
Scavenger Dynamics: Kinetically Outcompeting Side Reactions
To prevent S-alkylation and oxidation, we must introduce sacrificial nucleophiles—known as scavengers —into the cleavage cocktail[4]. The selection of a scavenger is not arbitrary; it is based on Hard-Soft Acid-Base (HSAB) theory. Because the Met thioether is a "soft" nucleophile, we must provide even softer, more reactive nucleophiles to intercept the t-Bu⁺ cation before it reaches the peptide[6].
Quantitative Comparison of Common Scavengers
Scavenger
Target Reactive Species
Recommended Conc. (v/v)
Mechanism of Action / Causality
Triisopropylsilane (TIS)
Carbocations (t-Bu⁺)
1-5%
Acts as a hydride donor; permanently reduces the t-butyl cation to isobutane, neutralizing the electrophile.
1,2-Ethanedithiol (EDT)
t-Bu⁺, Oxidation
1-5%
Soft, highly reactive dithiol that kinetically outcompetes the Met thioether; maintains a reducing environment to prevent Met(O) formation.
Thioanisole
t-Bu⁺ (Specific to Met)
1-5%
Structural mimic of the Met side chain; acts as a sacrificial decoy to absorb alkylating species before they reach the peptide.
Water (H₂O)
Carbocations
1-5%
Hard nucleophile; traps t-Bu⁺ to form tert-butanol, though less effective than thiols for protecting soft nucleophiles like sulfur.
The following protocols are designed with built-in causality and validation checks, ensuring that researchers do not proceed blindly to the next synthetic step.
Protocol A: Synthesis of Boc-Met-OH (Solution Phase)
Dissolution & Basification: Dissolve L-Methionine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.
Causality: The biphasic mixture ensures solubility of both the polar amino acid and the lipophilic Boc₂O. The NaOH deprotonates the α-amino group, rendering it nucleophilic.
Controlled Addition: Cool the solution to 0°C in an ice bath. Add Boc₂O (1.1 eq) dropwise.
Causality: Cooling controls the exothermic nature of the reaction and suppresses the base-catalyzed hydrolysis of Boc₂O into tert-butanol and CO₂.
Reaction Progression: Stir at room temperature for 12 hours, maintaining the pH at ~9.5 with dropwise NaOH if necessary.
Workup & Acidification: Wash the aqueous layer with hexane to remove unreacted Boc₂O. Carefully acidify the aqueous layer to pH 2.0 using 1M KHSO₄.
Causality: Acidification protonates the carboxylate group of the newly formed Boc-Met-OH, driving it into the organic phase during the subsequent extraction.
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum to yield Boc-Met-OH.
Validation Check: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. Free Methionine will stain purple (indicating a primary amine), whereas successfully protected Boc-Met-OH will remain invisible to Ninhydrin but will stain yellow/brown under an iodine chamber.
Protocol B: Global Deprotection of Boc-Met-Peptides
Designed to mitigate thioether alkylation using a highly optimized scavenger cocktail[4].
Cocktail Preparation: Prepare a fresh cleavage solution of TFA / Thioanisole / EDT / Anisole (90:5:3:2 v/v).
Causality: TFA provides the acidity for carbamate cleavage. Thioanisole and EDT act as a dual-threat defense system, serving as soft nucleophiles that kinetically outcompete the Met thioether for the liberated t-Bu⁺ cations.
Cleavage Reaction: Add the cocktail to the Boc-protected peptide (10 mL per gram of peptide). Stir at 0°C for 10 minutes, then warm to room temperature for 1.5 hours.
Precipitation: Concentrate the mixture to 25% volume under a gentle stream of N₂, then add dropwise to 10 volumes of ice-cold diethyl ether (-20°C).
Causality: The highly polar deprotected peptide is insoluble in cold ether and precipitates instantly. The lipophilic scavengers, unreacted TFA, and tert-butylated byproducts remain dissolved in the ether supernatant, allowing for clean physical separation.
Isolation: Centrifuge the suspension at 3000 rpm, decant the ether, and wash the peptide pellet twice more with cold ether before lyophilization.
Validation Check: Analyze the crude product via LC-MS. The desired peptide will show the expected [M+H]⁺ mass. If scavenger efficacy was poor, a +56 Da mass shift will be observed (indicating S-alkylation by a tert-butyl group), or a +16 Da mass shift (indicating oxidation to methionine sulfoxide).
Conclusion
The Boc protection of Methionine is a textbook example of how a simple synthetic transformation can yield complex downstream consequences. By understanding the electrophilic nature of the tert-butyl cation generated during acidolysis, researchers can rationally design scavenger cocktails that kinetically protect the vulnerable thioether side chain. Adhering to self-validating protocols ensures that these side reactions are not only mitigated but actively monitored, securing the integrity of the final molecular target.
5.[5] Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection
Source: ACS Omega (ACS Publications)
URL: [Link]
6.[6] Title: Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry
Source: Semantic Scholar
URL: [Link]
An In-depth Technical Guide to the Thermodynamic Stability of Crystalline Boc-amino Acid DCHA Salts
Abstract N-α-tert-Butyloxycarbonyl (Boc)-protected amino acids are foundational building blocks in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical development. While many Boc-amino acids are readil...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-α-tert-Butyloxycarbonyl (Boc)-protected amino acids are foundational building blocks in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical development. While many Boc-amino acids are readily available as crystalline free acids, a significant number are oils or unstable solids at ambient temperatures. The formation of dicyclohexylammonium (DCHA) salts is a widely employed strategy to overcome these limitations, yielding stable, crystalline solids with improved handling characteristics.[1][2][3] This technical guide provides a comprehensive exploration of the thermodynamic stability of these crystalline salts. We will delve into the principles governing their formation and stability, present detailed experimental protocols for their characterization, and offer field-proven insights for researchers, scientists, and drug development professionals to ensure the integrity and reliability of these critical reagents.
Introduction: The Rationale for DCHA Salt Formation
The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability under a wide range of synthetic conditions and its facile, acid-labile removal.[][] However, the introduction of the bulky, lipophilic Boc group can disrupt the native crystalline lattice of the parent amino acid, often resulting in amorphous solids or oils that are difficult to handle, purify, and accurately weigh.
The strategic conversion of these oily or unstable Boc-amino acid free acids into their dicyclohexylammonium (DCHA) salts addresses several key challenges:
Enhanced Crystallinity and Handling: DCHA is a bulky, non-hygroscopic base that facilitates the formation of a stable, crystalline salt.[2] This crystalline nature translates to free-flowing powders that are significantly easier to handle and weigh than their oily or amorphous free-acid counterparts.[2]
Improved Stability and Shelf-Life: The formation of a salt introduces strong ionic interactions, which contribute to a more stable crystal lattice.[2] This enhanced solid-state stability makes the DCHA salt less susceptible to degradation from environmental factors like temperature and humidity, ensuring a longer shelf-life.[2]
Simplified Purification: Crystallization is a powerful purification technique. The conversion to a DCHA salt provides an opportunity to purify the Boc-amino acid derivative through recrystallization, effectively removing impurities from the initial synthesis.[3]
From a thermodynamic perspective, the spontaneous formation of a crystalline salt from an oily free acid and a base is driven by a decrease in the Gibbs free energy (G) of the system.[6] The ordered arrangement of ions in the crystal lattice (a favorable enthalpy, H) outweighs the decrease in entropy (S) associated with the transition from a disordered oil to an ordered solid.
Foundational Principles: Thermodynamic vs. Kinetic Stability
When assessing the stability of crystalline solids, it is crucial to distinguish between thermodynamic and kinetic stability.[7][8]
Thermodynamic Stability: A thermodynamically stable form of a substance is the one with the lowest Gibbs free energy under a given set of conditions (e.g., temperature and pressure).[6] This is the most stable state that the system will ultimately reach if given sufficient time and energy to overcome any kinetic barriers.
Kinetic Stability: A kinetically stable form, also known as a metastable form, exists in a local energy minimum but is not the most thermodynamically stable state.[7] It persists because the activation energy required to transition to the more stable form is high.[8]
In the context of Boc-amino acid DCHA salts, the goal is to isolate the thermodynamically stable crystalline form. The presence of metastable polymorphs—different crystal structures of the same chemical entity—can have significant implications for physicochemical properties such as solubility and dissolution rate, which are critical in drug development.[9][10][11]
Caption: Energy diagram illustrating kinetic and thermodynamic stability.
Experimental Characterization of Thermodynamic Stability
A multi-technique approach is essential for a thorough characterization of the thermodynamic stability of crystalline Boc-amino acid DCHA salts. The primary analytical methods include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-Ray Powder Diffraction (XRPD).
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide complementary information about the thermal stability and phase behavior of a material.[12][]
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[14] DSC can detect thermal events such as melting, crystallization, and solid-solid phase transitions.[12] The melting point of a crystalline solid is a key indicator of its purity and lattice energy. A sharp, high-temperature melting endotherm is characteristic of a stable crystalline form. For Boc-amino acid DCHA salts, a significantly higher melting point compared to the free acid is a strong indicator of enhanced thermal stability.[2]
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[] TGA is used to determine the temperature at which the material begins to decompose. It can also quantify the loss of volatiles, such as residual solvent or water. When analyzing Boc-amino acid DCHA salts, TGA can help distinguish between a true melting event and decomposition.
Technique
Information Provided
Relevance to Boc-Amino Acid DCHA Salts
DSC
Melting point, enthalpy of fusion, phase transitions
Indicates purity and crystalline stability. A high, sharp melting point suggests a stable lattice.[2]
TGA
Decomposition temperature, solvent/water content
Confirms that melting occurs before decomposition and quantifies any solvates or hydrates.[12]
X-Ray Powder Diffraction (XRPD)
XRPD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid.[15][] It is indispensable for:
Phase Identification: Confirming the crystalline nature of the salt and identifying the specific polymorph.[17]
Purity Analysis: Detecting the presence of other crystalline forms or the amorphous free acid.[17]
Stability Studies: Monitoring for any changes in the crystalline form upon storage under various conditions (e.g., heat, humidity).
The diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell.[]
Caption: Integrated workflow for stability characterization.
Experimental Protocols
The following protocols are provided as a self-validating system. The results from each step inform and validate the subsequent steps.
Protocol: Preparation of Crystalline Boc-Amino Acid DCHA Salt
This protocol is a generalized method for the preparation of a DCHA salt from an oily or amorphous Boc-amino acid free acid.[3][18]
Dissolution: Dissolve the crude Boc-amino acid in a minimal amount of diethyl ether.
Salt Formation: Slowly add one molar equivalent of dicyclohexylamine to the stirred solution at room temperature.
Precipitation: Continue stirring. The DCHA salt will typically precipitate as a white solid. If precipitation is slow, the solution can be cooled in an ice bath.
Isolation: Collect the crystalline salt by vacuum filtration.
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.
Drying: Dry the purified salt under vacuum to a constant weight.
Protocol: Characterization by DSC and TGA
Instrumentation:
Calibrated Differential Scanning Calorimeter
Calibrated Thermogravimetric Analyzer
Procedure:
Sample Preparation: Accurately weigh 2-5 mg of the dried Boc-amino acid DCHA salt into an aluminum DSC pan or a ceramic TGA crucible.
DSC Analysis:
Place the pan in the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the heat flow as a function of temperature, typically up to a temperature beyond the melting point.
TGA Analysis:
Place the crucible in the TGA furnace.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the mass loss as a function of temperature.
Protocol: Characterization by XRPD
Instrumentation:
Powder X-ray Diffractometer with a Cu Kα radiation source.
Procedure:
Sample Preparation: Gently grind a small amount of the crystalline salt to a fine powder. Pack the powder into a sample holder.
Data Collection:
Mount the sample holder in the diffractometer.
Collect the diffraction data over a specified 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.
Data Analysis:
Process the raw data to generate the diffractogram (intensity vs. 2θ).
Compare the experimental pattern to reference patterns from databases or literature to confirm the identity and polymorphic form of the salt.
Conversion of DCHA Salt to Free Acid
While the DCHA salt form is ideal for storage and handling, the free acid is required for subsequent steps in peptide synthesis.[1] The conversion is a straightforward acid-base extraction.[19][20]
Protocol: Liberation of the Free Acid
Materials:
Boc-amino acid DCHA salt
Ethyl acetate or dichloromethane
10% aqueous phosphoric acid or potassium bisulfate solution[1][20]
Water
Anhydrous sodium sulfate or magnesium sulfate
Separatory funnel
Rotary evaporator
Procedure:
Suspension: Suspend the DCHA salt in ethyl acetate.
Acid Wash: Transfer the suspension to a separatory funnel and add the 10% aqueous acid solution. Shake the funnel vigorously. The DCHA will be protonated and move into the aqueous layer, leaving the Boc-amino acid free acid in the organic layer. The pH of the aqueous layer should be acidic (pH 2-3).[1]
Separation: Separate the organic layer.
Water Wash: Wash the organic layer with water until the pH of the aqueous wash is neutral.[1]
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified Boc-amino acid free acid, which may be an oil or solid.
Conclusion
The formation of dicyclohexylammonium salts is a critical and effective strategy for enhancing the stability, purity, and handling of Boc-protected amino acids. A thorough understanding of the principles of thermodynamic stability, coupled with rigorous experimental characterization using DSC, TGA, and XRPD, is essential for ensuring the quality and reliability of these vital reagents in research and pharmaceutical development. The protocols and insights provided in this guide serve as a comprehensive resource for scientists to confidently prepare, analyze, and utilize these crystalline salts.
References
Vertex AI Search. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology.
ACS Publications. (2014, April 4). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. Crystal Growth & Design.
(2010, January 1). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
Technical Support Inform
Longdom Publishing. (2025, September 15).
MDPI. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs.
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
RSC Publishing. (2023, September 28). Kinetics or thermodynamics? Extolling their role to modulate the crystal phases and luminescence of KY 3 F 10 :Eu 3+ powders. CrystEngComm.
Technical Support Inform
ACS Publications. (2018, February 16). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research.
Benchchem. Purification strategies for Mal-Dap(Boc)
Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.
Chemistry Stack Exchange. (2013, January 5). Difference between thermodynamic and kinetic stability.
Benchchem. Boc-Ser-OH.DCHA vs. free acid form stability.
StudySmarter. (2024, August 27). Kinetic Stability: Thermodynamic vs. Kinetic.
Benchchem. A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids.
The Royal Society of Chemistry. Experimental Procedures.
BOC-Amino Acids.
MDPI. (2012, February 16). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts.
Sigma-Aldrich. BOC-ON.
(1994, February). Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts. Amino Acids. [Link]
MDPI. (2023, April 9).
BOC-Amino Acids.
BOC Sciences. (2025, October 13).
Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques.
Benchchem.
BOC Sciences. (2025, October 13).
(2019, July 23).
WO2018187400A1 - Crystalline salt forms of boc-d-arg-dmt-lys-(boc)-phe-nh2.
(2024, June 30). Characterization of Biomolecules by Means of DSC: Lysozyme.
The Cornerstone of Peptide Synthesis: A Technical Guide to the History and Development of Boc-Met-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-L-methionine dicyclohexylammonium salt (Boc-Met-OH.DCHA)...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-L-methionine dicyclohexylammonium salt (Boc-Met-OH.DCHA), a foundational building block in the field of biochemistry and peptide chemistry. We will explore its historical development, from the advent of the tert-butoxycarbonyl (Boc) protecting group to its pivotal role in the paradigm-shifting solid-phase peptide synthesis (SPPS). This guide will delve into the chemical principles underpinning its synthesis, purification, and application, offering field-proven insights and detailed experimental protocols. Furthermore, we will address the unique challenges associated with methionine-containing peptides and the strategies to mitigate them, ensuring the integrity of the final product.
The Genesis of a Revolution: A Historical Perspective
The journey of Boc-Met-OH.DCHA is intrinsically linked to the evolution of peptide synthesis. In the mid-20th century, the synthesis of peptides was a laborious and often inefficient process, primarily conducted in solution. A significant breakthrough occurred in 1957 when Frederick C. McKay and Albertson introduced the tert-butoxycarbonyl (Boc) group as a protecting group for amines.[1] The Boc group's unique characteristic of being stable under a wide range of conditions yet easily removable with mild acids revolutionized the field.
This innovation laid the groundwork for R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in 1963, a groundbreaking methodology that earned him the Nobel Prize in Chemistry in 1984.[1][2] Merrifield's approach, which involved anchoring the C-terminal amino acid to an insoluble resin and sequentially adding protected amino acids, dramatically simplified and accelerated peptide synthesis. The Boc/Bzl (benzyl) protection scheme was central to Merrifield's initial strategy, with the Boc group serving as the temporary Nα-amino protecting group.[2]
Within this context, Boc-protected amino acids, including Boc-Met-OH, became indispensable reagents. The subsequent development of the dicyclohexylammonium (DCHA) salt form addressed a practical challenge in handling and purifying N-protected amino acids. Many Boc-amino acids are oils or amorphous solids, making them difficult to handle and purify. The reaction with dicyclohexylamine (DCHA), a strong organic base, results in the formation of a stable, crystalline salt.[3] This crystalline nature facilitates purification through recrystallization, leading to a final product of high purity with improved stability and handling characteristics.[3]
The Chemistry of Boc-Met-OH.DCHA: Synthesis and Characterization
The preparation of Boc-Met-OH.DCHA is a two-step process involving the N-Boc protection of L-methionine followed by the formation of the dicyclohexylammonium salt.
Synthesis of Boc-L-Methionine
The most common method for introducing the Boc group is the reaction of L-methionine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Experimental Protocol: Synthesis of Boc-L-Methionine [4]
Materials:
L-Methionine
Di-tert-butyl dicarbonate ((Boc)₂O)
Sodium hydroxide (NaOH)
Acetonitrile
Water
Dichloromethane (DCM)
1N Hydrochloric acid (HCl)
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve L-methionine (e.g., 7.2 g, 0.048 mol) in a mixture of water (50 mL) and acetonitrile (50 mL).
Add sodium hydroxide (e.g., 2 g, 0.05 mol) to the solution and cool the mixture to 0°C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (e.g., 10.9 g, 0.05 mol) to the stirred reaction mixture.
Allow the reaction to warm to room temperature and stir for 12 hours.
Remove the acetonitrile by rotary evaporation.
Adjust the pH of the remaining aqueous phase to 12 with potassium carbonate.
Extract the aqueous phase twice with dichloromethane (50 mL) and discard the organic layers.
Adjust the pH of the aqueous phase to 6 with 1N hydrochloric acid.
Extract the aqueous phase twice with dichloromethane (50 mL).
Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to yield Boc-L-methionine as a viscous oil.
Formation of the Dicyclohexylammonium Salt
The crude Boc-L-methionine is then converted to its DCHA salt to facilitate purification and handling.
Experimental Protocol: Formation of Boc-Met-OH.DCHA
Materials:
Crude Boc-L-methionine
Dicyclohexylamine (DCHA)
Ethyl acetate (or other suitable organic solvent like diethyl ether)
Hexane (or other non-polar solvent for washing)
Procedure:
Dissolve the crude Boc-L-methionine in a suitable organic solvent such as ethyl acetate.
To the stirred solution, add dicyclohexylamine (1.0-1.1 equivalents) dropwise.
Stir the mixture at room temperature. The crystalline dicyclohexylammonium salt will precipitate out of the solution. The formation of the precipitate can be encouraged by cooling the mixture.
Collect the crystalline solid by vacuum filtration.
Wash the collected crystals with a cold non-polar solvent, such as hexane, to remove any residual impurities.
Dry the purified Boc-Met-OH.DCHA salt under vacuum to a constant weight.
Characterization
The purity and identity of the synthesized Boc-Met-OH.DCHA should be confirmed using various analytical techniques.
Parameter
Typical Value
Appearance
White to off-white crystalline powder
Molecular Formula
C₂₂H₄₂N₂O₄S
Molecular Weight
430.64 g/mol
Purity (HPLC)
>98%
Solubility
Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]
Note: Specific values for melting point and optical rotation can vary slightly between batches and should be determined experimentally.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Met-OH.DCHA is a key reagent in Boc-based SPPS. The following workflow outlines a single coupling cycle.
Caption: A typical workflow for a single cycle in Boc-SPPS using Boc-Met-OH.DCHA.
Conversion of DCHA Salt to Free Acid
Before use in peptide coupling, the DCHA salt must be converted back to the free acid.[6]
Experimental Protocol: Conversion of Boc-Met-OH.DCHA to Free Acid
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the Boc-Met-OH.DCHA salt in DCM or EtOAc.
Transfer the solution to a separatory funnel and wash it three times with cold 10% aqueous KHSO₄ solution. This protonates the dicyclohexylamine, rendering it water-soluble.
Wash the organic layer with brine to remove residual water and acid.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the Boc-Met-OH free acid.
The Challenge of Methionine: Oxidation and Its Mitigation
A significant challenge in the synthesis of methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide. This can occur during both synthesis and cleavage from the resin.
On-Resin Oxidation
While the thioether in methionine is generally considered non-reactive under standard Fmoc-based synthesis conditions, it can be sensitive to the environment.
Cleavage-Induced Oxidation
The strongly acidic conditions used for cleavage in Boc-SPPS (e.g., HF) and even the milder acidic conditions in Fmoc-SPPS (e.g., TFA) can promote oxidation. To counteract this, scavengers are typically added to the cleavage cocktail.
Table of Common Scavengers and Their Roles in Preventing Methionine Oxidation:
Scavenger
Role
Thioanisole
Reduces the formation of sulfoxide.
Dimethylsulfide (DMS)
Scavenges oxidizing species.
Ammonium iodide (NH₄I)
In combination with DMS, can reduce already formed methionine sulfoxide.
1,2-Ethanedithiol (EDT)
A general scavenger that also helps prevent re-attachment of protecting groups.
A specialized cleavage cocktail, often referred to as "Reagent H," has been developed specifically to minimize methionine oxidation. Its composition is typically TFA/phenol/thioanisole/EDT/water/DMS/NH₄I.
Conclusion
Boc-Met-OH.DCHA stands as a testament to the ingenuity of chemical synthesis. Its development was a crucial step in the advancement of peptide chemistry, enabling the reliable and efficient synthesis of complex biomolecules. The use of the Boc protecting group, a concept that revolutionized the field, combined with the practical advantages of the DCHA salt form, has made this reagent a staple in laboratories worldwide. While the inherent reactivity of the methionine side chain presents challenges, a thorough understanding of the underlying chemistry and the implementation of appropriate mitigation strategies, such as the use of specialized cleavage cocktails, allow for the successful synthesis of high-purity methionine-containing peptides. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel peptide-based therapeutics and research tools.
References
BioCrick. (n.d.). Boc-Met-OH.DCHA | CAS:22823-50-3 | High Purity | Manufacturer. Retrieved from [Link]
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Solid-Phase (SPPS) and Solution-Phase Peptide Synthesis Preparations
Introduction & Mechanistic Rationale
N-tert-Butoxycarbonyl-L-methionine (Boc-Met-OH) is a fundamental building block in the synthesis of methionine-containing peptides. In its free acid form, Boc-Met-OH typically presents as a viscous oil or amorphous foam, making it difficult to weigh accurately and increasing its susceptibility to oxidative degradation[1][2]. To circumvent these handling issues, manufacturers frequently supply this amino acid as a dicyclohexylammonium (DCHA) salt, which is a highly stable, crystalline, and free-flowing solid[3].
However, the DCHA salt cannot be used directly in peptide coupling reactions. Dicyclohexylamine is a strongly basic, bulky secondary amine. If left in the reaction mixture, it will aggressively compete with the target amine, consume expensive coupling reagents (such as HATU, DCC, or EDC), and completely stall the formation of the desired peptide bond[4]. Therefore, the DCHA salt must be quantitatively converted back to the free carboxylic acid immediately prior to synthesis[5].
The Causality of Reagent Selection (Expertise & Experience)
The conversion relies on a biphasic acidic extraction. The salt is suspended in an organic solvent, and an aqueous acid is added to protonate the carboxylate (driving the free acid into the organic layer) and protonate the DCHA (driving the ammonium salt into the aqueous layer).
Critical Insight: Novice chemists often default to using 1M Hydrochloric Acid (HCl) for this step. Do not use HCl. Dicyclohexylamine hydrochloride (DCHA·HCl) is sparingly soluble in both water and organic solvents. It will rapidly form a thick, stubborn white precipitate at the biphasic interface, ruining the separation. Instead, this protocol mandates the use of 10% Phosphoric Acid (H₃PO₄) or 10% Potassium Bisulfate (KHSO₄) . The resulting phosphate or bisulfate salts of DCHA are highly water-soluble, ensuring a rapid, crystal-clear phase separation[5].
Quantitative Data & Reagent Specifications
The following table summarizes the physicochemical properties and stoichiometric requirements for a standard 10 mmol scale conversion.
This self-validating workflow ensures the complete removal of DCHA without compromising the acid-labile Boc protecting group or oxidizing the thioether side chain.
Step 1: Suspension
Weigh 4.31 g (10.0 mmol) of Boc-Met-OH·DCHA into a clean 250 mL separatory funnel.
Add 50 mL of cold (4°C) Ethyl Acetate (EtOAc) or tert-Butyl Methyl Ether (TBME).
Note: The DCHA salt will not fully dissolve at this stage; it will remain as a cloudy suspension[5].
Step 2: Acidic Cleavage & Phase Separation
Add 30 mL of cold 10% aqueous Phosphoric Acid (H₃PO₄) to the separatory funnel[4][5].
Stopper the funnel and shake vigorously for 1–2 minutes, venting frequently to release any pressure.
Place the funnel on a ring stand. The solid suspension will have completely dissolved, and two clear liquid phases will separate.
Measure the pH of the lower (aqueous) layer using pH paper. It must read between pH 2.0 and 3.0 [5]. If it is higher, add an additional 5 mL of 10% H₃PO₄ and shake again.
Drain and discard the lower aqueous layer (containing the DCHA·H₃PO₄ waste)[4].
Step 3: Secondary Washing
Wash the retained organic layer with an additional 20 mL of 10% H₃PO₄ to ensure 100% removal of residual DCHA[5]. Drain and discard the aqueous layer.
Wash the organic layer with 3 × 20 mL of deionized water. Check the pH of the final water wash; it should be pH ≥ 4.0 [4][5].
Perform a final wash with 20 mL of saturated Sodium Chloride (brine) to pull residual water out of the organic phase.
Step 4: Drying & Concentration
Transfer the organic layer to a clean Erlenmeyer flask. Add 2–3 grams of anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
Swirl gently and allow it to sit for 10 minutes until the solution is completely clear.
Filter the solution through fluted filter paper into a pre-weighed round-bottom flask.
Evaporate the solvent in vacuo using a rotary evaporator. Crucial: Keep the water bath temperature ≤ 35°C to prevent thermal degradation of the Boc group or oxidation of the methionine thioether.
The final product (Boc-Met-OH) will remain as a clear, viscous oil or a dense foam[5].
Workflow Visualization
Figure 1: Workflow for the extraction and isolation of Boc-Met-OH free acid from its DCHA salt.
Quality Control & Troubleshooting
Incomplete Dissolution: If solid remains after the first acid wash, the DCHA salt was likely exposed to atmospheric moisture and formed aggregates, or insufficient acid was used. Add 10 mL of EtOAc and 10 mL of H₃PO₄ and shake vigorously.
Verifying DCHA Removal: Dicyclohexylamine is highly basic and easily detectable. If you suspect incomplete removal, run a TLC (Thin Layer Chromatography) plate stained with Ninhydrin. DCHA will appear as a distinct, dark spot. Alternatively, ¹H-NMR will show massive multiplet peaks around 1.0–2.0 ppm if DCHA is present. If detected, redissolve the oil in EtOAc and repeat the H₃PO₄ wash[6].
Handling the Free Acid: Because the free acid is an oil/foam, it is difficult to store long-term. It is highly recommended to perform this conversion immediately before the peptide coupling step.
Application Note: Standard Operating Procedure for Boc-L-Methionine Peptide Coupling and Cleavage
Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, side-reaction mitigation, and self-validating protocols in Boc-Solid Phase Peptide Synthesis (SPPS).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Mechanistic causality, side-reaction mitigation, and self-validating protocols in Boc-Solid Phase Peptide Synthesis (SPPS).
Mechanistic Context: The Chemical Liabilities of Methionine
The tert-butyloxycarbonyl (Boc) strategy remains a highly robust methodology for solid-phase peptide synthesis (SPPS), particularly for synthesizing complex, aggregation-prone, or highly modified peptides. However, the incorporation of Methionine (Met) introduces severe chemical liabilities. Unlike amino acids that protonate and lose their nucleophilicity in acidic environments, the thioether side chain of Methionine is highly resistant to protonation and remains a reactive nucleophile even at pH < 3 [1].
This unique electronic property makes Methionine uniquely susceptible to two destructive side reactions during the repetitive acidolytic steps of Boc-SPPS:
S-Alkylation (tert-butylation and benzylation): During the removal of the Boc group with 50% trifluoroacetic acid (TFA), tert-butyl carbocations are generated. Without interception, these cations attack the Met thioether to form a stable sulfonium salt (+56 Da mass shift)[1, 2, 4]. During global cleavage with anhydrous hydrogen fluoride (HF), benzyl cations from permanent side-chain protecting groups further exacerbate this alkylation risk.
Oxidation: The thioether is easily oxidized to methionine sulfoxide[Met(O)] (+16 Da mass shift) by atmospheric oxygen or reactive oxygen species (ROS) during handling and cleavage.
To ensure high-fidelity synthesis, the protocol must function as a self-validating system where every vulnerability is preemptively neutralized through the strategic use of nucleophilic scavengers.
Scavenger Selection Matrix
The success of Boc-L-Met coupling and subsequent deprotection relies entirely on manipulating reaction kinetics. By flooding the reaction environment with sacrificial nucleophiles (scavengers), we ensure that carbocations and oxidants react with the scavengers at a rate exponentially faster than they can attack the Methionine thioether.
Table 1: Quantitative Scavenger Profiles for Boc-Met SPPS
Scavenger
Target Electrophile / Oxidant
Optimal Concentration
Mechanistic Role
Dimethyl Sulfide (DMS)
tert-butyl, benzyl cations, ROS
1–5% (v/v)
Acts as a sacrificial thioether. Competitively reacts with alkylating agents and effectively reduces Met(O) back to Met via oxygen transfer [3].
Dithioerythritol (DTE)
tert-butyl cations
0.5–2% (v/v)
Highly nucleophilic dithiol that irreversibly traps carbocations generated during TFA-mediated Boc removal [2, 4].
Anisole
Benzyl, tert-butyl cations
10% (v/v) in HF
Electron-rich aromatic ring undergoes electrophilic aromatic substitution, permanently sequestering carbocations during HF cleavage [3].
p-Thiocresol
Benzyl cations, ROS
0.2–1% (v/v)
Synergistic thiol scavenger; provides a highly reactive sulfhydryl group to protect Met and Cys during global cleavage [3].
Standard Operating Protocols
Protocol A: Pre-Activation and Coupling of Boc-L-Met-OH
Causality: Boc-L-Met-OH is coupled without side-chain protection because the thioether is stable under basic coupling conditions. We utilize N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to suppress racemization via the formation of a reactive but stable OBt-ester intermediate.
Resin Preparation: Swell the aminomethyl or PAM (phenylacetamidomethyl) resin (typically 0.5–1.0 mmol/g loading) in dichloromethane (DCM) for 20 minutes to maximize pore accessibility.
Amino Acid Activation: In a separate glass vial, dissolve 3.0 equivalents of Boc-L-Met-OH in minimal N,N-dimethylformamide (DMF). Add 3.0 equivalents of HOBt, followed by 3.0 equivalents of DIC. Stir for 5–10 minutes at room temperature to allow the active ester to form.
Coupling: Transfer the activated Boc-L-Met-OH solution to the SPPS reaction vessel containing the resin. Agitate gently at room temperature for 60 to 120 minutes.
Self-Validation Checkpoint (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) validates that all primary amines have been successfully acylated. If positive (blue), repeat the coupling step.
Washing: Wash the resin thoroughly with DMF (3 × 1 min) and DCM (3 × 1 min).
Protocol B: Boc Deprotection with Active Scavenging
Causality: Standard 50% TFA/DCM generates a high concentration of tert-butyl cations. Because Met is present in the sequence, a scavenger must be introduced simultaneously with the acid to prevent S-tert-butylation [2, 4].
Pre-wash: Treat the peptide-resin with 50% TFA in DCM containing 0.5% DTE (or 1% DMS) for 3 minutes. Drain.
Deprotection: Add fresh 50% TFA/DCM + 0.5% DTE to the reaction vessel. Agitate for 20 to 25 minutes at room temperature.
Extraction & Neutralization: Drain the acidic solution. Wash the resin with DCM (3 × 1 min), followed by isopropanol (IPA) to extract residual TFA. Neutralize the resin-bound TFA salts by treating with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.
Self-Validation Checkpoint: Perform a Kaiser test. A positive result (dark blue) confirms the successful removal of the Boc group, yielding a free primary amine ready for the next coupling cycle.
Protocol C: Global Cleavage and Deprotection (Standard HF Method)
Causality: Global cleavage utilizing anhydrous HF requires a comprehensive scavenger cocktail to suppress both oxidation and S-alkylation driven by the mass release of benzyl-based permanent protecting groups [3].
Cocktail Preparation: For Met-containing peptides, prepare the cleavage cocktail: HF / Anisole / DMS / p-thiocresol in a 10:1:1:0.2 ratio [3].
Setup: Place the dried peptide-resin and a Teflon-coated stir bar into a specialized HF-resistant Kel-F reaction vessel. Add the liquid scavengers (Anisole, DMS, p-thiocresol).
Cooling: Seal the vessel and cool it in a dry ice/methanol bath (-78 °C) for 10 to 15 minutes.
HF Distillation: Distill anhydrous HF (10 mL per gram of peptide-resin) into the reaction vessel under vacuum.
Cleavage: Transfer the vessel to an ice bath (0 °C) and stir vigorously for 45 to 60 minutes.
Evaporation & Isolation: Evaporate the HF under high vacuum. Suspend the cleaved peptide and resin in cold diethyl ether. The ether precipitates the peptide while solubilizing the organic scavengers and cleaved protecting groups.
Extraction: Filter the mixture. Extract the target peptide from the resin using 10–50% aqueous acetic acid, then lyophilize.
Self-Validation Checkpoint: Analyze the crude lyophilized powder via RP-HPLC and LC-MS. The absence of +16 Da and +56 Da peaks validates the efficacy of the scavenger cocktail.
Workflow Visualization
Boc-L-Met SPPS workflow highlighting critical scavenger interventions to prevent side reactions.
References
Source: nih.
Source: chempep.
Source: sigmaaldrich.
A Comparative Guide to Boc vs.
Method
Application Notes and Protocols for the Use of N-Boc-L-methionine DCHA in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Role of N-Boc-L-methionine DCHA in Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of N-Boc-L-methionine DCHA in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences for research, diagnostics, and therapeutic development. The tert-butyloxycarbonyl (Boc) protection strategy, one of the original and most robust methods, relies on the differential acid lability between the temporary Nα-Boc group and more stable side-chain protecting groups.[1][2] Methionine, a crucial sulfur-containing amino acid, presents unique challenges due to the nucleophilic nature of its thioether side chain, which is susceptible to side reactions under standard SPPS conditions.[3]
N-Boc-L-methionine is typically supplied as a dicyclohexylamine (DCHA) salt. This is not an arbitrary formulation; the DCHA salt form confers significant advantages over the free acid. It is a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term, whereas the free acid can be an unstable oil.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Boc-L-methionine DCHA in Boc-SPPS, covering its physicochemical properties, handling, mitigation of side reactions, and detailed synthesis protocols.
Physicochemical Properties and Handling
For reproducible and successful synthesis, a thorough understanding of the starting material is essential. The DCHA salt form significantly enhances the stability and handling of Boc-L-methionine.
Property
Value
Chemical Name
N-(tert-Butoxycarbonyl)-L-methionine dicyclohexylammonium salt
The primary reason for using the DCHA salt is its superior solid-state stability. The formation of a salt with the bulky, non-hygroscopic base dicyclohexylamine results in a crystalline solid with a higher melting point and greater thermal stability compared to the free acid.[4] This crystalline nature makes the compound less susceptible to degradation from atmospheric moisture and temperature fluctuations during storage and routine laboratory use.[4][5]
Mandatory Pre-Synthesis Step: Conversion to Free Acid
Before N-Boc-L-methionine can be used in a coupling reaction, the DCHA salt must be converted to the free carboxylic acid. This is a critical step, as the DCHA will interfere with the activation of the carboxyl group. The following protocol outlines a standard and effective method for this conversion.[9][10]
Caption: Workflow for liberating the free acid from its DCHA salt.
Protocol: Liberating Boc-Met-OH from its DCHA Salt [9][10]
Suspension: Suspend the N-Boc-L-methionine DCHA salt in a suitable organic solvent like ethyl acetate, dichloromethane (DCM), or methyl t-butyl ether (5-10 volumes relative to the salt).
Acidification: Add an ice-cold aqueous solution of 10% phosphoric acid or potassium bisulfate (KHSO₄) while stirring. Continue adding until the solid DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower aqueous phase should be approximately 2-3.
Extraction: Transfer the mixture to a separatory funnel. Separate the lower aqueous phase.
Washing: Wash the organic phase with the same cold aqueous acid solution once, followed by several washes with water until the pH of the aqueous wash is neutral (≥4).
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the free acid, which may be an oil or a solid. The product should be used promptly or stored under inert gas at a low temperature.
Critical Challenge: Methionine Side Reactions in Boc-SPPS
The thioether side chain of methionine is nucleophilic and prone to two major side reactions during the acidic steps of Boc-SPPS.[11][12]
Oxidation: The thioether can be readily oxidized to methionine sulfoxide (Met(O)), particularly during the final cleavage step.[13][14] This oxidation adds 16 Da to the peptide's mass and can alter its biological activity.
S-alkylation (tert-butylation): During the repeated Nα-Boc deprotection steps using Trifluoroacetic Acid (TFA), stable tert-butyl cations are generated.[15] These electrophilic carbocations can be attacked by the nucleophilic sulfur of the methionine side chain, forming a sulfonium salt. This is a more significant issue in Boc-SPPS compared to Fmoc-SPPS due to the repeated acid exposure in every cycle.[11][12]
Mitigation Strategies: The Essential Role of Scavengers
To prevent these deleterious side reactions, the addition of "scavengers" to the reaction mixtures is not optional, but essential.
During Boc Deprotection: To prevent S-alkylation, a scavenger should be added to the TFA/DCM deprotection solution. Dithiothreitol (DTT) or dithioethane (DTE) at a concentration of 0.5% can effectively trap the tert-butyl cations.[15][16]
During Final Cleavage: The final cleavage from the resin using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) generates a high concentration of carbocations from all the side-chain protecting groups.[2] A "cleavage cocktail" containing a mixture of scavengers is required. Thioanisole is commonly used to protect methionine during this step.[17]
Comprehensive Protocol for SPPS using N-Boc-L-methionine
This protocol outlines the key steps for incorporating a methionine residue into a peptide sequence using the Boc-SPPS strategy.
Caption: The core workflow of a single Boc-SPPS cycle for methionine.
Step 1: Resin Selection and Preparation
Resin Choice: Select a resin appropriate for Boc chemistry. For C-terminal acids, Merrifield or PAM resins are standard choices.[16][18] For C-terminal amides, MBHA or BHA resins are used.[16]
Swelling: Swell the resin in DCM for at least 30 minutes in the reaction vessel.
Step 2: Nα-Boc Deprotection
Drain the swelling solvent.
Add a solution of 50% TFA in DCM containing 0.5% DTE to the resin.[16]
Agitate for a short pre-wash (2-5 minutes), then drain.
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.[1][18]
Drain the solution and wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual acid.[16]
Step 3: Neutralization
The deprotection step leaves the newly freed N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine before coupling.[15]
Wash the resin with DCM (2-3 times).
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[18]
Agitate for 1-2 minutes and drain. Repeat this step once more.
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
Step 4: Coupling of Boc-L-methionine
Activation: In a separate vessel, dissolve the Boc-L-methionine free acid (prepared from the DCHA salt, 2-4 equivalents relative to resin loading) and an activating agent such as HOBt (1-hydroxybenzotriazole) in DMF. Add the coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and allow the mixture to pre-activate for 5-10 minutes.[19]
Coupling Reaction: Drain the wash solvent from the neutralized resin and add the pre-activated amino acid solution.
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
Monitoring: The reaction can be monitored using the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[19] If the test is positive (blue beads), the coupling step should be repeated.
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Step 5: Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid.[2]
CAUTION: This step typically involves highly corrosive and toxic acids like HF and must be performed in a specialized apparatus by trained personnel.
Typical Low-HF Cleavage Cocktail for Methionine-Containing Peptides:
Reagent
Function
Typical % (v/v)
HF
Cleavage & Deprotection
~90%
Anisole
Cation Scavenger
~5%
Thioanisole
Protects Met, scavenges benzyl cations
~2.5%
EDT/DTE
Reduces Met(O), scavenges
~2.5%
Procedure Outline:
Dry the peptide-resin thoroughly under vacuum.
Transfer the resin to a suitable HF-resistant reaction vessel.
Add the scavenger mixture (e.g., anisole, thioanisole).
Cool the vessel (e.g., in a dry ice/acetone bath) and condense the liquid HF into it.
Allow the reaction to proceed, typically at 0 °C for 1-2 hours.
Evaporate the HF under a stream of nitrogen.
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Purify the peptide using reverse-phase HPLC.
Conclusion
N-Boc-L-methionine DCHA is a stable and reliable building block for the synthesis of methionine-containing peptides via Boc-SPPS. Its crystalline nature facilitates handling and storage, but requires a mandatory conversion to the free acid prior to coupling. The key to successfully incorporating methionine lies in the diligent management of potential side reactions. The strategic use of scavengers, both during the cyclical Nα-Boc deprotection steps and in the final cleavage cocktail, is essential to prevent oxidation and S-alkylation of the thioether side chain. By adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize high-purity methionine-containing peptides for a wide range of applications in drug discovery and biomedical research.
References
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ResearchGate. [Link]
Boc-Lys(Boc)-OH•DCHA: A Cornerstone Reagent for Custom Peptide Synthesis Projects. [Link]
How to handle peptides that contain methionine - Biotage. [Link]
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. [Link]
Application Notes and Protocols for the Preparation of Active Esters from N-Boc-L-methionine DCHA Salt
Introduction: The Strategic Importance of Active Esters in Peptide Synthesis In the intricate field of peptide synthesis, the efficient and controlled formation of amide bonds is paramount. Active esters of N-protected a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Active Esters in Peptide Synthesis
In the intricate field of peptide synthesis, the efficient and controlled formation of amide bonds is paramount. Active esters of N-protected amino acids are crucial intermediates that facilitate this process with high yields and minimal side reactions, particularly racemization.[1][2][3] N-Boc-L-methionine, a key building block for introducing the sulfur-containing amino acid methionine into peptide chains, is often supplied as a dicyclohexylammonium (DCHA) salt. This salt form enhances the stability and crystallinity of the amino acid derivative, making it easier to handle, purify, and store compared to its free acid form, which can be an oil.[4][5]
This technical guide provides a comprehensive, field-proven protocol for the preparation of active esters, specifically N-hydroxysuccinimide (NHS) esters, from N-Boc-L-methionine DCHA salt. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and offer insights into process optimization and troubleshooting.
Guiding Principles: A Two-Stage Chemical Transformation
The conversion of the stable N-Boc-L-methionine DCHA salt into a reactive NHS ester involves two primary stages:
Liberation of the Free Carboxylic Acid: The ionic bond between the N-Boc-L-methionine carboxylate and the dicyclohexylammonium cation must be broken to yield the free carboxylic acid. This is typically achieved by an acid-base extraction.[5][6] The DCHA salt is dissolved in an organic solvent and washed with a weak aqueous acid, such as potassium bisulfate or dilute phosphoric acid, to protonate the carboxylate and extract the dicyclohexylamine into the aqueous phase as its corresponding salt.[5]
Carbodiimide-Mediated Esterification: The free N-Boc-L-methionine is then coupled with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).[7][8] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][9][10] This intermediate is susceptible to nucleophilic attack by the hydroxyl group of NHS, forming the stable NHS ester and releasing dicyclohexylurea (DCU) as a byproduct.[7][9] The use of NHS is advantageous as it forms a relatively stable, isolable active ester that can be purified and used in subsequent peptide coupling reactions.[1][11]
Reaction Mechanism Overview
The overall workflow can be visualized as follows:
Application Note: Extraction and Desalting of Boc-L-Methionine from DCHA Salt
Subtitle: A Mechanistic Protocol for the Isolation of Free Boc-Amino Acids for Peptide Synthesis Target Audience: Researchers, scientists, and drug development professionals. Introduction In solid-phase peptide synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: A Mechanistic Protocol for the Isolation of Free Boc-Amino Acids for Peptide Synthesis
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS) and solution-phase coupling,
N
α
-protected amino acids must be in their free carboxylic acid form to undergo activation. However, certain Boc-protected amino acids—particularly those with hydrophobic or thioether side chains like Boc-L-methionine—often present as unstable, hygroscopic oils. To enhance shelf-life and prevent degradation, these compounds are commercially supplied and stored as dicyclohexylamine (DCHA) salts.
While the DCHA salt is highly stable and crystalline, the bulky secondary amine sterically and electronically hinders peptide coupling reagents (e.g., EDC, DCC, HATU). Therefore, the free Boc-L-methionine must be liberated via a precise liquid-liquid extraction prior to use [1]. This application note details the mechanistic rationale and step-by-step protocol for this critical desalting process.
Mechanistic Principles & Causality (E-E-A-T)
The cleavage of the DCHA salt relies on a biphasic acid-base extraction. The experimental choices in this protocol are governed by strict chemical causality to ensure high yield while preserving molecular integrity.
Why Potassium Bisulfate (KHSO₄)? The choice of acid is the most critical parameter. Strong mineral acids (e.g., HCl, TFA) risk premature cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. Conversely, 10% aqueous KHSO₄ (~1M) provides a buffered acidic environment with a pH of approximately 1.5 to 2.0. This is sufficiently acidic to fully protonate both the DCHA (pKa ~10.4) and the carboxylate (pKa ~2.3), but mild enough to leave the Boc group completely intact [2].
Why Ethyl Acetate (EtOAc)? EtOAc offers an optimal partition coefficient for this system. Upon acidification, the newly formed, uncharged Boc-L-methionine free acid becomes highly lipophilic and rapidly partitions into the organic layer. Simultaneously, the protonated DCHA•HSO₄ salt becomes highly hydrophilic and remains trapped in the aqueous layer [3].
Methionine-Specific Considerations (Thioether Stability): The thioether side chain of methionine is highly susceptible to oxidation, which forms an undesirable methionine sulfoxide byproduct. To suppress oxidative side reactions, the extraction must be performed using cold, preferably degassed solvents (0–5°C), and concentration must occur under reduced pressure at temperatures not exceeding 35°C.
Visualizing the Cleavage Mechanism
Fig 1. Biphasic acid-base cleavage mechanism of Boc-L-Met DCHA salt.
Materials and Reagents
Table 1: Reagents and Materials Specification
Reagent / Material
Function in Workflow
Specification / Preparation
Boc-L-Met•DCHA
Starting Material
High purity (>98%), crystalline solid
Ethyl Acetate (EtOAc)
Organic Extraction Solvent
ACS Grade, pre-chilled to 0–5°C
10% KHSO₄ (aq)
Acidifying / Cleavage Agent
~1M, pH 1.5–2.0, pre-chilled to 0–5°C
Saturated NaCl (Brine)
Wash Solution
Removes residual water and trace acid
Anhydrous Na₂SO₄
Drying Agent
Granular, free-flowing
Step-by-Step Extraction Protocol
This protocol is designed as a self-validating system. The visual cues (dissolution of the solid, phase separation clarity) serve as built-in quality control checkpoints.
Step 1: Suspension
Weigh the required amount of Boc-L-Met•DCHA salt (e.g., 10 mmol, ~4.3 g) into a suitably sized Erlenmeyer flask or separatory funnel.
Suspend the solid in 50 mL of ice-cold EtOAc. Note: The salt will only partially dissolve at this stage.
Step 2: Acidification and Cleavage
3. Add 1.2 to 1.5 equivalents of ice-cold 10% aqueous KHSO₄ (approx. 20-25 mL).
4. Agitate the biphasic mixture vigorously for 2 to 3 minutes.
5. Validation Check: The mixture should transition from a cloudy suspension to two clear, distinct liquid phases as the DCHA salt is cleaved and the free acid dissolves into the EtOAc [1].
Step 3: Phase Separation
6. Allow the layers to settle for 5 minutes in the separatory funnel.
7. Drain the bottom aqueous layer (containing DCHA•HSO₄) into a secondary flask.
8. Retain the top organic layer (containing Boc-L-Met).
9. Extract the aqueous layer twice more with 20 mL portions of cold EtOAc to ensure quantitative recovery of the free acid. Combine all organic layers.
Step 4: Washing and Drying
10. Wash the combined organic layers with 30 mL of distilled water, followed by 30 mL of saturated brine. This removes residual KHSO₄ and initiates the dehydration of the organic phase.
11. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl gently and let sit for 10-15 minutes until the solution is completely transparent and the drying agent is free-flowing.
Step 5: Concentration
12. Filter the solution to remove the Na₂SO₄, rinsing the filter cake with a small amount of fresh EtOAc.
13. Concentrate the filtrate in vacuo using a rotary evaporator. Critical: Keep the water bath temperature below 35°C to prevent thermal degradation and thioether oxidation [3].
14. The resulting product will be pure Boc-L-methionine free acid, typically presenting as a viscous, colorless oil that may slowly crystallize under high vacuum.
Visualizing the Workflow
Fig 2. Step-by-step liquid-liquid extraction workflow for Boc-L-methionine.
Quantitative Data & Partitioning Metrics
Table 2: Extraction Parameters and Expected Outcomes
Parameter
Target Value
Scientific Rationale
Aqueous pH
2.0 – 2.5
Ensures full DCHA protonation without Boc cleavage.
KHSO₄ Equivalents
1.2 – 1.5 eq
Slight excess drives the equilibrium to the free acid.
EtOAc : Water Ratio
~2:1 (v/v)
Optimizes the partition coefficient for the lipophilic free acid.
Evaporation Temp
< 35°C
Prevents thermal degradation and thioether oxidation.
Expected Yield
> 95%
Near quantitative recovery of the free acid is standard.
Troubleshooting & Quality Assurance
Persistent Emulsions: If the EtOAc and aqueous layers fail to separate cleanly, the emulsion can usually be broken by adding a small volume of saturated brine to the separatory funnel and gently swirling (do not shake vigorously).
Incomplete Cleavage: If solid material remains suspended at the interface after the addition of KHSO₄, the pH may be too high. Verify the pH of the aqueous layer; if it is above 3.0, add additional 10% KHSO₄ dropwise until the solid completely dissolves.
Oxidation QA: If the final product is suspected of oxidation (methionine sulfoxide formation), verify purity via LC-MS or ¹H-NMR. The sulfoxide will show a distinct downfield shift for the
S
-methyl protons compared to the native thioether.
References
Design of potent competitive inhibitors of angiotensin-converting enzyme. Carboxyalkanoyl and mercaptoalkanoyl amino acids. Cushman, D. W., Cheung, H. S., Sabo, E. F., & Ondetti, M. A. Biochemistry 16.25 (1977): 5484-5491.
Captopril 62571-86-2 wiki (Purification Methods & DCHA Cleavage). GuideChem.
Purification of Boc-Protected Amino Acids by Recrystallization (Protocol 2: Purification via DCHA Salt Formation). BenchChem Technical Support Center.
Application
Application Note: Advanced Strategies for the Synthesis of Methionine-Containing Peptides via Boc Chemistry
Introduction: The Methionine Conundrum in Boc SPPS While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has become the standard due to its mild basic deprotection conditions ()[], Boc (tert-butyloxycarbonyl) chemistry r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Methionine Conundrum in Boc SPPS
While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has become the standard due to its mild basic deprotection conditions ()[], Boc (tert-butyloxycarbonyl) chemistry remains indispensable. It is highly robust for synthesizing complex, aggregation-prone sequences and is the premier method for generating C-terminal thioesters required for Native Chemical Ligation (NCL) (2)[2]. However, incorporating Methionine (Met) into a Boc-SPPS workflow introduces significant synthetic bottlenecks due to the high nucleophilicity of its thioether side chain (3)[3].
During the repetitive removal of the Boc group using Trifluoroacetic Acid (TFA), tert-butyl cations are generated. Without adequate scavenging, these electrophiles attack the Met thioether, forming an irreversible S-tert-butyl sulfonium salt (+56 Da) (4)[4]. Furthermore, during the final global deprotection using anhydrous Hydrogen Fluoride (HF), benzyl cations and formaldehyde can cause further alkylation[2]. Alternatively, exposure to trace peroxides or atmospheric oxygen can oxidize Met to Methionine sulfoxide [Met(O)] (+16 Da) (5)[5].
Caption: Logical pathways of Methionine side reactions during Boc SPPS.
Strategic Approaches to Methionine Protection
To ensure high-purity yields, scientists must employ rigorous scavenger protocols or utilize temporary side-chain protection strategies.
Strategy 1: The Scavenger Approach
By introducing nucleophilic additives (scavengers) into the TFA deprotection cocktail and the final HF cleavage mixture, reactive carbocations are quenched before they can alkylate the Met residue[3].
Strategy 2: The Met(O) Protection Strategy
A more robust approach involves the deliberate incorporation of Boc-Met(O)-OH. The electron-withdrawing nature of the sulfoxide oxygen renders the sulfur atom non-nucleophilic, completely immunizing it against alkylation during both TFA cycles and HF cleavage[5]. The sulfoxide increases the polarity of the growing peptide chain, which significantly reduces aggregation in difficult sequences, and is later reduced post-cleavage (6)[6].
Quantitative Comparison of Scavenger Systems
Scavenger / Reagent
Target Reactive Species
Recommended Concentration
Mechanistic Function
DTE / EDT
t-Butyl cations (from TFA)
0.5% – 2.5% (v/v)
Acts as a sacrificial nucleophile during Boc deprotection to prevent S-alkylation.
DMS
Carbocations, Halogens
5% – 10% (v/v)
Quenches electrophiles; serves as an SN2 nucleophile in Low-HF cleavage.
p-Cresol
Benzyl, t-Butyl cations
5% – 10% (v/v)
Aromatic scavenger used during HF cleavage to trap highly reactive carbocations.
NH₄I / DMS
Methionine Sulfoxide [Met(O)]
10 eq NH₄I + 10% DMS
NH₄I reduces sulfoxide to thioether; DMS quenches the resulting iodine byproduct.
Objective: Prevent S-alkylation during routine Boc deprotection cycles.
Causality: The addition of Dithioerythritol (DTE) or Dimethyl sulfide (DMS) to the TFA solution provides a sacrificial nucleophile that kinetically outcompetes the Met thioether for tert-butyl cations (7)[7].
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
Deprotection: Treat the resin with a solution of 50% TFA in DCM containing 0.5% (w/v) DTE or 2% (v/v) DMS for 20-30 minutes[4].
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and Dimethylformamide (DMF) (3x) to remove all traces of TFA and scavengers.
Neutralization: Neutralize the TFA salt by treating the resin with 10% Diisopropylethylamine (DIPEA) in DMF for 5 minutes[4].
Coupling: Proceed with the coupling of the next Boc-amino acid using standard activators (e.g., DIC/HOBt).
Protocol B: The Met(O) Strategy and Post-Cleavage Reduction
Objective: Utilize Met(O) to bypass alkylation, followed by quantitative reduction back to Met.
Causality: Post-cleavage, Ammonium Iodide (NH₄I) acts as a reducing agent, transferring electrons to the sulfoxide and becoming oxidized to iodine (I₂). DMS is added to quench the generated iodine, preventing the re-oxidation of the methionine residue and pushing the reaction to completion[3].
Caption: Workflow for the synthesis of Met-peptides using the Met(O) protection strategy.
Synthesis: Assemble the peptide using Boc-Met(O)-OH. Perform standard TFA deprotection (scavengers are optional for Met(O), but recommended if Cys or Trp are present).
HF Cleavage: Cleave the peptide using standard High-HF conditions (e.g., 90% HF, 10% p-cresol) for 1 hour at 0°C.
Post-Cleavage Reduction (Self-Validating Step):
Dissolve the crude lyophilized peptide in neat TFA (approx. 10 mg/mL).
Add 10 equivalents of NH₄I per Met(O) residue, followed immediately by 10% (v/v) DMS[3].
Stir the mixture at room temperature for 15-30 minutes. Validation cue: The solution will turn yellow/brown, confirming the generation of iodine and active reduction.
Quench the reaction by precipitating the peptide in cold diethyl ether. The ether wash removes the iodine and DMS, yielding a white peptide precipitate (confirming successful isolation).
Protocol C: Low-High HF Cleavage Procedure
Objective: Cleave complex peptides while minimizing carbocation generation.
Causality: Under normal high HF conditions (e.g., 90% HF), cleavage occurs via an SN1 mechanism, generating free carbocations. By using a low concentration of HF (25%) in a large volume of DMS (65%), the mechanism shifts to SN2. The DMS acts as a direct nucleophile, displacing the protecting groups without the intermediate formation of free carbocations, drastically reducing alkylation (8)[8].
Low HF Step:
Place the peptide-resin in the HF reaction vessel.
Add a mixture of 25% HF, 65% DMS, and 10% p-cresol (v/v)[8].
Stir at 0°C for 2 hours. This removes most benzyl-based protecting groups via the SN2 mechanism.
Evaporation: Evaporate the HF and DMS under vacuum at 0°C.
High HF Step:
To the same vessel, add 90% HF and 10% p-cresol (or anisole)[8].
Stir at 0°C for 45-60 minutes to remove robust protecting groups (e.g., Arg(Tos)) and cleave the peptide from the resin.
Isolation: Evaporate the HF, and precipitate the crude peptide using cold diethyl ether[8].
References
BenchChem. "A Comparative Guide to the Synthesis of Methionine-Containing Peptides: Boc-Met-OSu vs.
BenchChem. "A Comparative Guide to Boc vs.
AAPPTec. "SYNTHESIS NOTES - Peptides."
ResearchGate. "One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr."
ACS Omega. "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection."
Reaction conditions for N-Boc-L-methionine DCHA deprotection
An Application Guide to the Deprotection of N-Boc-L-methionine DCHA: Conditions, Protocols, and Side-Reaction Mitigation Authored by: Gemini, Senior Application Scientist Abstract The tert-butyloxycarbonyl (Boc) protecti...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Deprotection of N-Boc-L-methionine DCHA: Conditions, Protocols, and Side-Reaction Mitigation
Authored by: Gemini, Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is fundamental to modern peptide synthesis, prized for its stability and facile, acid-labile removal. N-Boc-L-methionine, often supplied as a crystalline dicyclohexylammonium (DCHA) salt for enhanced stability and handling, requires a carefully controlled deprotection step to liberate the free amine for subsequent peptide coupling.[1][2] However, the nucleophilic thioether side chain of methionine presents a significant challenge, rendering it susceptible to side reactions during standard acidic deprotection. This application note provides a comprehensive guide to the deprotection of N-Boc-L-methionine DCHA, detailing the underlying mechanisms, offering field-proven protocols, and emphasizing strategies to ensure high-yield, high-purity outcomes by mitigating common side reactions.
Foundational Principles: The Boc Deprotection Mechanism
The removal of the Boc group is a classic acid-catalyzed elimination reaction.[1] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of two key intermediates: a highly stable tert-butyl cation and an unstable carbamic acid.[3][4][5][6] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine, which is subsequently protonated by the excess acid to form an ammonium salt (e.g., a trifluoroacetate salt).[3][4][6]
The use of the DCHA salt form of N-Boc-L-methionine does not complicate this process; the acidic conditions required for Boc removal concurrently and instantaneously neutralize the dicyclohexylammonium counter-ion, liberating the free carboxylic acid in situ.[1]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Methionine Challenge: S-Alkylation Side Reaction
The primary obstacle during the deprotection of Boc-methionine is the reactivity of the thioether side chain. The tert-butyl cation generated during the reaction is a potent electrophile.[7][8] While it can be quenched or deprotonate to form isobutylene gas, it can also alkylate nucleophilic residues within the peptide sequence.[4][7] The sulfur atom in methionine is particularly susceptible to this electrophilic attack, leading to the formation of an S-tert-butylated sulfonium salt impurity, which has a mass increase of +56 amu.[9][10][11][12][13] This side reaction is a significant concern as it is often difficult to reverse and complicates purification.
Caption: Competing pathways for the tert-butyl cation intermediate.
Mitigation Strategy: Effective Use of Scavengers
To prevent S-alkylation, the reaction must be conducted in the presence of "scavengers"—nucleophilic species designed to trap the tert-butyl cation more effectively than the methionine side chain.[6][9][14] The choice and concentration of scavengers are critical for a clean deprotection.
Commonly Used Scavengers:
Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.
Water: Acts as a simple and effective nucleophile to quench the cation.
Thioanisole: Its sulfur atom acts as a cation trap.[9]
A standard and robust scavenger "cocktail" for TFA-mediated deprotection is a mixture of TFA, water, and TIS, often in a 95:2.5:2.5 ratio.[3][10][13] This combination provides a highly acidic environment for rapid deprotection while ensuring immediate quenching of the problematic electrophile.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA with Scavengers
This protocol is the industry standard for the robust and complete deprotection of N-Boc-L-methionine DCHA in the solution phase.
Materials:
N-Boc-L-methionine DCHA
Trifluoroacetic acid (TFA)
Dichloromethane (DCM), anhydrous
Triisopropylsilane (TIS)
Deionized Water
Cold Diethyl Ether
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
Dissolution: In a round-bottom flask, dissolve the N-Boc-L-methionine DCHA substrate in anhydrous DCM to a concentration of 0.1–0.5 M.[3][6]
Rationale: DCM is an excellent solvent for the substrate and is inert to the strong acid. The specified concentration range ensures efficient reaction kinetics without solubility issues.
Preparation of Cleavage Cocktail: In a separate, suitable container, carefully prepare the cleavage cocktail. A common formulation is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v) .[3][10]
Safety Note: TFA is highly corrosive. Always handle in a fume hood with appropriate personal protective equipment (PPE).
Reaction Initiation: Cool the substrate solution in the flask to 0 °C using an ice bath. While stirring, slowly add the prepared cleavage cocktail to the solution. A typical volume is a 1:1 ratio of cocktail to the initial DCM solvent, ensuring a final TFA concentration of approximately 50%.[1][3]
Rationale: Starting the reaction at 0 °C helps to control any potential exotherm and minimize side reactions.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1–2 hours.[1][6]
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[3]
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][6] To remove residual TFA, the resulting oil can be co-evaporated with toluene (3 x 10 mL).[7]
Product Precipitation: Add cold diethyl ether to the concentrated residue with vigorous stirring. The deprotected methionine, as its trifluoroacetate salt, will precipitate as a solid.
Rationale: The product salt is insoluble in cold ether, allowing for effective isolation from the soluble scavengers and byproducts.
Isolation and Drying: Isolate the solid product by filtration or by centrifugation followed by decantation of the ether.[3] Wash the solid pellet twice more with cold diethyl ether, then dry thoroughly under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Alternative Milder Deprotection using p-Toluenesulfonic Acid (pTSA)
For substrates containing other acid-sensitive functional groups, a milder Brønsted acid can be employed. This method often avoids chlorinated solvents.
Reaction Setup: In a round-bottom flask, combine N-Boc-L-methionine DCHA (1 equivalent) and p-Toluenesulfonic acid monohydrate (2 equivalents).[15]
Reaction: Add a minimal amount of a suitable solvent like ethyl acetate and stir the mixture at room temperature. The reaction is typically slower than with TFA and may require several hours. Monitor closely by TLC.
Work-up: Upon completion, dilute the mixture with ethyl acetate. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the pTSA and remove it.[16] Be cautious of CO₂ evolution.
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product as a free amine.
Ensure an adequate scavenger cocktail (TFA/H₂O/TIS) is used.[9][10]
Oily/Gummy Product
Residual TFA or solvent.
Perform co-evaporation (azeotrope) with toluene to remove residual acid.[7] Ensure thorough washing with cold ether.
Low Yield
Product loss during work-up.
Ensure ether used for precipitation is sufficiently cold. Minimize transfer steps.
References
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from [Link]
Gamal, H., Mthembu, S. N., Rustler, K., Bruckdorfer, T., de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
Vittorio, S., Iervolino, A., Vitiello, M., & Salvi, A. G. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
ResearchGate. (2025, August 6). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]
International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Aapptec. (n.d.). Standard Removal of Boc Protecting Group. Aapptec. Retrieved from [Link]
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Yields in Boc-L-Methionine Peptide Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve low yields during the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve low yields during the synthesis of methionine-containing peptides using Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Unlike other amino acids where side-chain functionalities are masked, the thioether side chain of L-methionine is typically left unprotected because it is generally unreactive under standard coupling conditions. However, this lack of protection becomes a critical vulnerability during acidolytic deprotection and cleavage. Unlike amino groups that protonate and lose nucleophilicity at low pH, the methionine thioether resists protonation[1]. Consequently, it remains a potent nucleophile in highly acidic environments (pH < 3), making it uniquely susceptible to side reactions that drastically reduce final crude yields.
Diagnostic Workflow
Before altering your synthesis protocol, you must identify the exact mode of failure. Every troubleshooting effort must begin with a self-validating analytical step: LC-MS analysis of the crude cleavage product.
Caption: Diagnostic workflow for troubleshooting Boc-L-methionine peptide synthesis failures.
Q1: My LC-MS shows a major +16 Da impurity relative to my target peptide. What is the cause, and how do I prevent it?
A: A +16 Da mass shift indicates the formation of methionine sulfoxide [Met(O)] . The thioether side chain is highly susceptible to oxidation by reactive oxygen species (ROS) present in solvents, or it can be inadvertently oxidized during the acidic cleavage step[2].
The Causality: The electron-rich sulfur atom easily donates electrons to oxidizing agents, forming a stable sulfoxide.
The Solution: You have two field-proven options:
Prevention: Add reducing scavengers like dimethylsulfide (DMS) or dithiothreitol (DTT) to your cleavage mixture to competitively absorb oxidizing agents.
Strategic Bypass: Deliberately use Boc-Met(O)-OH during the synthesis. The oxidized form is immune to alkylation during TFA deprotection steps. After the peptide is cleaved and purified, reduce the sulfoxide back to native methionine using Ammonium Iodide (NH₄I) and DMS[2].
Q2: I am observing a +56 Da adduct on my methionine residue. What is happening?
A: This is S-alkylation (tert-butylation) . During Boc deprotection with trifluoroacetic acid (TFA), the tert-butyl protecting group is released as a highly reactive tert-butyl carbocation[3].
The Causality: Because the methionine thioether resists protonation at low pH, it remains a potent nucleophile and attacks the electrophilic carbocation, forming a stable S-tert-butyl sulfonium salt[1].
The Solution: You must incorporate highly nucleophilic scavengers into your TFA deprotection and final HF cleavage cocktails. Scavengers like thioanisole, ethanedithiol (EDT), or p-cresol act as "carbocation traps." Because they are more nucleophilic than the methionine thioether, they react with the tert-butyl cations first, sparing your peptide[3][4].
Q3: My sequence has multiple hydrophobic residues, and the coupling of Boc-Met is incomplete (deletion sequences observed). How do I improve coupling efficiency?
A: More often than not, a synthesis fails due to hydrophobicity within the sequence causing inter- or intramolecular aggregation. This forms secondary structures (like beta-sheets) that physically block the N-terminus from reacting with the incoming Boc-Met-OH[5].
The Solution:
Solvent Swap: Change your primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP). NMP solvates both the amino acids and the growing hydrophobic peptide chain to a much greater extent than DMF, breaking up aggregation[5].
Reagent Upgrade: Switch from standard carbodiimide chemistry (DIC/HOBt) to highly reactive uronium salts like HATU with a base like DIEA, which accelerates the formation of the amide bond before aggregation can occur.
Data Presentation: Scavenger Selection Guide
To prevent S-alkylation and oxidation, selecting the correct scavenger cocktail is paramount. Below is a quantitative summary of standard scavengers used in Boc-SPPS to protect methionine.
Scavenger
Primary Function
Recommended Conc.
Causality / Mechanism of Action
Dimethylsulfide (DMS)
Met(O) Reduction / Alkylation trap
2.0 - 5.0% (v/v)
Competes directly with the peptide's thioether for carbocations and reduces sulfoxides via oxygen transfer.
Ethanedithiol (EDT)
Carbocation trap
2.5 - 5.0% (v/v)
Highly nucleophilic thiols trap t-butyl cations rapidly. Essential if Cysteine is also present in the sequence.
Thioanisole
Carbocation trap
5.0% (v/v)
Accelerates acidolytic cleavage (SN2 mechanism) and effectively traps carbocations to prevent S-alkylation.
Understanding the chemical pathways ensures you can rationally design your scavenger cocktails rather than relying on guesswork.
Caption: Mechanistic pathways of methionine side reactions and the inhibitory role of scavengers.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum yield and scientific integrity.
Protocol A: Optimized Boc-Met Coupling for Hydrophobic Sequences
Objective: Overcome steric hindrance and aggregation during coupling.
Resin Preparation: Swell the peptidyl-resin in NMP for 30 minutes. Drain.
Activation: In a separate vial, dissolve 4.0 equivalents of Boc-L-Methionine and 3.9 equivalents of HATU in a minimal volume of NMP.
Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. Stir for 1 minute to form the active O-7-azabenzotriazol-1-yl ester.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.
Validation: Perform a quantitative Ninhydrin (Kaiser) test. A colorless/yellow resin bead indicates >99% coupling efficiency. If blue, repeat steps 2-4 (double coupling).
Protocol B: Global Cleavage with Anti-Alkylation Scavenger Cocktail
Objective: Cleave the peptide from the resin while preventing +56 Da t-butylation.
Cocktail Preparation: Prepare the cleavage cocktail: 90% anhydrous HF (or TFA if using specific resins), 5% Thioanisole, 3% EDT, and 2% Anisole (v/v/v/v).
Reaction: Cool the reaction vessel to 0°C. Add the cocktail to the resin (approx. 10 mL per gram of resin).
Incubation: Stir at 0°C for 1 hour. Note: Keeping the temperature low reduces the kinetic rate of S-alkylation while allowing cleavage to proceed.
Precipitation: Evaporate the volatile acids under a stream of nitrogen. Precipitate the crude peptide using ice-cold diethyl ether.
Validation: Centrifuge, wash the pellet with cold ether 3 times, and analyze via LC-MS to confirm the absence of the +56 Da adduct.
Protocol C: Post-Cleavage Reduction of Methionine Sulfoxide
Objective: Rescue oxidized peptide (+16 Da) back to the native methionine state.
Dissolution: Dissolve the crude oxidized peptide in 10% aqueous acetic acid (approx. 1-2 mg/mL).
Reagent Addition: Add 10 equivalents of Ammonium Iodide (NH₄I) and 20 equivalents of Dimethylsulfide (DMS)[2].
Incubation: Stir the mixture at room temperature for 12–24 hours in the dark.
Quenching & Validation: Lyophilize the solution to remove DMS and acetic acid. Re-dissolve in water/acetonitrile and confirm the -16 Da mass shift (return to native mass) via LC-MS.
References
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. ACS. Available at:[Link]
What do you do when your peptide synthesis fails? - Biotage. Biotage. Available at:[Link]
How to handle peptides that contain methionine - Biotage. Biotage. Available at:[Link]
(PDF) p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - ResearchGate. ResearchGate. Available at:[Link]
Technical Support Center: Troubleshooting & Removing Residual Dicyclohexylamine (DCHA)
Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding Dicyclohexylamine (DCHA) contamination.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding Dicyclohexylamine (DCHA) contamination. DCHA is a bulky, secondary aliphatic amine routinely used by manufacturers to crystallize and stabilize N-protected amino acids (e.g., Fmoc- or Boc-amino acids) that would otherwise remain as intractable oils[1][2].
While beneficial for storage and purification of the building blocks, DCHA must be strictly removed prior to peptide coupling. Failure to do so introduces a potent nucleophile and base into your reaction, leading to chain termination, altered coupling kinetics, and persistent contamination in your final peptide mixtures[3][4]. This guide provides field-proven, self-validating protocols to eliminate DCHA at both the pre-synthesis and post-synthesis stages.
Frequently Asked Questions (FAQs)
Q1: Why does DCHA cause synthesis failures if left in the amino acid building block?A1: DCHA is a strong organic base and a secondary amine. If introduced into the coupling cycle, it competes with the resin-bound peptide's N-terminus for the activated amino acid ester. This causes irreversible capping of the activated building block (forming a DCHA-amide) and alters the local pH of the coupling environment, severely reducing the coupling efficiency of your target sequence[3].
Q2: How do I detect residual DCHA in my final peptide mixture?A2: DCHA is highly hydrophobic but ionizable. During LC-MS analysis of your crude peptide, DCHA typically appears as a sharp, dominant peak with a mass-to-charge ratio (m/z) of 182.2 [M+H]+. Due to its hydrophobicity, it often co-elutes with non-polar peptide sequences during standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[4].
Q3: Can I just use standard Hydrochloric Acid (HCl) to wash out the DCHA?A3: No. This is a common and costly error. Reacting DCHA with HCl generates dicyclohexylammonium chloride, which is sparingly soluble in both aqueous and organic solvents. This creates a thick emulsion at the phase interface, trapping your precious Fmoc-amino acid and drastically reducing yield[1].
Quantitative Comparison of Extraction Acids
To ensure a self-validating protocol, the choice of acid for liquid-liquid extraction is dictated by the solubility of the resulting DCHA salt. Always select an acid that drives the DCHA into the aqueous phase without compromising the target molecule.
Acid Reagent
Concentration
Suitability
Mechanistic Causality / Observation
Phosphoric Acid (H₃PO₄)
10% (w/v)
Optimal
Forms highly water-soluble DCHA-phosphate; ensures rapid, clear phase separation[1].
Potassium Bisulfate (KHSO₄)
0.5 M
Optimal
Forms soluble DCHA-sulfate; mild pH prevents premature cleavage of acid-labile protecting groups[3].
Citric Acid
10% (w/v)
Moderate
DCHA-citrate has limited aqueous solubility; requires larger aqueous volumes and multiple extractions.
Hydrochloric Acid (HCl)
1.0 M
Poor
Forms insoluble DCHA·HCl precipitate; causes severe emulsions and product loss[1].
Protocol A: Pre-Synthesis Desalting (Liberating the Free Acid)
The most effective way to handle DCHA is to remove it before it ever enters your synthesizer. This protocol converts the DCHA salt into the active free acid via liquid-liquid extraction[1][3].
Step-by-Step Methodology:
Suspension: Weigh the required amount of Fmoc-AA-OH·DCHA salt. Suspend 1 part of the salt in 5 to 10 volumes of cold (-20°C) Ethyl Acetate (EtOAc) or tert-butyl methyl ether (TBME)[1].
Causality: Cold solvent minimizes the risk of degrading acid-labile side-chain protecting groups (like Boc or Trt) during the subsequent acidification.
Acidification: Add 10% Phosphoric acid (H₃PO₄) or 0.5 M KHSO₄ dropwise under vigorous stirring until the solid completely dissolves and two distinct liquid phases appear[1][3]. The pH of the lower aqueous phase must read between 2.0 and 3.0.
Phase Separation: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous layer (which now contains the water-soluble DCHA·H⁺ salt)[3].
Washing: Wash the retained organic phase once with 2 volumes of 10% H₃PO₄ to ensure complete DCHA removal, followed by three washes with 2 volumes of distilled water[1]. The final water wash should have a pH ≥ 4.0.
Drying & Recovery: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent in vacuo[1]. The resulting free amino acid will typically present as a viscous oil or glass and should be used immediately for coupling[3].
Workflow for liberating free amino acids from DCHA salts via liquid-liquid extraction.
Protocol B: Post-Synthesis DCHA Removal from Peptide Mixtures
If DCHA inadvertently carries over into your crude peptide mixture, liquid-liquid extraction is no longer viable, as peptides partition unpredictably. Instead, we exploit the differential retention of DCHA under acidic chromatographic conditions[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude peptide mixture in a highly aqueous buffer (e.g., 5% Acetonitrile [ACN] in water with 0.1% Trifluoroacetic acid [TFA]).
Causality: The 0.1% TFA lowers the pH to ~2.0, ensuring DCHA is fully protonated (DCHA⁺). This maximizes its polarity and drastically reduces its retention on hydrophobic stationary phases.
Inject the sample onto a preparative C18 RP-HPLC column[4].
Run a shallow gradient (e.g., 10% to 50% ACN over 40 minutes) using 0.1% TFA as the ion-pairing modifier.
Monitor absorbance at 214 nm (peptide backbone) and MS for m/z 182.2. DCHA lacks a strong chromophore but will appear as a massive baseline disturbance or MS spike, typically eluting well before the main peptide peak.
Collect and pool fractions devoid of the 182.2 m/z signal.
Decision tree for removing residual DCHA from synthesized peptide mixtures.
References[1] Conversion of a DCHA salt to the free acid. bachem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsfIuC5j6jX58ZB11uqwQO-qPDJGquaxOanOsmPgGGVnkk5QX7lxQdTMtFMyX5Wbm4OcnOnwJkf0Tuj9egcXzj5WwnOtsiP3tqNKgBD44HAMkAXhmm6ws5nvcozf37rsp1EE6QQs-nER0s1Dq_jWMooD98KiNKRqNQMm8irTvcXnGVU7gbEJ4A7R_Ko8fJV7laOXeyqM3Q9CtxXppyRQ==[5] DICYCLOHEXYLAMINE. atamanchemicals.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs7BV76nnJyIHomg7HGMY9VawW3npMQampITfQM_Qb71Mhk_uAKcEjpScEKT-WYK2I0ZsXy4ow2t2OdPBQCg0j_GXStR4cXAytk4PRM-1xfNpzgpmtET52kmW2cpGsJxsQjcsKluX0RRHrONAoBNJkWAxr5w==[3] Boc-Glu(OcHex)-OH.DCHA - Benchchem: Protocol: Conversion to Free Acid (Desalting). benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH73zAnd9e01d7AWIXA3hrlWyH5BhyxJOhz0BzD0Em9oH1-PxJ5hL6Qx-bv6VE819sD6q-kapgVdK6irkWcxEs6KzZNdzl0SAzHl15NhVGVzsyd5j-MOszCFP3uzEdby-hjgGexfpM=[4] Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG72xhtoHD4SkMyLujqfWPtQWKMAhPkiNaA6Xo22dno_8EjeaW-ikix-CQC9_PCNkKdUnzOzLHXz_7DX-q6QZxIhYKxWHPHiyrngxgiqnp2xNRbq7Tycty8cSisBBEHPjgJjmD3vjMp8E4U_D0iOyO-NuJoxqyyV-nSfFPeh2TDo77SGgXvHolefEiPciW59J9HV-2gAXzx1-ft7JA=[2] The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkwSmeVUoXNVtEyadqIh48ilUxQEGejS_Shs4RSZ8QF6DYO9w07YoWYz1mpHgU7N6qtewJ_QVv0cJBhoT6LHMwTL1RIvQLi17Z016TvUTyzglNou40rFSKak7QU2AP9FgezwV8xmU1hzqqKKw-pSnlTA9SC1yc2XF-1-AyhHaY6tiol4xomyFDSVDnh5KhBlOW8qZIgZi_4WTUnblD8jbCnAUHJawCCjAWu6wAZZs=
Technical Support Center: Minimizing Racemization with N-Boc-L-methionine DCHA
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with N-Boc-L-methionine dicyclohexylamine sal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with N-Boc-L-methionine dicyclohexylamine salt (N-Boc-L-Met-DCHA) and are focused on maintaining the highest levels of stereochemical purity in their work. Here, we will explore the underlying causes of racemization and provide actionable, field-proven strategies to mitigate this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-L-methionine DCHA, and why is the DCHA salt used?
N-Boc-L-methionine is a derivative of the amino acid L-methionine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protection is crucial for controlling reactivity during peptide synthesis. However, N-Boc-L-methionine itself can often be a gummy, non-crystalline solid, which makes it difficult to purify and handle.[1][3]
To overcome this, dicyclohexylamine (DCHA), a strong organic base, is used to form the dicyclohexylammonium salt.[3][4] This salt is typically a stable, crystalline solid with a well-defined melting point.[3] The crystalline nature offers several advantages:
Enhanced Purification: The formation of a crystalline salt allows for effective purification through recrystallization, ensuring the removal of impurities.[3]
Improved Handling and Stability: The solid, crystalline form is much easier to handle, weigh, and store compared to an oil or amorphous solid.[3][5]
Increased Shelf Life: The stable salt form contributes to a longer shelf life.[5]
Before use in peptide synthesis, the free N-Boc-L-methionine must be liberated from the DCHA salt. This is typically achieved by treatment with an acid, such as phosphoric acid or KHSO4, followed by extraction.
Q2: What is racemization in the context of peptide synthesis?
Racemization is the process by which an enantiomerically pure compound, such as an L-amino acid, is converted into a mixture of both L- and D-enantiomers.[6] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can have profound and often detrimental effects on the peptide's biological activity and therapeutic efficacy.[7] It is essential to preserve the stereochemical integrity of each amino acid throughout the synthesis process.[6]
Q3: What are the primary mechanisms of racemization during the coupling of N-Boc-L-methionine?
There are two main pathways through which racemization can occur during peptide bond formation:
Oxazolone (Azlactone) Formation: This is the most common mechanism.[8] The activated carboxyl group of the N-Boc-L-methionine can cyclize to form a planar oxazolone intermediate. This intermediate can then be deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical purity.[6][8]
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. This intermediate can then lead to racemization upon reprotonation.[6][8]
Q4: Are certain amino acids more prone to racemization?
Yes, while any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine and cysteine are particularly prone to racemization due to the nature of their side chains.[8][9] Methionine, while generally less problematic than histidine or cysteine, can still undergo racemization, especially under non-optimized reaction conditions. The thioether in methionine's side chain can also be susceptible to oxidation, which is another common side reaction to be aware of.[9]
Troubleshooting Guides
Issue 1: Significant Racemization Detected After Coupling N-Boc-L-Methionine
Symptom: Chiral HPLC or GC-MS analysis of the hydrolyzed peptide reveals a significant percentage of D-methionine.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Inappropriate Coupling Reagent
Some coupling reagents, particularly carbodiimides like DCC or DIC used alone, can lead to higher rates of racemization by promoting the formation of highly reactive intermediates that are prone to oxazolone formation.[8][10]
Use a coupling reagent combination known for low racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended as they suppress racemization.[9][10][11] A preferred combination is Diisopropylcarbodiimide (DIC) with Oxyma.[12]
Excess or Strong Base
Strong, non-sterically hindered bases can accelerate racemization by promoting direct α-proton abstraction.[8][11] Diisopropylethylamine (DIEA) is a common culprit if used in excess.
Use the minimum amount of base necessary for the reaction. Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[11][12]
High Reaction Temperature
Higher temperatures increase the rate of most chemical reactions, including the pathways that lead to racemization.[8]
Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.[8][12]
Prolonged Pre-activation Time
Allowing the N-Boc-L-methionine to sit in the activated state for an extended period before the addition of the amine component increases the opportunity for racemization to occur.
Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin-bound peptide immediately after activation.[12]
Issue 2: Oxidation of the Methionine Side Chain
Symptom: Mass spectrometry analysis of the final peptide shows a +16 Da mass shift, corresponding to the formation of methionine sulfoxide.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Acid-catalyzed Oxidation
The thioether side chain of methionine is susceptible to oxidation, particularly during the final acidic cleavage step (e.g., with TFA).[9][13]
Include scavengers in the cleavage cocktail to suppress oxidation. Dithiothreitol (DTT) is a common and effective scavenger for this purpose.[9] Alternatively, newer cleavage solutions containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) have shown excellent results in preventing methionine oxidation.[13]
Oxidizing Impurities
Impurities in solvents or reagents can lead to unintended oxidation.
Ensure the use of high-purity, fresh solvents and reagents.
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling of N-Boc-L-Methionine
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) cycle to minimize racemization.
Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using standard protocols (e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).
Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a 5-10% solution of DIEA in DCM, and then wash again with DCM and finally with Dimethylformamide (DMF).
Amino Acid Activation and Coupling:
In a separate vessel, dissolve 3-5 equivalents of the free N-Boc-L-methionine (liberated from the DCHA salt) and 3-5 equivalents of Oxyma in DMF.
Add this solution to the washed resin.
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the reaction vessel.
Allow the reaction to proceed for 1-2 hours at room temperature, or start at 0°C and allow to warm to room temperature.
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
Accurate quantification of racemization is crucial for validating synthesis protocols.
Peptide Hydrolysis:
Place approximately 1 mg of the purified peptide in a hydrolysis tube.
Add 500 µL of 6 M HCl.
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
Heat the sample at 110°C for 24 hours.
After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen.[7]
Derivatization (if required by the column): Derivatize the amino acid mixture with a suitable agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard C18 column.
HPLC Analysis:
Column: Use a chiral stationary phase column designed for amino acid enantiomer separation.
Mobile Phase: Use an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% TFA).
Detection: Monitor the elution of the D- and L-amino acids using a UV detector.
Quantification: Integrate the peak areas for the D- and L-methionine enantiomers to determine the percentage of racemization.[7]
By understanding the mechanisms of racemization and implementing these optimized protocols and troubleshooting strategies, researchers can confidently synthesize high-purity methionine-containing peptides with minimal stereochemical scrambling.
References
The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Benchchem.
DICYCLOHEXYLAMINE. Ataman Kimya.
What is Dicyclohexylamine (DCHA) and Its Applications?. (2025, September 8).
BOC-L-Methionine 2488-15-5 wiki. Guidechem.
Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
Ynamide Coupling Reagents: Origin and Advances. PMC.
Chemical Properties and Uses of Dicyclohexylamine. (2024, January 4).
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
7.4 Racemization Assays.
BOC-L-Methionine synthesis. chemicalbook.
Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)-OH and Alternatives. Benchchem.
Dicyclohexylamine: properties and applications. (2023, September 21). ChemicalBook.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org.
Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). PMC.
Improving crystallization purity of Boc-Met-OH DCHA salt
An In-Depth Guide to Improving the Crystallization Purity of Boc-Met-OH DCHA Salt Welcome to the Technical Support Center for Boc-Met-OH DCHA (N-tert-Butoxycarbonyl-L-methionine dicyclohexylammonium salt). This guide is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Improving the Crystallization Purity of Boc-Met-OH DCHA Salt
Welcome to the Technical Support Center for Boc-Met-OH DCHA (N-tert-Butoxycarbonyl-L-methionine dicyclohexylammonium salt). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this critical raw material used in peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to resolve challenges in your own laboratory setting.
The Critical Role of Purity in Peptide Synthesis
The purity of amino acid building blocks is paramount in solid-phase peptide synthesis (SPPS). Impurities in the starting materials, such as Boc-Met-OH DCHA, can lead to the formation of deletion sequences or capped peptides, which are often difficult to separate from the target peptide.[1] The conversion of the often oily or amorphous N-Boc-protected amino acid into a crystalline dicyclohexylammonium (DCHA) salt is a key strategy to enhance stability and facilitate purification through recrystallization.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Met-OH converted to a DCHA salt?
A1: The free acid form of many N-protected amino acids, including Boc-Met-OH, can be oily, amorphous, or hygroscopic, making them difficult to handle and purify.[3][6] Dicyclohexylamine (DCHA) is a strong organic base that reacts with the carboxylic acid of Boc-Met-OH to form a stable, crystalline salt.[3] This crystalline nature is highly advantageous as it allows for effective purification via recrystallization, leading to a product with higher purity and improved handling and storage characteristics.[2][3][5]
Q2: What is a typical purity specification for Boc-Met-OH DCHA used in peptide synthesis?
A2: For most applications in peptide synthesis, a purity of >98% is generally required.[7][8][9][10] High-purity starting materials are essential to minimize the accumulation of impurities during the synthesis of long peptides.[11]
Q3: How should I store Boc-Met-OH DCHA?
A3: Boc-Met-OH DCHA should be stored in a well-sealed container under inert gas (nitrogen or argon) at 2–8 °C.[12] Some suppliers recommend storage at -20°C for long-term stability.[7][8] Proper storage is crucial to prevent degradation.
Q4: Do I need to remove the DCHA before using the amino acid in peptide synthesis?
A4: Yes, the DCHA salt must be converted back to the free acid (Boc-Met-OH) before it can be used in a peptide coupling reaction.[4][13][14] This is typically achieved by an acidic workup, for example, by dissolving the salt in an organic solvent like ethyl acetate and washing with an aqueous acid solution such as 10% phosphoric acid or potassium bisulfate.[4][13]
Troubleshooting Guide for Crystallization Purity
This section addresses specific issues you may encounter during the crystallization and purification of Boc-Met-OH DCHA.
Issue 1: Final product purity is low (<98%) after initial crystallization.
Possible Causes & Solutions:
Incomplete reaction or side products: The initial synthesis of Boc-Met-OH may have resulted in unreacted starting materials or side products, such as dipeptides (e.g., Boc-Met-Met-OH).[1]
Occluded impurities: Rapid crystallization can trap solvent and other impurities within the crystal lattice, a common issue that defeats the purpose of purification.[15]
Inappropriate solvent choice: The chosen solvent system may not provide a sufficient difference in solubility between the product and the impurities at high and low temperatures.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for addressing low purity issues.
Technical Support Center: Overcoming Aggregation and Oxidation in Methionine-Rich Peptide Synthesis
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the intricate challenges of synthesizing hydrophobic, aggregation-pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the intricate challenges of synthesizing hydrophobic, aggregation-prone peptides containing methionine (Met) residues (e.g., Amyloid-
β
, TDP-43, and human calcitonin).
Mechanistic Insights: The Methionine Conundrum
Methionine presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):
Oxidative Lability: The thioether side chain is highly susceptible to oxidation by reactive oxygen species, forming methionine sulfoxide [Met(O)] and, irreversibly, methionine sulfone. This often occurs inadvertently during atmospheric exposure or acidic cleavage from the resin[1].
Hydrophobicity and Aggregation: Met-rich sequences are inherently hydrophobic. During SPPS, these sequences tend to form intermolecular
β
-sheet structures, causing the peptide-resin matrix to collapse. This "on-resin aggregation" sterically hinders incoming amino acids, leading to incomplete deprotection, sequence deletions, and drastically reduced yields.
By understanding the causality between Met's thioether chemistry and the thermodynamic drive for
β
-sheet formation, we can engineer synthesis protocols that use Met's liabilities to our advantage.
Q1: My Met-containing peptide (e.g., Amyloid-
β
) is showing massive deletion sequences and low crude yield. How do I prevent on-resin aggregation?A: Aggregation occurs when the growing peptide chain forms secondary structures (like
β
-sheets) that block the N-terminal amine. To disrupt this:
Solvent Optimization: Switch from standard DMF to solvent mixtures with higher disruption capabilities, such as N-Methyl-2-pyrrolidone (NMP) or a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.
Reversible Oxidation Strategy: Instead of standard Fmoc-Met-OH, incorporate Fmoc-Met(O)-OH. The sulfoxide group is highly polar and disrupts the hydrophobic interactions that drive aggregation. This "polar tag" significantly improves solvation, coupling efficiency, and overall crude purity[2].
Q2: I synthesized my peptide successfully, but LC-MS shows a +16 Da mass shift. What happened, and how do I fix it?A: A +16 Da mass shift indicates the formation of methionine sulfoxide [Met(O)]. This is a common side reaction occurring during TFA-mediated cleavage from the resin[1].
Prevention: If you used standard Met, ensure your cleavage cocktail contains appropriate scavengers. A modified Reagent B (95:2.5:2.5 TFA:water:TIS) often fails to prevent oxidation. Instead, use a cocktail containing dithiothreitol (DTT) or ethanedithiol (EDT)[3].
Reversal: If oxidation has already occurred (or if you intentionally used Met(O) to prevent aggregation), you can reduce the sulfoxide back to the native thioether post-cleavage using ammonium iodide (
NH4I
) and dimethyl sulfide (DMS) in acidic conditions[1].
Q3: The crude peptide is highly aggregated and impossible to purify via RP-HPLC. What is the best approach?A: Hydrophobic peptides like TDP-43 (307–347) often crash out of HPLC solvents. By intentionally synthesizing the peptide using Fmoc-Met(O)-OH, the resulting crude peptide retains the polar sulfoxide groups. This drastically increases aqueous solubility, allowing for standard RP-HPLC purification. Once purified, the Met(O) residues are quantitatively reduced to native Met[2].
Workflow & Mechanistic Pathways
To visualize the dual-purpose strategy of using Methionine Sulfoxide to simultaneously prevent aggregation and ease purification, refer to the workflow diagram below.
Figure 1: Workflow comparing standard SPPS vs. the Reversible Methionine Oxidation Strategy for aggregation-prone peptides.
Quantitative Data: Impact of Met(O) Substitution
The table below summarizes the empirical advantages of utilizing the reversible methionine oxidation strategy on difficult sequences, demonstrating the causality between polarity and synthetic success[2].
Peptide Sequence
Synthesis Strategy
Crude Purity (%)
HPLC Solubility
Final Isolated Yield (%)
hPrP (125–155)
Standard (Native Met)
< 20%
Poor (Aggregates)
2%
hPrP (125–155)
Modified [Met(O)]
> 65%
Excellent
18%
Human Calcitonin
Standard (Native Met)
~ 30% (Many by-products)
Moderate
5%
Human Calcitonin
Modified [Met(O)]
> 80%
High
10%
TDP-43 (307–347)
Standard (Native Met)
Synthesis Failed
N/A
0%
TDP-43 (307–347)
Modified [Met(O)]
~ 50%
Excellent
12%
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a mechanistic checkpoint to ensure the chemical environment is performing as intended.
Protocol A: SPPS with Reversible Methionine Oxidation
Objective: Synthesize a highly hydrophobic peptide while suppressing on-resin aggregation.
Resin Selection: Swell a low-loading resin (e.g., NovaPEG or Tentagel, 0.15 - 0.2 mmol/g) in DMF for 30 minutes.
Checkpoint: Low loading increases the spatial distance between growing chains, reducing intermolecular cross-linking.
Coupling: For standard amino acids, use 4 eq. Fmoc-AA-OH, 4 eq. DIC, and 4 eq. Oxyma Pure in DMF.
Methionine Incorporation: At the Met position, substitute with 4 eq. Fmoc-Met(O)-OH .
Mechanism: The introduction of the highly polar
S=O
bond disrupts the hydrophobic face of the growing peptide, preventing
β
-sheet collapse.
Cleavage: Cleave the peptide using a cocktail of TFA/TIS/
H2O
(95:2.5:2.5) for 2 hours.
Note: Because Met is already oxidized, scavengers like EDT are not strictly required to protect the thioether.
Purification: Precipitate in cold ether, lyophilize, and purify via RP-HPLC. The Met(O) peptide will elute significantly earlier than the native sequence due to increased polarity.
Protocol B: Quantitative Reduction of Met(O) to Native Met
Objective: Restore the native thioether post-purification without inducing side reactions.
Preparation: Dissolve the purified, lyophilized Met(O)-peptide in a reduction cocktail consisting of TFA / Dimethyl Sulfide (DMS) /
NH4I
/
H2O
in a volumetric ratio of 80:15:2:3.
Reaction: Stir the mixture at
0∘C
(ice bath) for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
Mechanism: Iodide acts as a nucleophile to reduce the sulfoxide, generating iodine (
I2
). DMS acts as the oxygen acceptor and iodine scavenger, driving the equilibrium forward[1].
Validation (Self-Correction): The solution will turn yellow/brown due to transient
I2
formation. If the color persists heavily without fading, ensure sufficient DMS is present in the system.
Quenching & Recovery: Quench the reaction by adding cold diethyl ether to precipitate the reduced peptide. Centrifuge, wash the pellet twice with cold ether to remove residual iodine and DMS, and lyophilize.
Analysis: Confirm reduction via LC-MS (observe a -16 Da mass shift corresponding to the loss of oxygen).
References
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides
Source: PMC (NIH)
URL:[Link]
(PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins
Source: ResearchGate
URL:[Link]
How to handle peptides that contain methionine
Source: Biotage
URL:[Link]
Overcoming steric hindrance in N-Boc-L-methionine coupling
Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the thermodynamic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic challenges of coupling N-Boc-L-methionine (Boc-Met-OH) to sterically hindered amines.
This guide synthesizes field-proven troubleshooting logic with self-validating experimental protocols to ensure high-yield, epimerization-free amide bond formation.
Diagnostic Workflow: Overcoming Steric Hindrance
Caption: Workflow for resolving steric hindrance in Boc-Met-OH peptide coupling.
Q1: Why is Boc-Met-OH coupling particularly prone to steric hindrance when reacting with secondary amines (e.g., Proline or N-methyl amino acids)?A1: The difficulty arises from compounded steric bulk. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group restricts the conformational freedom of the incoming amino acid. When combined with the flexible but large thioether side chain of methionine, the approach trajectory to a sterically hindered nucleophile (like the rigid pyrrolidine ring of Proline) is severely restricted[1]. This high activation energy barrier prevents standard carbodiimides (like DCC or DIC) from efficiently forming the amide bond.
Q2: Standard DIC/HOBt coupling failed. Which reagents provide the highest success rate for hindered Boc-Met-OH?A2: For difficult sequences, you must abandon standard carbodiimides and switch to highly reactive uronium/aminium salts. HATU is considered the gold standard for overcoming steric hindrance[1]. Alternatively, COMU , an oxyma-based reagent, offers coupling efficiencies comparable to HATU but exists purely in the more reactive uronium form and has a better safety profile[2],[3]. For extreme steric clashes (e.g., coupling to
α,α
-dialkyl amino acids), using TFFH to generate an acyl fluoride in situ is highly effective, as the small fluoride leaving group minimizes steric clash during nucleophilic attack[4],[2].
Q3: How do I adjust reaction conditions if HATU/COMU still results in incomplete coupling?A3: If potent reagents fail, you must alter the thermodynamics and kinetics of the reaction. First, increase the molar ratio of Boc-Met-OH and the coupling reagent to the resin-bound amine from the standard 1:1.5 up to 1:3 or 1:5[5]. Second, elevate the reaction temperature to 40–60°C or utilize microwave-assisted synthesis. This provides the necessary kinetic energy to overcome the massive activation barrier inherent to hindered couplings[1]. Finally, extend the coupling time from 1 hour to 4–16 hours[1].
Q4: Does the methionine thioether side chain require special handling during these aggressive coupling conditions?A4: Yes. The thioether side chain of methionine is highly susceptible to acid-catalyzed oxidation, forming methionine sulfoxide (Met(O)), and alkylation, forming sulfonium salts[6],[7]. When applying elevated temperatures or prolonged reaction times, ensure all solvents (especially DMF/NMP) are thoroughly degassed and amine-free. If oxidation is observed during cleavage, scavengers such as dimethylsulfide or thioanisole must be added to the cleavage cocktail to protect the thioether[6],[7].
Quantitative Data: Coupling Reagent Efficacy
The selection of the activating reagent dictates the success of a hindered coupling. The table below summarizes the relative performance of common reagents when coupling Boc-Met-OH to a sterically hindered secondary amine.
Coupling Reagent
Active Intermediate
Relative Reactivity
Epimerization Risk
Primary Use Case
DIC / HOBt
OBt Ester
Low
Low
Standard, unhindered primary amines. Will fail for Proline or N-Me amines.
This protocol utilizes HATU to drive the coupling of Boc-Met-OH to a sterically hindered resin-bound secondary amine. It is designed as a self-validating system, ensuring that causality is understood at every step.
Step 1: Resin Preparation & Swelling
Swell the peptide-resin (e.g., 0.1 mmol scale) in anhydrous dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites[1]. Drain the solvent.
Step 2: Reagent Stoichiometry & Pre-activation (Critical Step)
In a separate vial, dissolve 0.3 mmol (3 equivalents) of Boc-Met-OH and 0.29 mmol (2.9 equivalents) of HATU in a minimal volume of DMF. Add 0.6 mmol (6 equivalents) of N,N-Diisopropylethylamine (DIPEA). Vortex the solution for 1–2 minutes[1].
Causality: Pre-activation is mandatory. It ensures the formation of the highly reactive OAt ester before the reagents contact the resin. If HATU is introduced directly to the resin without pre-activation, the excess uronium salt will irreversibly react with the free N-terminal amine, causing guanidinylation and permanently terminating chain elongation[1],[3].
Step 3: Coupling Reaction
Immediately transfer the pre-activated solution to the reaction vessel containing the swollen resin. Agitate gently at room temperature for 2 to 4 hours. If previous attempts have failed, elevate the temperature to 40°C or apply microwave assistance[1].
Step 4: Washing
Drain the coupling solution. Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all excess reagents and byproducts[1].
Step 5: Self-Validation via Chloranil Test
Extract a few resin beads and perform a Chloranil test (or Isatin test).
Causality: The standard Kaiser (ninhydrin) test only detects primary amines and will yield a false negative if used on secondary amines like proline[1]. The Chloranil test specifically detects secondary amines. A clear/yellow bead indicates a negative result (successful, complete coupling). A blue/green bead indicates a positive result (incomplete coupling), signaling the need for a double coupling cycle using COMU or TFFH.
Technical Support Center: Purification Strategies for Peptides Synthesized with Boc-Met-OH
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols for resolving methionine-related impurities during Boc Solid-Phase Peptide Synthesis (Boc-SPPS).
Mechanistic Overview of Methionine Side Reactions
During Boc-SPPS, the thioether side chain of Boc-Met-OH is incorporated without protection due to its relative stability during amide bond formation. However, during iterative Boc-deprotection steps (using TFA) and final global cleavage (using anhydrous HF or TFMSA), the nucleophilic sulfur atom becomes highly susceptible to oxidation and S-alkylation[1]. Understanding the pathways of these side reactions is critical for designing an effective purification strategy.
Caption: Workflow of Boc-Met-OH peptide synthesis, common side reactions, and purification strategies.
Troubleshooting FAQs: Mechanisms & Causality
Q1: Why does my Boc-Met-OH synthesized peptide show multiple peaks with mass shifts of +16 Da and +56 Da?A: These mass shifts correspond to the two most stubborn acid-catalyzed side reactions of methionine during Boc-SPPS[2]:
Oxidation (+16 Da): The thioether is oxidized to methionine sulfoxide (Met(O)) by reactive oxygen species (ROS) or trace peroxides present in solvents[3]. This adds exactly 16 Da to the peptide mass.
S-Alkylation (+56 Da): During the removal of Boc groups or final cleavage, highly reactive tert-butyl carbocations are generated. These electrophiles attack the nucleophilic sulfur of methionine, forming a sulfonium salt (S-tert-butylmethionine)[4]. In Boc/Bzl chemistry, this is a compounded issue because tert-butylation can occur during every synthetic cycle's deprotection step[5].
Q2: How do these methionine modifications behave during RP-HPLC purification?A: Reversed-phase HPLC (RP-HPLC) separates peptides based on their "hydrophobic foot"[6].
Met(O): The addition of oxygen makes the side chain significantly more polar, decreasing overall hydrophobicity. Consequently, Met(O)-containing peptides elute earlier than the native peptide[7].
S-Alkylated Met: The addition of a bulky, hydrophobic tert-butyl group increases hydrophobicity, causing the alkylated impurity to elute later than the native target[4].
Q3: Can I prevent methionine oxidation and alkylation during the HF cleavage step?A: Yes, by overwhelming the reaction with appropriate scavengers. Additives like dimethyl sulfide (Me2S) and 1,2-ethanedithiol (EDT) act as sacrificial nucleophiles to trap carbocations and prevent oxidation[8]. A well-optimized cleavage cocktail significantly suppresses these side reactions[9].
Q4: I already have a high percentage of Met(O) in my crude mixture. How can I salvage the batch?A: You can perform a post-cleavage reduction. The most field-proven method utilizes ammonium iodide (NH4I) and dimethyl sulfide (Me2S) in acidic media. This mild procedure quantitatively reduces Met(O) back to Met without disrupting sensitive moieties like disulfide bridges or thioesters[10],[11].
Q5: How can I reverse S-alkylation if it has already occurred?A: S-alkylation is thermodynamically reversible in mildly acidic media. Incubating the lyophilized crude peptide in 5% acetic acid at 40 °C for 24 hours can successfully cleave the tert-butyl adduct, reverting the sulfonium salt back to the free methionine thioether[4],[2].
Chromatographic & Scavenger Data Summaries
Table 1: Chromatographic and Mass Spectrometric Profiling of Methionine Side Reactions
Modification
Causative Mechanism
Mass Shift (Da)
RP-HPLC Retention Shift
Reversibility Strategy
Methionine Sulfoxide (Met(O))
Oxidation by ROS/peroxides
+16
Early eluting (more polar)
Yes (NH4I / Me2S reduction)
S-tert-butyl Methionine
Alkylation by tBu carbocations
+56
Late eluting (more hydrophobic)
Yes (5% AcOH, 40°C incubation)
S-benzyl Methionine
Alkylation by Bzl carbocations
+90
Late eluting (highly hydrophobic)
Difficult (Requires strong acid/thiol)
Table 2: Essential Scavengers for Boc-Met-OH Cleavage Cocktails
Scavenger
Primary Role
Mechanism of Action
Dimethyl sulfide (Me2S)
Prevents oxidation
Acts as a sacrificial thioether to quench oxidants[12].
1,2-Ethanedithiol (EDT)
Traps carbocations
Strong nucleophile; prevents S-alkylation of Met and Cys[9].
Anisole / p-Cresol
Traps carbocations
Aromatic ring acts as a sink for tBu and Bzl cations[8].
Ammonium Iodide (NH4I)
Reducing agent
Reduces formed Met(O) back to native Met in situ[8].
Self-Validating Experimental Protocols
Protocol 1: Post-Cleavage Reduction of Methionine Sulfoxide (Met(O))
Causality Check: Iodide acts as a reducing agent, transferring electrons to the sulfoxide oxygen, while Me2S drives the reaction forward by acting as a co-reductant and preventing re-oxidation[10].
Dissolve the crude oxidized peptide in neat Trifluoroacetic Acid (TFA) at a concentration of 10 mg/mL.
Add Dimethyl sulfide (Me2S) to a final concentration of 10% (v/v)[10].
Add Ammonium iodide (NH4I) to a final concentration of 15 mg/mL.
Stir the mixture at room temperature for 30–60 minutes. The solution will turn yellow/brown due to the formation of iodine.
Quench the reaction by adding cold diethyl ether (10 volumes) to precipitate the reduced peptide.
Self-Validation Step: Centrifuge, wash the pellet with ether, and analyze via analytical LC-MS. The early-eluting Met(O) peak (+16 Da) must be completely absent, confirming quantitative reduction[13].
Protocol 2: Acidic Reversion of S-Alkylated Methionine
Causality Check: The sulfonium salt is thermodynamically unstable under mild heating in weak acid, favoring the release of the carbocation.
Dissolve the lyophilized crude peptide in 5% aqueous acetic acid to a concentration of 1–2 mg/mL[4].
Incubate the solution in a sealed vial at 40 °C for 24 hours[2].
Self-Validation Step: Sample 10 µL at t=0, t=12h, and t=24h for analytical RP-HPLC. The late-eluting alkylated peak (+56 Da) should progressively disappear, converting entirely to the native peptide peak[4].
Lyophilize the solution directly to recover the native peptide.
Protocol 3: RP-HPLC Purification Strategy for Met-Peptides
Causality Check: Shallow gradients maximize the resolution between the native peptide and any residual Met(O) or alkylated species[7].
Column Selection: Use a C18 reversed-phase column for peptides <3,000 Da, or a C4 column for larger, more hydrophobic peptides[7].
Mobile Phase: Buffer A (0.1% TFA in Water) and Buffer B (0.1% TFA in Acetonitrile).
Gradient: Run a shallow gradient of 0.2% to 0.5% B per minute across the expected elution window.
Fraction Collection: Collect fractions manually or via peak-based triggering.
Self-Validation Step: Analyze fractions via analytical HPLC before pooling. Ensure strict exclusion of the early-eluting Met(O) shoulder and the late-eluting alkylated tail to guarantee >95% purity of the final product.
References
The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S | Organic & Biomolecular Chemistry (RSC Publishing) | Link
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications | 4
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC | HPLC.eu | 7
Introduction: The Strategic Incorporation of Methionine in Bioactive Peptides | Benchchem | 1
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides | NIH.gov | 13
A Comparative Guide to Establishing HPLC Purity of N-Boc-L-methionine DCHA for Pharmaceutical and Research Applications
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for determining the purity of N-Boc-L-methionine DCHA, a critical raw material in peptide synthesis and dr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for determining the purity of N-Boc-L-methionine DCHA, a critical raw material in peptide synthesis and drug development. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection, validation, and data interpretation, ensuring the trustworthiness and reliability of your results.
The dicyclohexylamine (DCHA) salt of N-Boc-L-methionine is favored for its enhanced stability and handling characteristics compared to the free acid. However, ensuring its purity is paramount, as even minor impurities can have significant downstream effects on synthesis efficiency, final product purity, and biological activity. This guide focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the gold standard for purity assessment, while also comparing it to other relevant analytical techniques.
Pillar 1: The Gold Standard - Reversed-Phase HPLC for Purity and Impurity Profiling
RP-HPLC is the most authoritative method for quantifying N-Boc-L-methionine DCHA purity due to its high resolution, sensitivity, and reproducibility. The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate the main compound from both more polar and less polar impurities.
This protocol is a robust, self-validating system designed to resolve key potential impurities.
1. Instrumentation and Consumables:
HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A column with end-capping is recommended to minimize peak tailing of the DCHA salt.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard: High-purity N-Boc-L-methionine DCHA reference standard (>99.5%).
Sample Preparation: Accurately weigh and dissolve the reference standard and the sample to be tested in the diluent to a final concentration of approximately 1.0 mg/mL.
2. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection Wavelength: 210 nm. The peptide bond and carbonyl group in the Boc-protecting group show significant absorbance at this wavelength, providing high sensitivity.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
25.0
5
95
30.0
5
95
30.1
95
5
35.0
95
5
3. Causality Behind Experimental Choices:
C18 Column: The long alkyl chains provide excellent hydrophobicity for retaining the Boc-protected methionine.
Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent. It pairs with the positively charged dicyclohexylammonium ion and any free amines, sharpening peaks and improving chromatographic resolution.
Gradient Elution: This is crucial for a comprehensive purity analysis. It ensures that early-eluting, highly polar impurities (like free methionine) are well-retained and resolved, while late-eluting, non-polar impurities (like byproducts from Boc-anhydride) are efficiently eluted from the column in a reasonable time frame.
Detection at 210 nm: This low wavelength provides near-universal detection for peptide-like molecules, ensuring that most organic impurities will be detected.
Data Interpretation and Purity Calculation
Purity is typically determined by area percent (% Area). This method assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a self-validating system, a system suitability test must be performed using the reference standard. Key parameters include:
Tailing Factor: Should be ≤ 2.0 for the main peak.
Theoretical Plates (N): Should be ≥ 2000.
Reproducibility: Relative Standard Deviation (RSD) of peak areas from replicate injections (n=5) should be ≤ 2.0%.
Visualizing the HPLC Workflow
Below is a diagram illustrating the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Determination of N-Boc-L-methionine DCHA.
Pillar 2: Comparative Analysis with Alternative Methods
While RP-HPLC is the definitive quantitative method, other techniques can serve as orthogonal or screening tools. An orthogonal method uses a different separation or detection principle, providing a more comprehensive purity profile.
Method
Principle
Advantages
Limitations
Best Use Case
Reversed-Phase HPLC
Partition chromatography based on polarity
High resolution, quantitative, sensitive, automated
In-process reaction monitoring, rapid identity confirmation, and screening for gross impurities.
Chiral HPLC
Enantioselective interaction with a chiral stationary phase
Directly measures enantiomeric purity
Expensive specialized columns, method development can be complex
Critical for confirming the stereochemical integrity (L-form vs. D-form).
Nuclear Magnetic Resonance (¹H NMR)
Nuclear spin resonance in a magnetic field
Provides structural confirmation, can identify and quantify impurities without a reference standard (qNMR)
Low sensitivity for minor impurities (<1%), complex data interpretation, high instrument cost
Structure elucidation, identity confirmation, and quantification of major components.
Logical Relationship in a Comprehensive Quality Control Strategy
A robust quality control (QC) strategy does not rely on a single method. Instead, it integrates multiple techniques to provide a complete picture of the material's quality.
Caption: Integrated Quality Control Strategy for N-Boc-L-methionine DCHA.
Pillar 3: Trustworthiness Through Self-Validation and Authoritative Grounding
The trustworthiness of any analytical method hinges on its validation. The described HPLC protocol is designed to be self-validating through system suitability checks. For full validation according to ICH guidelines (International Council for Harmonisation), one would also need to assess specificity, linearity, range, accuracy, and robustness.
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that potential impurities (e.g., free L-methionine, dicyclohexylamine, Boc-anhydride) do not co-elute with the main peak.
Linearity: A linear relationship between the concentration of the analyte and the detector response. This is essential for accurate quantification.
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
By integrating these principles, the laboratory ensures that the reported purity value is not just a number, but a reliable and defensible metric of quality for N-Boc-L-methionine DCHA. This rigorous approach is essential for researchers, scientists, and drug development professionals who depend on the quality of their starting materials to ensure the success of their work.
References
Title: High Performance Liquid Chromatography
Source: ScienceDirect
URL: [Link]
Title: A Guide to the Analysis of Peptides and Proteins by Reversed-Phase High-Performance Liquid Chromatography
Source: Waters Corporation
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: International Council for Harmonisation (ICH)
URL: [Link]
Comparative
N-Boc-L-Methionine DCHA: Specific Optical Rotation, Stability, and Performance Comparison in Peptide Synthesis
As a Senior Application Scientist overseeing peptide synthesis workflows, I frequently encounter challenges related to the chiral integrity and storage stability of protected amino acids. While Fmoc-based Solid-Phase Pep...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing peptide synthesis workflows, I frequently encounter challenges related to the chiral integrity and storage stability of protected amino acids. While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) dominates modern laboratories, classical Boc-chemistry remains indispensable for synthesizing peptide thioesters used in Native Chemical Ligation (NCL) and for synthesizing highly modified peptidomimetics.
Handling L-methionine presents unique biochemical challenges. Its thioether side chain is highly susceptible to oxidation, and the free acid form of N-tert-butoxycarbonyl-L-methionine (Boc-Met-OH) is notoriously difficult to crystallize, often presenting as a hygroscopic, sticky solid or oil. To circumvent these handling and degradation issues, manufacturers convert the free acid into a dicyclohexylammonium (DCHA) salt.
This guide objectively compares the performance of N-Boc-L-Methionine DCHA against its free acid and Fmoc alternatives, providing a self-validating experimental protocol for accurately determining its specific optical rotation—a critical quality attribute (CQA) for ensuring enantiomeric purity.
Mechanistic Insight: The Role of DCHA Salt Formation
The conversion of Boc-Met-OH to its DCHA salt is not merely a packaging convenience; it is a thermodynamic stabilization strategy. The bulky, lipophilic dicyclohexylammonium counterion disrupts the intermolecular hydrogen bonding of the free carboxylic acid, forcing the formation of a highly ordered, non-hygroscopic crystalline lattice.
This crystalline state shields the vulnerable thioether group from atmospheric oxygen and prevents the spontaneous auto-catalytic degradation that can occur in amorphous free acids. However, the presence of the DCHA counterion complicates direct analytical measurements. Because DCHA is achiral but contributes significantly to the total molecular weight, measuring the specific optical rotation of the intact salt yields a proportionally lower, often misleading value. For rigorous quality control, the free acid must be liberated prior to polarimetry.
Workflow of Boc-Met-OH·DCHA synthesis, stabilization, and analytical preparation.
Comparative Analysis: N-Boc-L-Met DCHA vs. Alternatives
When designing a synthesis protocol, selecting the correct protecting group and salt form is critical. The table below summarizes the quantitative data and physical properties of L-methionine derivatives[1][2].
Property
N-Boc-L-Methionine (Free Acid)
N-Boc-L-Methionine DCHA Salt
N-Fmoc-L-Methionine
CAS Number
2488-15-5
22823-50-3
71989-28-1
Molecular Weight
249.33 g/mol
430.65 g/mol
371.45 g/mol
Physical State
Sticky solid / Low-melting powder
Highly crystalline white powder
Crystalline powder
Melting Point
47 – 50 °C
137 – 140 °C
133 – 136 °C
Specific Rotation
[α]D20
-21.0° to -25.0° (c=1, MeOH)
-12.0° to -14.5° (c=1, MeOH)*
-28.0° to -32.0° (c=1, DMF)
Storage Stability
Poor (Prone to oxidation)
Excellent (Stable at RT)
Good (Stable at 2-8 °C)
Direct SPPS Utility
Ready for activation
Requires pre-activation wash
Ready for activation
*Note: The specific rotation of the intact DCHA salt is mathematically lower than the free acid due to the mass fraction of the achiral DCHA molecule (MW ratio ~0.579). To verify chiral integrity against standard literature values, the free acid must be extracted.
Experimental Methodology: Self-Validating Protocol for Specific Optical Rotation
Optical rotation is highly sensitive to concentration, solvent interactions, and temperature. A deviation in any parameter invalidates the measurement. The following protocol is designed as a self-validating system: it incorporates a mild extraction step to remove the DCHA interference without risking the acid-labile Boc group, ensuring the measured rotation reflects only the chiral purity of the methionine core[2][3].
Phase 1: Free Acid Liberation (DCHA Removal)
Causality Check: We use 5% aqueous citric acid rather than hydrochloric acid (HCl). HCl is a strong acid that can prematurely cleave the Boc protecting group, leading to racemization and a complete loss of sample integrity. Citric acid is a weak organic acid that effectively protonates DCHA (rendering it water-soluble) while leaving the Boc group entirely intact.
Dissolution: Suspend 1.00 g of N-Boc-L-Methionine DCHA in 20 mL of analytical-grade Ethyl Acetate (EtOAc) in a separatory funnel.
Mild Acidification: Add 10 mL of 5% aqueous citric acid. Shake vigorously and allow the layers to separate. The DCHA partitions into the aqueous layer as DCHA-citrate, while the Boc-Met-OH free acid remains in the EtOAc.
Washing: Repeat the citric acid wash two more times (2 x 10 mL) to ensure complete removal of the amine. Wash the organic layer once with 10 mL of saturated NaCl (brine) to remove residual moisture.
Drying & Concentration: Dry the EtOAc layer over anhydrous sodium sulfate (
Na2SO4
). Filter and evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C to yield the pure Boc-Met-OH free acid as a viscous oil or low-melting solid.
Phase 2: Polarimetry Measurement
Causality Check: Methanol (MeOH) is selected as the solvent because it provides a highly solvated, monomeric state for Boc-amino acids. Solvents like Chloroform (
CHCl3
) can induce concentration-dependent dimerization via hydrogen bonding, which artificially skews the rotation angle.
Sample Preparation: Accurately weigh 100.0 mg (0.1000 g) of the freshly liberated Boc-Met-OH free acid using an analytical balance.
Volumetric Dilution: Transfer the sample quantitatively into a 10.0 mL Class A volumetric flask. Dissolve and make up to the mark with HPLC-grade Methanol. This establishes a precise concentration of
c=1.0
(defined as 1 g / 100 mL).
Instrument Calibration: Power on the polarimeter and allow the Sodium lamp (D-line, 589 nm) to warm up for 30 minutes. Set the thermostated cell holder to exactly 20.0 °C (or 25.0 °C, depending on your target reference standard).
Blanking: Fill a 100 mm (1 dm) polarimeter cell with pure HPLC-grade Methanol. Insert into the instrument and zero the reading. This self-validates the optical baseline.
Measurement: Rinse the cell twice with small aliquots of your sample solution, then fill the cell completely, ensuring no air bubbles are trapped. Record the observed optical rotation (
α
).
Phase 3: Data Interpretation
Calculate the specific optical rotation using the Biot formula:
[α]D20=c×lα
α
= Observed optical rotation (in degrees)
c
= Concentration in g/mL (For
c=1
, this is 0.01 g/mL)
l
= Path length of the cell in decimeters (1 dm)
Acceptance Criteria: A high-purity batch of N-Boc-L-Methionine (derived from the DCHA salt) should yield a specific rotation between -21.0° and -25.0° [1][2]. Values deviating closer to zero indicate partial racemization (presence of the D-enantiomer) during the initial Boc-protection manufacturing step.
A Comparative Guide to the Mass Spectrometry Identification of Boc-L-methionine Derivatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of methionine-containing therapeutics, the accurate identification and characterization of intermediates an...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of methionine-containing therapeutics, the accurate identification and characterization of intermediates and final products are paramount. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the amine functionality of L-methionine. However, the subsequent analysis of these derivatives by mass spectrometry (MS) can present unique challenges. This guide provides an in-depth comparison of mass spectrometry-based techniques for the confident identification of Boc-L-methionine and its derivatives, supported by experimental insights and data.
The Analytical Challenge: Ionization and Fragmentation of Boc-Protected Species
The primary challenge in the mass spectrometric analysis of Boc-L-methionine derivatives lies in the lability of the Boc group and the potential for oxidation of the methionine sulfur atom. Understanding the interplay between the chosen ionization technique and the resulting fragmentation patterns is crucial for accurate structural elucidation.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing these moderately polar compounds. In positive-ion mode ESI, Boc-L-methionine typically forms a protonated molecule, [M+H]+.[1] However, the stability of this ion is highly dependent on the instrument conditions. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) of the [M+H]+ ion of Boc-protected amino acids and peptides reveals characteristic fragmentation patterns.[2][3] A prominent fragmentation pathway involves the loss of the entire Boc group or parts of it, such as isobutylene (56 Da) or tert-butanol.[2][3]
Comparative Analysis of Ionization and Fragmentation Techniques
The choice of mass spectrometry technique significantly impacts the quality and interpretability of the data obtained for Boc-L-methionine derivatives. Here, we compare two common approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
LC-MS is a powerful technique for the analysis of complex mixtures, offering separation of components prior to mass analysis.[4][5][6] For Boc-L-methionine derivatives, reverse-phase liquid chromatography (RPLC) is often employed.[4]
Key Advantages of LC-MS/MS:
Separation of Isobars and Isomers: LC can separate structurally similar derivatives, such as the oxidized forms (methionine sulfoxide and methionine sulfone), from the parent compound before they enter the mass spectrometer.
Reduced Matrix Effects: The chromatographic separation minimizes ion suppression or enhancement from other components in the sample matrix, leading to more accurate quantification.[4]
High Sensitivity and Specificity: Tandem mass spectrometry (MS/MS) provides high specificity for targeted analysis through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[6][7]
Common Fragmentation Pathways in ESI-MS/MS:
The fragmentation of Boc-L-methionine in positive-ion ESI-MS/MS is characterized by several key losses from the protonated molecule ([M+H]+ at m/z 250.1 for Boc-L-methionine).[1]
Loss of isobutylene (C4H8, 56 Da): This is a very common fragmentation pathway for Boc-protected amines and often results in a prominent peak at m/z 194.1.[3]
Loss of the entire Boc group (C5H9O2, 101 Da): This cleavage yields the protonated methionine molecule at m/z 150.1.
Loss of tert-butanol (C4H10O, 74 Da): This can also be observed, leading to an ion at m/z 176.1.[2]
Further fragmentation of the methionine backbone: Subsequent fragmentation of the deprotected methionine ion can lead to characteristic losses of water (18 Da) and the carboxylic acid group (46 Da).
The following diagram illustrates the primary fragmentation pathways of Boc-L-methionine under CID conditions.
Caption: Primary fragmentation of Boc-L-methionine in ESI-MS/MS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is a rapid and sensitive technique, particularly for the analysis of peptides and other large biomolecules.[8][9][10] It can also be effectively used for smaller molecules like Boc-L-methionine derivatives, especially for rapid screening and quality control.
Key Advantages of MALDI-TOF MS:
High Throughput: MALDI allows for the rapid analysis of many samples spotted on a single target plate.
Tolerance to Buffers and Salts: Compared to ESI, MALDI is generally more tolerant to the presence of non-volatile salts and buffers in the sample.[9]
Predominantly Singly Charged Ions: MALDI typically produces singly charged ions, which can simplify spectral interpretation.[9]
Considerations for MALDI-TOF Analysis:
While MALDI is a powerful tool, in-source decay (ISD) or post-source decay (PSD) can lead to fragmentation of the analyte ion.[11] For Boc-L-methionine, this can result in the observation of fragment ions similar to those seen in ESI-MS/MS, such as the loss of the Boc group. Careful optimization of the laser fluency and matrix selection is crucial to control the extent of fragmentation.
Comparative Data Summary
The table below summarizes the expected mass-to-charge ratios (m/z) for Boc-L-methionine and its common derivatives and fragments in positive-ion mode mass spectrometry.
Compound/Fragment
Chemical Formula
Monoisotopic Mass (Da)
Expected [M+H]+ (m/z)
Boc-L-methionine
C10H19NO4S
249.1035
250.1108
Boc-L-methionine sulfoxide
C10H19NO5S
265.10
266.10
Boc-L-methionine sulfone
C10H19NO6S
281.09
282.10
[M+H - C4H8]+
C6H11NO4S
193.04
194.05
[M+H - C5H9O2]+
C5H12NO2S
149.05
150.06
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Boc-L-methionine
Sample Preparation: Dissolve the Boc-L-methionine sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
Flow Rate: 0.2-0.4 mL/min.
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions (ESI-MS/MS):
Ionization Mode: Positive.
Capillary Voltage: 3-4 kV.
Source Temperature: 120-150 °C.
Desolvation Temperature: 350-450 °C.
Collision Gas: Argon.
MS1 Scan Range: m/z 100-500.
MS2 Product Ion Scan: Isolate the precursor ion (e.g., m/z 250.1) and scan for product ions (e.g., m/z 50-260).
Protocol 2: MALDI-TOF MS Analysis of Boc-L-methionine
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.[9]
Sample Spotting:
Spot 1 µL of the matrix solution onto the MALDI target plate.
Immediately add 1 µL of the Boc-L-methionine sample (dissolved in a compatible solvent) to the matrix spot.
Allow the spot to air dry completely to form co-crystals.
Mass Spectrometry Conditions:
Ionization Mode: Positive, reflectron.
Laser: Nitrogen laser (337 nm).
Laser Fluency: Adjust to achieve optimal signal intensity with minimal fragmentation.
Mass Range: m/z 100-1000.
Addressing the Challenge of Methionine Oxidation
Methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da) and, to a lesser extent, methionine sulfone (+32 Da).[12][13][14] These modifications can occur during synthesis, purification, storage, or even during the MS analysis itself.
Chromatographic Separation: LC-MS is particularly advantageous for resolving these oxidized species from the parent compound.[14] Methionine sulfoxide is more polar than methionine and will typically elute earlier on a reverse-phase column.
Tandem Mass Spectrometry: MS/MS can be used to confirm the presence of oxidation. The fragmentation patterns of the oxidized derivatives will show mass shifts corresponding to the addition of oxygen atoms. For example, the precursor ion for Boc-L-methionine sulfoxide will be at m/z 266.1, and its fragments will be shifted by +16 Da compared to the non-oxidized form.
The workflow for identifying Boc-L-methionine and its oxidized derivatives is depicted below.
Caption: Workflow for MS identification of Boc-L-methionine derivatives.
Conclusion and Recommendations
Both LC-MS/MS and MALDI-TOF MS are valuable techniques for the identification of Boc-L-methionine derivatives.
For comprehensive characterization and analysis of complex mixtures , where separation of oxidized forms and other impurities is critical, LC-MS/MS is the recommended approach . Its ability to couple chromatographic separation with specific fragmentation analysis provides the highest level of confidence in identification.
For rapid screening, quality control, and high-throughput analysis of relatively pure samples, MALDI-TOF MS offers a fast and efficient alternative .
Ultimately, the choice of technique will depend on the specific analytical needs, sample complexity, and available instrumentation. By understanding the principles of ionization and fragmentation discussed in this guide, researchers can develop robust and reliable methods for the mass spectrometric identification of Boc-L-methionine derivatives, ensuring the integrity and quality of their research and development efforts.
References
Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1559-1570. [Link]
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]
National Center for Biotechnology Information (n.d.). Boc-L-methionine. PubChem. Retrieved from [Link]
NorthEast BioLab (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]
Cooper, A. J. L., et al. (1981). Chemical ionization mass spectra of L-methionine and L-methionine analogs. Biomedical Mass Spectrometry, 8(11), 524-529.
Reid, G. E. (2019). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, 98(1), e94.
Anaquant (2024, March 29). 41 Amino acids analysis in serum by LC-MS/MS. Retrieved from [Link]
Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Hou, H., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. In Methods in Molecular Biology (Vol. 1248, pp. 77-85). Humana Press.
Reddit (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
Gu, L., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(21), 8196–8204.
National Institute of Standards and Technology (n.d.). L-Methionine, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15283–15291.
Ahmed, N., et al. (2010). Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A. Journal of Proteome Research, 9(10), 5247–5256.
Chemistry LibreTexts (2019, December 31). MALDI-TOF. Retrieved from [Link]
Matrix Science (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
Erel, O., et al. (2016). Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. Turkish Journal of Biochemistry, 41(5), 373-378.
Mozziconacci, O., et al. (2011). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical Biochemistry, 419(2), 191–199.
DiPaolo, R. J., et al. (2024). Methionine Sulfoxide Speciation in Mouse Hippocampus Revealed by Global Proteomics Exhibits Age- and Alzheimer's Disease-Dependent Changes Targeted to Mitochondrial and Glycolytic Pathways. International Journal of Molecular Sciences, 25(12), 6524.
ResearchGate (n.d.). Targeted LC-QqQ MS analysis of methionine and methionine sulfoxide. Retrieved from [Link]
De Pauw, E., et al. (2011). MALDI In-Source Decay, from Sequencing to Imaging. In MALDI Mass Spectrometry for Synthetic Polymer Analysis (pp. 1-22). Springer.
Ottokemi (n.d.). Boc-L-methionine, 99%. Retrieved from [Link]
ResearchGate (n.d.). Targeted LC-QqQ MS analysis of methionine and methionine sulfoxide. Retrieved from [Link]
Loo, R. R. O., et al. (2005). De Novo Sequencing of Peptides on Single Resin Beads by MALDI-FTICR Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1734–1742.
High-Contrast TLC Visualization of Boc-Met-OH DCHA: A Comparative Guide for Peptide Chemists
As a Senior Application Scientist in peptide synthesis and drug development, I frequently encounter the analytical challenge of visualizing non-UV-active, protected amino acids. Boc-Met-OH DCHA (N-tert-Butoxycarbonyl-L-m...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in peptide synthesis and drug development, I frequently encounter the analytical challenge of visualizing non-UV-active, protected amino acids. Boc-Met-OH DCHA (N-tert-Butoxycarbonyl-L-methionine dicyclohexylammonium salt) is a prime example. While the dicyclohexylamine (DCHA) salt is intentionally utilized to enhance the crystallinity and organic solubility of the otherwise oily Boc-Met-OH [1], this complex formulation complicates Thin Layer Chromatography (TLC) tracking.
Because Boc-Met-OH DCHA lacks a conjugated aromatic chromophore, standard 254 nm UV visualization is entirely ineffective [2]. To accurately monitor reaction progress or assess purity, we must exploit the molecule's specific functional groups using chemical stains. This guide objectively compares the performance of various TLC visualization reagents, providing the mechanistic causality and self-validating protocols required to achieve reliable analytical results.
Mechanistic Profiling of Boc-Met-OH DCHA
To design an effective visualization strategy, we must first deconstruct the functional targets of the molecule:
The Thioether (-S-CH₃): The methionine side chain contains an electron-rich thioether. This is highly susceptible to oxidation, making harsh oxidative stains the most sensitive and immediate visualization method [3].
The Boc-Protected Primary Amine: Standard amine stains (like Ninhydrin) fail at room temperature because the tert-butoxycarbonyl (Boc) group masks the nucleophilic nitrogen. Visualization requires intense thermal energy to cleave the Boc group (releasing isobutylene and CO₂) before the stain can react [4].
The DCHA Counterion: Dicyclohexylamine is a secondary amine. During TLC elution, the salt dissociates. While DCHA can react weakly with Ninhydrin, it often migrates differently than the parent amino acid, requiring acidic eluents to prevent severe streaking.
Chemical mechanisms of Boc-Met-OH DCHA visualization via oxidation and thermal deprotection.
Comparative Analysis of Visualization Reagents
To establish the most robust analytical workflow, we compared four standard TLC stains against Boc-Met-OH DCHA.
Potassium Permanganate (
KMnO4
): The undisputed champion for thioethers. The electron-rich sulfur of methionine rapidly reduces the vibrant purple Mn(VII) to insoluble, brown Mn(IV) dioxide (
MnO2
) [5]. This reaction is instantaneous at room temperature, eliminating heating artifacts.
Ninhydrin: While Ninhydrin is the gold standard for free amino acids, its utility for Boc-protected amines is contingent on extreme heating (~200°C) to induce thermal pyrolysis of the Boc group . It will also stain the dissociated DCHA counterion as a fainter, secondary spot.
Ceric Ammonium Molybdate (CAM) / Phosphomolybdic Acid (PMA): These universal oxidative stains will detect the thioether, yielding dark blue/black spots on a green or yellow background [3]. However, they require heating and are generally less sensitive to methionine than
KMnO4
.
Iodine (
I2
): A non-destructive, reversible method. Iodine vapor complexes with both the thioether and the amines, providing a quick, temporary brown spot [2]. It is an excellent first-pass technique before applying a destructive chemical stain.
Performance Data Matrix
Visualization Reagent
Primary Target Group
Sensitivity
Heating Required
Spot Appearance
Background
Potassium Permanganate
Thioether (-S-CH₃)
High
No
Bright Yellow/Brown
Purple
Ninhydrin
Deprotected Amine / DCHA
Moderate
Yes (>150°C)
Deep Pink/Purple
White/Light Pink
Iodine (
I2
)
Thioether / Amines
Low/Mod
No (Sublimation)
Light Brown
Pale Yellow
CAM / PMA
Thioether (Oxidation)
Moderate
Yes (~100°C)
Blue/Black
Green/Yellow
Self-Validating Experimental Protocols
A reliable protocol must be self-validating—meaning the procedure inherently controls for false positives and baseline errors. Because Boc-Met-OH DCHA is a salt, the TLC eluent must contain an acid modifier (e.g., 1-5% Glacial Acetic Acid in Hexanes/Ethyl Acetate). Without the acid, the DCHA salt will smear across the plate, rendering visualization useless.
Protocol A: The
KMnO4
Rapid Oxidation Workflow (Recommended)
This is the most reliable method for Boc-Met-OH DCHA due to the immediate redox response of the thioether.
Elution & Drying: Run the TLC plate in an acidic eluent (e.g., Hexanes:EtOAc:AcOH 50:48:2). Crucial Step: Evaporate the plate completely using a stream of compressed air. Residual acetic acid or ethyl acetate will prematurely reduce the
KMnO4
, turning the entire plate brown.
Stain Preparation: Dissolve 1.5 g
KMnO4
and 10 g
K2CO3
in 200 mL DI water. Add 1.25 mL of 10% NaOH. Store in a dark glass bottle [5].
Application: Grasp the top of the plate with forceps. Submerge the plate into the
KMnO4
solution in a single, swift motion.
Validation: Immediately wipe the back of the glass/aluminum plate with a paper towel. A bright yellow/brown spot against a vibrant purple background will appear instantly at the
Rf
of the methionine derivative. Do not heat.
Protocol B: The Ninhydrin Thermal Deprotection Workflow
Use this method when confirming the integrity of the amine backbone is necessary, or when distinguishing the parent compound from non-amine impurities.
Stain Preparation: Dissolve 1.5 g Ninhydrin in 100 mL of n-butanol (or ethanol) and add 3 mL of glacial acetic acid [4].
Application: Dip the dried TLC plate into the Ninhydrin solution and wipe the excess from the back.
Thermal Activation: Using a high-power heat gun, heat the plate evenly. Causality note: You must exceed 150°C to force the pyrolysis of the Boc protecting group.
Validation: Watch for the delayed appearance of a deep pink/purple spot. A secondary, fainter spot may appear at a different
Rf
representing the DCHA counterion.
Workflow for TLC visualization of Boc-Met-OH DCHA using destructive and non-destructive methods.
Expert Troubleshooting & Insights
When analyzing Boc-Met-OH DCHA, the most common pitfall is misinterpreting the presence of the sulfoxide impurity. Methionine thioethers spontaneously oxidize in the presence of air or peroxides over time.
If you observe a secondary spot with a lower
Rf
value that stains strongly with
KMnO4
, it is highly likely to be the Boc-Met(O)-OH DCHA (sulfoxide) derivative. To validate this, utilize the dual-stain approach: run the plate, expose it to Iodine vapor first (which will highlight both the thioether and the sulfoxide), let the iodine sublime off the plate completely, and then proceed with the Ninhydrin thermal deprotection to confirm both spots contain the protected amine backbone.
By understanding the distinct chemical reactivities of the thioether, the Boc-amine, and the DCHA salt, researchers can transform TLC from a subjective art into a rigorous, self-validating analytical system.
Comprehensive Comparison Guide: Melting Point Determination for N-Boc-L-Methionine DCHA Validation
Introduction N-tert-Butoxycarbonyl-L-methionine (N-Boc-L-methionine) is a critical protected amino acid utilized extensively in solid-phase peptide synthesis. In its free acid form, it can present as an oily or hygroscop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-tert-Butoxycarbonyl-L-methionine (N-Boc-L-methionine) is a critical protected amino acid utilized extensively in solid-phase peptide synthesis. In its free acid form, it can present as an oily or hygroscopic solid, complicating precise weighing, purification, and long-term storage. To circumvent this, the compound is frequently converted into a dicyclohexylammonium (DCHA) salt, yielding a highly stable, crystalline powder.
Because the DCHA salt forms a well-ordered crystalline lattice, thermal analysis—specifically melting point determination—serves as a primary, highly reliable metric for assessing both chemical identity and absolute purity. Depending on the specific polymorph and the crystallization solvent used during synthesis, the melting point of N-Boc-L-methionine DCHA is typically reported in the broad range of 120 °C to 150 °C[1],[2]. This guide objectively compares modern melting point determination technologies and provides a self-validating, pharmacopeia-compliant protocol for Quality Control (QC) laboratories.
Causality in Experimental Design: The "Why" Behind the "How"
As an application scientist, it is crucial to understand that a melting point is not merely a static number, but a thermodynamic transition heavily influenced by kinetic factors and sample preparation.
Moisture and Particle Size: Impurities, including residual solvent or atmospheric moisture, disrupt the crystalline lattice, lowering the energy required to break intermolecular bonds. This results in melting point depression and a broadened melting range. Grinding the sample into a fine powder maximizes surface-area contact with the glass capillary wall, ensuring uniform heat transfer and preventing artificially broadened ranges[3].
The Thermal Lag Phenomenon: Why do pharmacopeias mandate a strict heating rate of 1 °C/min? The temperature sensor is embedded in the instrument's metal heating block, not inside the sample itself. A rapid heating rate causes the block's temperature to outpace the sample's internal temperature. This thermal lag leads to an artificially inflated melting point reading[3].
Capillary Packing Depth: Packing the capillary to exactly 2.5–3.5 mm ensures that the sample sits entirely within the uniform heating zone of the block. A taller column creates a vertical temperature gradient across the sample, which artificially broadens the observed melting range[4].
Technology Comparison: Selecting the Right Analytical Method
Validating N-Boc-L-methionine DCHA requires selecting an instrument that balances throughput, accuracy, and regulatory compliance. The table below compares the three primary methodologies used in modern laboratories.
Self-Validating Experimental Protocol (USP <741> Class Ia Compliant)
A robust QC protocol must be a self-validating system. This means incorporating internal controls to ensure that every data point is mathematically and chemically defensible.
Step 1: System Suitability (Calibration)
Before testing the N-Boc-L-methionine DCHA batch, validate the instrument's temperature scale. Run a USP Melting Point Reference Standard with a known melting point close to your expected range (e.g., Phenacetin, MP ~134 °C) using a 1 °C/min ramp rate[4]. If the measured clear point deviates from the certified value, the instrument must be recalibrated[4].
Step 2: Sample Preparation
Dry the N-Boc-L-methionine DCHA sample in a vacuum desiccator over silica gel to remove hygroscopic moisture. Transfer a small portion to an agate mortar and grind it thoroughly into a fine, homogeneous powder[3].
Step 3: Capillary Charging
Press the open end of a 5 (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) into the ground powder[5]. Invert the capillary and drop it through a 1-meter glass tube onto a hard surface. Repeat until the powder is tightly packed to a depth of 2.5–3.5 mm[4].
Step 4: Pre-heating and Measurement
Rapidly pre-heat the instrument block to approximately 10 °C below the expected melting point of your specific DCHA salt polymorph[5]. Insert the capillary and initiate a controlled heating ramp of 1 ± 0.5 °C/min[5],[4].
Step 5: Confirmatory Identification (Mixed-Melting Point)
To definitively prove chemical identity, prepare an intimate mixture of equal parts of the test batch and an authentic N-Boc-L-methionine DCHA reference specimen. If the melting range of the mixture agrees with the original sample, chemical identity is confirmed. A depressed melting point indicates the test batch is a different compound or highly impure[5],[7].
Workflow Visualization
Fig 1: Logical workflow for N-Boc-L-methionine DCHA melting point validation.
Data Interpretation & Troubleshooting
When analyzing the results from the automated optical system or manual visual inspection, two distinct temperatures must be recorded to calculate the melting range:
Onset Point (Collapse Point): The temperature at which the solid column definitely collapses against the side of the capillary tube[5],[4].
Clear Point (Liquefaction): The temperature at which the substance becomes completely liquid with no solid phase apparent[5],[4].
Purity Assessment: A pure crystalline organic compound typically exhibits a sharp melting range of 0.5–1.0 °C. If the difference between the onset and clear point exceeds 2.0 °C, it indicates significant contamination, incomplete salt formation, or the presence of multiple polymorphs.
A Comparative Guide to the Elemental Analysis of Boc-Met-OH Dicyclohexylamine Salt
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the elemental analysis benchmarks for N-α-tert-Butoxycarbonyl-L-methionine dicyclohexylamine salt (B...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the elemental analysis benchmarks for N-α-tert-Butoxycarbonyl-L-methionine dicyclohexylamine salt (Boc-Met-OH·DCHA). As a critical quality attribute, the elemental composition of this widely used amino acid derivative must be rigorously verified to ensure its identity, purity, and consistency in research and pharmaceutical development. This document will detail the established analytical methodology, compare experimental results to theoretical values, and evaluate the compound against relevant alternatives, providing a comprehensive framework for its assessment.
Introduction: The Critical Role of Elemental Analysis
Boc-Met-OH·DCHA is a protected form of the amino acid L-methionine, extensively utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides a labile protecting moiety for the α-amino group, while the dicyclohexylamine (DCHA) salt form enhances the compound's crystallinity, stability, and handling properties.[1][2][3] The precise elemental composition—the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S)—is a fundamental characteristic of the molecule.
Elemental analysis serves as a primary method for:
Identity Confirmation: Verifying that the synthesized or procured material is indeed Boc-Met-OH·DCHA.
Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
Stoichiometry Verification: Ensuring the 1:1 molar ratio between the Boc-methionine and dicyclohexylamine counter-ion.
This guide will focus on the gold-standard technique for organic elemental analysis: Combustion Analysis .[4]
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula.
These theoretical values serve as the primary benchmark against which all experimental results are compared.
Experimental Protocol: CHNS Combustion Analysis
Combustion analysis is a highly accurate and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds. The methodology is based on the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gaseous products.
Principle of the Method
The sample is combusted at a high temperature (typically ~1000°C) in a stream of pure oxygen. This process converts the elemental constituents into their respective gaseous oxides:
Carbon → Carbon Dioxide (CO₂)
Hydrogen → Water (H₂O)
Nitrogen → Nitrogen Gas (N₂) and Nitrogen Oxides (NOₓ)
Sulfur → Sulfur Dioxide (SO₂)
The resulting gas mixture is then passed through a reduction chamber containing heated copper to convert any nitrogen oxides to nitrogen gas. The gases are subsequently separated and quantified by a thermal conductivity detector (TCD).
Experimental Workflow
Caption: Workflow for CHNS elemental analysis by combustion.
Detailed Methodology
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes the response factor for the TCD.
Sample Preparation:
Ensure the Boc-Met-OH·DCHA sample is dry and homogenous.
Accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule.
Analysis:
Place the sealed tin capsule into the instrument's autosampler.
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
The combustion products are carried by a helium stream through the analytical train (reduction furnace, gas chromatography column).
The TCD detects the concentration of each gas.
Data Analysis:
The instrument's software integrates the detector signal for each gas and calculates the percentage of C, H, N, and S in the sample based on the initial sample weight and the calibration.
Perform the analysis in triplicate to ensure precision.
Benchmarks and Comparative Analysis
Acceptance Criteria
For pharmaceutical-grade compounds, the experimentally determined elemental composition should be in close agreement with the theoretical values. A commonly accepted tolerance in the pharmaceutical industry is ±0.4% of the theoretical value for each element.
Element
Theoretical %
Acceptance Range (%)
Carbon (C)
61.31
60.91 - 61.71
Hydrogen (H)
9.82
9.42 - 10.22
Nitrogen (N)
6.50
6.10 - 6.90
Sulfur (S)
7.45
7.05 - 7.85
Comparison with Alternatives
To contextualize the elemental analysis of Boc-Met-OH·DCHA, it is useful to compare its composition with that of related compounds. Here, we compare it with Boc-Phe-OH (the free acid of a different Boc-protected amino acid) and its cyclohexylammonium (CHA) salt, a closely related alternative to the DCHA salt.
Compound
Molecular Formula
Molecular Weight ( g/mol )
%C (Theoretical)
%H (Theoretical)
%N (Theoretical)
%S (Theoretical)
Boc-Met-OH·DCHA
C₂₂H₄₂N₂O₄S
430.64
61.31
9.82
6.50
7.45
Boc-Phe-OH
C₁₄H₁₉NO₄
265.31
63.38
7.22
5.28
-
Boc-Phe-OH·CHA
C₂₀H₃₂N₂O₄
376.48
63.80
8.57
7.44
-
Key Observations:
Presence of Sulfur: The presence of sulfur at approximately 7.45% is a key identifier for Boc-Met-OH·DCHA, distinguishing it immediately from non-sulfur-containing amino acid derivatives like Boc-Phe-OH.
Nitrogen Content: The DCHA and CHA salts have a higher nitrogen content compared to the free acid due to the nitrogen in the amine counter-ion. The difference in nitrogen percentage between the DCHA and CHA salts is also a distinguishing feature.
Carbon and Hydrogen Content: The large, aliphatic dicyclohexylamine counter-ion significantly influences the overall carbon and hydrogen percentages, making them distinct from the free acid form.
Interpreting Out-of-Specification Results
If experimental results fall outside the acceptance criteria, it necessitates an investigation into potential causes:
Presence of Water or Solvents: Residual moisture or organic solvents from the purification process will alter the C, H, and O (if measured) content and can suppress the percentages of other elements.
Incomplete Salt Formation: If the salt formation is not stoichiometric (1:1), the elemental composition will deviate from the theoretical values. For example, an excess of the free acid would lead to lower N and higher C and H percentages than expected.
Presence of Other Impurities: Contamination with starting materials or by-products will lead to an elemental composition that does not match the expected values.
Instrumental Error: Improper calibration or a leak in the system can lead to inaccurate results. A re-analysis with a freshly calibrated instrument is a necessary first step in troubleshooting.
Conclusion
Elemental analysis by combustion is an indispensable tool for the quality control of Boc-Met-OH Dicyclohexylamine Salt. It provides a rapid, accurate, and reliable method to confirm the identity, purity, and stoichiometry of this critical raw material used in peptide synthesis. By comparing experimental results to the theoretical elemental composition (C: 61.31%, H: 9.82%, N: 6.50%, S: 7.45%) and adhering to an acceptance criterion of ±0.4%, researchers and drug developers can ensure the quality and consistency of their starting materials, which is paramount for the successful synthesis of complex peptide-based therapeutics.
References
Boc-Met-OH.DCHA | CAS#:22823-50-3 | Chemsrc. Available at: [Link]
An In-Depth Technical Guide: N-Boc-L-methionine DCHA vs. Free Acid in Peptide Synthesis
Executive Summary In the realm of solid-phase and solution-phase peptide synthesis, the handling and stability of protected amino acid building blocks dictate the efficiency of the coupling cycles. N-tert-Butoxycarbonyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of solid-phase and solution-phase peptide synthesis, the handling and stability of protected amino acid building blocks dictate the efficiency of the coupling cycles. N-tert-Butoxycarbonyl-L-methionine (N-Boc-L-methionine) is a critical reagent; however, in its free acid form, it frequently presents as a viscous oil or a highly hygroscopic solid. This physical state complicates precise stoichiometric weighing and accelerates degradation.
To circumvent these handling bottlenecks, researchers synthesize the dicyclohexylammonium (DCHA) salt of N-Boc-L-methionine. This guide objectively compares the physicochemical properties and Infrared (IR) spectroscopic signatures of the DCHA salt versus the free acid, providing self-validating experimental protocols for interconverting the two forms.
The Causality of Chemical Stability: Why Use the DCHA Salt?
The preference for the DCHA salt over the free carboxylic acid is rooted in the thermodynamics of crystallization. The bulky, non-polar cyclohexyl rings of the dicyclohexylammonium cation pack efficiently with the hydrophobic side chain of methionine. This ionic interaction, coupled with extensive intermolecular hydrogen bonding, drives the formation of a highly stable, non-hygroscopic crystalline lattice.
Performance Comparison:
Weighing & Stoichiometry: The DCHA salt is a free-flowing powder, allowing for exact molar calculations critical for avoiding truncated peptide sequences. The free acid's oily nature often leads to weighing errors.
Purification: The DCHA salt can be easily purified via recrystallization without the need for resource-intensive silica gel chromatography [1].
Storage: The salt form prevents auto-catalytic degradation and minimizes the oxidation of the thioether (methionine side chain) to a sulfoxide, significantly extending the reagent's shelf life.
Infrared (IR) Spectroscopy: Spectral Signatures and Validation
Fourier-Transform Infrared (FT-IR) spectroscopy is the most rapid and reliable method to validate the complete conversion of the free acid to the DCHA salt (and vice versa). The formation of the salt fundamentally alters the electronic environment of the carboxyl group.
When the free acid is neutralized by DCHA, the proton is transferred to the amine. The resulting carboxylate anion (
COO−
) delocalizes the negative charge equally across both oxygen atoms. This resonance reduces the carbon-oxygen bond order from a double bond (
C=O
) to a partial double bond, significantly lowering the stretching frequency.
Quantitative IR Peak Comparison
The following table summarizes the diagnostic IR peaks used to differentiate the two forms [2, 3]:
Functional Group / Vibration Mode
N-Boc-L-methionine (Free Acid)
N-Boc-L-methionine DCHA (Salt)
Diagnostic Significance
Carboxylic Acid
C=O
Stretch
~1710 – 1730 cm⁻¹ (Strong)
Absent
The disappearance of this peak confirms complete salt formation.
Carboxylate
COO−
Asym. Stretch
Absent
~1550 – 1610 cm⁻¹ (Strong)
Confirms the presence of the delocalized anion.
Carboxylate
COO−
Sym. Stretch
Absent
~1380 – 1420 cm⁻¹ (Medium)
Secondary confirmation of the carboxylate anion.
Urethane (Boc)
C=O
Stretch
~1680 – 1700 cm⁻¹
~1680 – 1700 cm⁻¹
Remains relatively unchanged; serves as an internal reference.
Ammonium
N−H+
Stretch
Absent
2400 – 3000 cm⁻¹ (Broad)
Confirms the protonation of the dicyclohexylamine.
Thioether
C−S−C
Stretch
~700 cm⁻¹ (Weak)
~700 cm⁻¹ (Weak)
Confirms the integrity of the methionine side chain.
Experimental Protocols
The following methodologies are designed as self-validating systems. By integrating pH checks and IR spectroscopy at critical junctions, researchers can guarantee the integrity of the protected amino acid before committing it to an expensive peptide synthesis workflow.
Protocol 1: Synthesis and Isolation of N-Boc-L-methionine DCHA
This protocol converts the difficult-to-handle free acid into the stable DCHA salt [4].
Dissolution: Dissolve 10.0 mmol of crude N-Boc-L-methionine (oil) in 20 mL of anhydrous diethyl ether in a 100 mL round-bottom flask equipped with a magnetic stirrer.
Neutralization: Place the flask in an ice bath (0 °C). Slowly add 10.0 mmol (1.0 equivalent) of dicyclohexylamine (DCHA) dropwise over 10 minutes.
Precipitation: An exothermic reaction occurs, and a white precipitate of the DCHA salt will begin to form. Allow the mixture to stir for an additional 2 hours at room temperature to ensure complete precipitation.
Isolation: Collect the crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold diethyl ether to remove unreacted DCHA or non-polar impurities.
Drying & Validation: Dry the crystals in a vacuum desiccator to a constant weight. Validation: Run an FT-IR spectrum (KBr pellet). The absence of a peak at ~1710 cm⁻¹ validates the complete conversion.
Workflow for the synthesis and isolation of N-Boc-L-methionine DCHA salt.
Protocol 2: Desalting (Freeing the Acid) for Peptide Coupling
DCHA salts cannot be used directly in standard carbodiimide coupling reactions (e.g., DCC, EDC) because the DCHA amine will compete as a nucleophile, terminating the peptide chain. The salt must be converted back to the free acid immediately prior to use [4, 5].
Mechanistic Note: A mild acid must be used. Strong acids (like HCl) risk prematurely cleaving the acid-labile Boc protecting group.
Suspension: Suspend the required mass of N-Boc-L-methionine DCHA in ethyl acetate (EtOAc) (approx. 10 mL per gram of salt) in a separatory funnel.
Acidification: Add an equal volume of 10% aqueous potassium hydrogen sulfate (
KHSO4
) or 5% aqueous citric acid.
Phase Separation: Shake the funnel vigorously and frequently vent. The solid will dissolve as the DCHA is protonated and partitions into the aqueous layer, while the free N-Boc-L-methionine partitions into the organic EtOAc layer.
Aqueous Wash: Separate the layers. Wash the organic layer twice more with water to remove residual salts. Validation: Check the pH of the final aqueous wash; it should be neutral (pH ~5-6).
Drying: Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
), filter, and evaporate the solvent under reduced pressure. The resulting free acid must be used immediately in the coupling step.
Desalting workflow to recover the free N-Boc-L-methionine prior to peptide coupling.
To achieve the high-resolution spectra required to distinguish the
C=O
and
COO−
stretches, proper sample preparation is mandatory.
Grinding: In an agate mortar, thoroughly grind 1-2 mg of the completely dried N-Boc-L-methionine DCHA sample with 100-200 mg of IR-grade, anhydrous Potassium Bromide (KBr).
Pressing: Transfer the finely pulverized mixture into a pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2-3 minutes using a hydraulic press.
Measurement: The resulting pellet should be nearly transparent. Place it in the FT-IR sample holder and scan from 4000 to 400 cm⁻¹ against a blank KBr background.
References
PubChem. (n.d.). Boc-L-methionine | C10H19NO4S | CID 89857. National Center for Biotechnology Information. Retrieved March 12, 2026, from[Link]
Stamboliyska, B. A., et al. (2001). Experimental and theoretical vibrational study of bis(N,N-dimethylthiocarbamoylthio)acetic acid. ScienceDirect. Retrieved March 12, 2026, from[Link]
Peptides International. (n.d.). Technical Support Information Bulletin 1184. Retrieved March 12, 2026, from[Link]
Comparative
A Comparative Guide to Assessing Enantiomeric Excess in N-Boc-L-methionine Starting Materials
The stereochemical integrity of starting materials is a cornerstone of modern pharmaceutical development. For N-Boc-L-methionine, a critical chiral building block in the synthesis of peptide-based therapeutics and other...
Author: BenchChem Technical Support Team. Date: March 2026
The stereochemical integrity of starting materials is a cornerstone of modern pharmaceutical development. For N-Boc-L-methionine, a critical chiral building block in the synthesis of peptide-based therapeutics and other complex active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final drug product.[1][2] The presence of the unwanted D-enantiomer can lead to products with altered pharmacological activity, potential toxicity, or reduced efficacy.[3] Consequently, regulatory bodies mandate rigorous assessment and control of enantiomeric purity throughout the manufacturing process.[3][4]
This guide provides an in-depth comparison of the predominant analytical methodologies used to determine the enantiomeric excess (e.e.) of N-Boc-L-methionine. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
The Analytical Imperative: Why Method Selection Matters
The objective in analyzing N-Boc-L-methionine is typically to quantify a very small amount of the D-enantiomer in the presence of a large excess of the L-enantiomer. The ideal analytical method must be specific, sensitive, accurate, and robust. The choice of method often depends on available instrumentation, required sensitivity, sample throughput needs, and the specific stage of drug development. The most common and reliable methods fall into three categories: chiral chromatography (HPLC and GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and classical polarimetry.[1][5]
Chiral HPLC is widely regarded as the gold standard for enantiomeric purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[3][6]
Principle of Separation: The method relies on the differential interaction between the enantiomers of N-Boc-methionine and a chiral stationary phase (CSP).[1] These CSPs, often based on polysaccharides like cellulose or amylose, create a transient diastereomeric complex with each enantiomer.[7][8] The difference in stability and steric interaction of these complexes results in different retention times, allowing for their separation and quantification.
Causality of Method Design:
Stationary Phase Selection: Polysaccharide-based CSPs (e.g., those coated or immobilized on silica) are exceptionally versatile and have demonstrated broad success in separating N-protected amino acids.[8][9] For N-Boc-methionine, a column like a Lux Cellulose-2 or a Chiralpak series column often provides excellent enantioselectivity. The selection is based on the ability of the CSP's chiral cavities and functional groups to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions with the analyte.[8]
Mobile Phase Composition: A reversed-phase mobile phase, typically a mixture of an aqueous buffer with an acid modifier (like 0.1% trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile or methanol), is preferred.[8][9] The acidic modifier ensures the carboxyl group of the analyte is protonated, leading to better peak shape and retention. The organic modifier's concentration is optimized to achieve a balance between resolution and analysis time; a lower organic content generally increases retention and can improve resolution.[9][10]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC
Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).
Mobile Phase: Isocratic mixture of 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water and Acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best resolution.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Sample Preparation: Accurately weigh and dissolve N-Boc-L-methionine in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
Injection Volume: 10 µL.
System Suitability: Inject a racemic (D/L) mixture of N-Boc-methionine to confirm baseline resolution (Rs > 1.5) between the two enantiomer peaks.
Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the L- and D-enantiomers using the formula:
% e.e. = [(A_L - A_D) / (A_L + A_D)] x 100
Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, often offering higher efficiency and shorter analysis times than HPLC.[11] However, its application to non-volatile compounds like N-Boc-methionine requires a crucial extra step: derivatization.
Principle of Separation: The analyte must first be chemically modified to become volatile and thermally stable.[11][12] This is typically a two-step process: esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) followed by acylation of the amine group (e.g., with trifluoroacetic anhydride).[11] The resulting volatile derivative is then separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).
Causality of Method Design:
Derivatization: This step is mandatory to overcome the low volatility of the amino acid derivative.[12] The choice of derivatizing agents is critical; they must react completely without causing racemization of the chiral center.[5][11] Heptafluorobutyl chloroformate or a two-step esterification/acylation are common, robust choices.[13]
Column Selection: Cyclodextrin-based stationary phases are highly effective for separating derivatized amino acids. The toroidal shape of the cyclodextrin molecule provides a chiral environment where enantiomers can form inclusion complexes with differing stabilities, leading to separation.
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Protocol: Chiral GC
Derivatization (Two-Step):
Esterification: To 1 mg of sample, add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100 °C for 30 minutes. Evaporate the solvent to dryness under a stream of nitrogen.[11]
Acylation: To the dry residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60 °C for 20 minutes. Evaporate to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate).[11]
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C.
Injector Temperature: 250 °C.
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is common for routine QC, while MS provides definitive identification.
Detector Temperature: 280 °C (for FID).
Calculation: Performed identically to the HPLC method, based on the integrated peak areas of the derivatized enantiomers.
NMR Spectroscopy using Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct, non-separative approach. Instead of physically separating the enantiomers, it uses a chiral solvating agent (CSA) to induce a diastereomeric environment directly in the NMR tube.[1][14]
Principle of Analysis: When a CSA is added to a solution of the enantiomeric mixture, it forms rapidly exchanging, non-covalent diastereomeric complexes.[14][15] In this chiral environment, chemically equivalent nuclei in the two enantiomers become magnetically non-equivalent (diastereotopic). This results in separate, resolvable signals in the NMR spectrum (typically ¹H or ¹³C NMR), the integration of which directly reflects the enantiomeric ratio.[15][16]
Causality of Method Design:
CSA Selection: The choice of CSA is paramount. For N-Boc-methionine, a CSA capable of hydrogen bonding with the N-H or C=O groups and/or engaging in π-π stacking is ideal. BINOL derivatives or chiral acids/alcohols are often effective.[15] The goal is to maximize the chemical shift difference (ΔΔδ) between the signals of the two diastereomeric complexes for accurate integration.
Solvent Choice: The analysis is typically performed in a non-polar deuterated solvent like CDCl₃ or C₆D₆, as these solvents minimize competition with the CSA for interaction sites on the analyte.[15]
Experimental Workflow: NMR with CSA
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Detailed Protocol: ¹H NMR with CSA
Sample Preparation: In a clean NMR tube, dissolve ~5-10 mg of N-Boc-L-methionine in ~0.6 mL of chloroform-d (CDCl₃).
CSA Addition: Add 1.0 to 1.5 molar equivalents of a suitable CSA (e.g., (R)-BINOL). The optimal ratio may require empirical determination.
Analysis: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).
Data Processing:
Identify a proton signal in the N-Boc-methionine molecule (e.g., the α-proton or a proton on the Boc group) that is well-resolved into two distinct peaks or multiplets.
Carefully integrate the areas of these two signals.
Calculation: The enantiomeric excess is calculated from the integrated areas (I) of the signals corresponding to the L- and D-enantiomers.
% e.e. = [(I_L - I_D) / (I_L + I_D)] x 100
Optical Rotation (Polarimetry)
Historically, polarimetry was a primary method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by a chiral substance in solution.[17]
Principle and Severe Limitations: While a pure L-enantiomer will rotate light in one direction, the D-enantiomer rotates it equally in the opposite direction.[17] The observed rotation is proportional to the excess of one enantiomer over the other. However, this technique suffers from significant drawbacks in the context of modern pharmaceutical quality control:
Low Sensitivity: It is notoriously difficult to accurately measure very high e.e. values (e.g., >98%). A small amount of the minor enantiomer causes only a minuscule change in the total rotation, which is often within the instrumental error.[17]
Lack of Specificity: The measurement can be affected by the presence of other chiral or even achiral impurities.
Dependence on Conditions: The specific rotation value is highly sensitive to concentration, solvent, temperature, and wavelength, making it difficult to achieve high precision and accuracy.
For these reasons, polarimetry is no longer considered a suitable standalone method for the quantitative determination of enantiomeric excess in pharmaceutical starting materials. It may be used as a simple identity test but must be supplemented by a more specific and sensitive chromatographic or spectroscopic method.
Method Comparison and Performance
Parameter
Chiral HPLC
Chiral GC
NMR with CSA
Polarimetry
Principle
Chromatographic separation on a Chiral Stationary Phase (CSP)
Chromatographic separation of volatile derivatives on a CSP
Diastereomeric complex formation in solution, observed by NMR
Insensitive, non-specific, unreliable for high e.e.
Conclusion and Recommendation
For the rigorous, quantitative assessment of enantiomeric excess in N-Boc-L-methionine starting materials, Chiral High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended method. It provides the optimal balance of sensitivity, specificity, accuracy, and robustness required to meet stringent pharmaceutical quality standards. Its ability to directly analyze the compound without derivatization simplifies the workflow and eliminates potential sources of error and racemization.[10] The method is readily validated according to global regulatory standards like ICH Q2(R1).[4][19][20]
While Chiral GC offers excellent separation efficiency, the mandatory and complex derivatization step makes it less desirable for routine quality control unless ultra-high sensitivity or speed is paramount. NMR spectroscopy with a chiral solvating agent is a powerful and elegant tool, particularly valuable in a research or process development setting for rapid, non-destructive analysis. However, its lower sensitivity for trace enantiomers makes it less suitable than HPLC for final release testing where specifications are often ≤0.1% for the undesired enantiomer. Finally, polarimetry should be considered an obsolete technique for this specific quantitative purpose and used only for basic identity confirmation.
By selecting the appropriate, validated analytical methodology, researchers and manufacturers can ensure the stereochemical integrity of their N-Boc-L-methionine, safeguarding the quality, safety, and efficacy of the life-saving medicines derived from it.
References
Determination of Enantiomeric Purity by Direct Methods. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 8. Available from: [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods. Available from: [Link]
Di Isernia, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available from: [Link]
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available from: [Link]
Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available from: [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2025). Acta Naturae. Available from: [Link]
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Available from: [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). LCGC. Available from: [Link]
Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Available from: [Link]
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available from: [Link]
Method for chiral separation of various side chain protected amino acids. (2012). Google Patents.
C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. (2018). ResearchGate. Available from: [Link]
Weatherly, C. A., et al. (2020). Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods. ResearchGate. Available from: [Link]
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available from: [Link]
Chiral Separation of FMOC Amino Acids Derivatives by Reversed Phase HPLC. (n.d.). Phenomenex. Available from: [Link]
Di Mieri, M., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. Available from: [Link]
Uccello-Barretta, G., et al. (2011). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]
Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-valine. American Journal of Analytical Chemistry. Available from: [Link]
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
Abdul-Alim, D., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances. Available from: [Link]
Nethercote, A. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM. Available from: [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Available from: [Link]
ÖZKAN, Y. (2019). VALIDATION OF ANALYTICAL METHODS. Universal Journal of Pharmaceutical Research. Available from: [Link]
Gáspár, D., et al. (2026). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Available from: [Link]
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
N-Boc-L-methionine Dicyclohexylamine Salt proper disposal procedures
As a Senior Application Scientist, I frequently encounter laboratories that mismanage dicyclohexylamine (DCHA) salts. N-Boc-L-methionine Dicyclohexylamine Salt (Boc-Met-OH·DCHA) is a staple in peptide synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter laboratories that mismanage dicyclohexylamine (DCHA) salts. N-Boc-L-methionine Dicyclohexylamine Salt (Boc-Met-OH·DCHA) is a staple in peptide synthesis. The bulky DCHA counterion is intentionally paired with the Boc-protected amino acid to induce crystallization, transforming what would otherwise be an unstable, oily free acid into a bench-stable, easily weighable solid[1].
However, this operational convenience introduces significant logistical and environmental liabilities. While the Boc-methionine component is relatively benign, the DCHA counterion is highly toxic, severely corrosive, and a potent marine pollutant[2]. Proper disposal is not merely a regulatory formality; it is a critical safety imperative.
This guide provides a comprehensive, self-validating framework for handling, processing, and disposing of Boc-Met-OH·DCHA and its derivative waste streams.
Hazard Profiling & Physicochemical Causality
To manage a chemical effectively, you must understand the causality behind its hazards. DCHA is a secondary aliphatic amine. Its high pKa makes it an excellent proton acceptor (ideal for forming stable salts with carboxylic acids), but this same basicity renders it highly corrosive to human tissue[3]. Furthermore, the methionine core contains a thioether linkage. If incinerated improperly, this sulfur compound, combined with the nitrogenous DCHA, will generate toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3].
Table 1: Quantitative Hazard Profile for DCHA-based Salts
Keep away from ignition sources; do not use combustible absorbents for spills[2].
Operational Workflows & Waste Generation
In practice, laboratories rarely dispose of bulk Boc-Met-OH·DCHA unless a batch has expired or become contaminated. The primary disposal challenge arises during the liberation of the free acid , a necessary prerequisite step before peptide coupling. This process generates a highly hazardous aqueous amine waste stream.
Protocol A: Liberation of Free Acid and Liquid Waste Segregation
Causality Focus: Why use Phosphoric Acid?
Many chemists mistakenly use Hydrochloric Acid (HCl) to wash the organic layer. However, DCHA·HCl is sparingly soluble in water and will precipitate, creating an intractable emulsion[1]. We use 10% Phosphoric Acid (H3PO4) or Potassium Bisulfate (KHSO4) because the resulting DCHA-phosphate/sulfate salts are highly water-soluble, ensuring clean phase separation[6],[1].
Step-by-Step Methodology:
Dissolution: Suspend 1 part of Boc-Met-OH·DCHA in 5–10 volumes of a suitable organic solvent (e.g., Ethyl Acetate or t-butyl methyl ether)[1].
Acidification: Under vigorous stirring, slowly add 10% aqueous H3PO4 until the solid completely dissolves and two distinct liquid phases form[1].
Self-Validation (pH Check): Test the pH of the lower aqueous phase. It must read between 2.0 and 3.0[1]. Rationale: If the pH is >3, the DCHA is not fully protonated and will partition back into the organic layer, ruining your peptide synthesis and creating a hidden amine hazard in your downstream rotary evaporator traps.
Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing DCHA·H3PO4) into a dedicated, chemically resistant waste container.
Washing: Wash the organic phase with water until the aqueous wash reads a neutral pH (≥4.0)[1]. Combine all aqueous washes into the DCHA waste container.
Recovery: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield the purified Boc-Met-OH free acid[1].
Protocol B: Proper Disposal of Solid and Liquid Waste Streams
All DCHA-containing waste must be managed under strict hazardous waste protocols complying with federal (EPA/RCRA) and local regulations[3],[2].
1. Liquid Waste (Aqueous DCHA stream from Protocol A):
Labeling: Must be explicitly labeled as "Hazardous Aqueous Waste - Acidic, Contains Toxic Amines (Dicyclohexylamine)"[2].
Segregation: Do not mix with strong oxidizing agents, acid chlorides, or general organic solvent waste, as incompatible mixing can lead to exothermic reactions[2].
Disposal Route: Must be collected by a licensed hazardous waste management facility for high-temperature incineration equipped with environmental scrubbers to neutralize NOx and SOx byproducts[3],[2].
2. Solid Waste (Expired/Contaminated Bulk Salt):
Containment: Keep in a tightly sealed, chemically resistant container. Do not leave containers open, as the salt can slowly degrade or absorb ambient moisture[2].
Disposal Route: Treat as solid hazardous waste. The label must include prominent hazard symbols (Toxic, Corrosive, Environmentally Hazardous)[2].
Protocol C: Emergency Spill Management
If a bottle of the solid salt shatters, or a separatory funnel containing the DCHA solution breaks:
Evacuate & Isolate: Remove personnel not wearing appropriate PPE from the immediate area[3].
Eliminate Ignition Sources: Free DCHA is combustible[3]. Ensure no open flames or spark-producing equipment are active.
Containment: Crucial Step: Do not use paper towels or combustible materials to absorb the spill[2]. Use an inert absorbent material such as dry lime, sand, or vermiculite[3],[7].
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bucket[3]. Label as "Spill Debris - Dicyclohexylamine Contaminated."
Process Visualization
The following diagram illustrates the critical decision points and waste routing during the handling of Boc-Met-OH·DCHA. Notice how the workflow physically separates the valuable product from the hazardous waste stream, ensuring environmental compliance.
Workflow for Boc-Met-OH liberation and DCHA hazardous waste segregation.
References
Hazardous Substance Fact Sheet: Dicyclohexylamine . NJ.gov Department of Health. Available at:[Link]
Dicyclohexylamine | CID 7582 . PubChem. Available at:[Link]
Generalized Methodology for Conducting Industrial Toxicity Reduction Evaluations . U.S. Environmental Protection Agency (EPA). Available at:[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for N-Boc-L-methionine Dicyclohexylamine Salt
As researchers and drug development professionals, our work with protected amino acids is fundamental to peptide synthesis. N-Boc-L-methionine Dicyclohexylamine Salt is a commonly used reagent, valued for its stability a...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with protected amino acids is fundamental to peptide synthesis. N-Boc-L-methionine Dicyclohexylamine Salt is a commonly used reagent, valued for its stability and ease of handling compared to its free-acid form. However, this convenience must not lead to complacency. The safety profile of this salt is dictated almost entirely by the dicyclohexylamine (DCHA) counter-ion, a substance that is both toxic and corrosive.[1][2]
This guide provides an essential framework for the safe handling, use, and disposal of N-Boc-L-methionine Dicyclohexylamine Salt. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these protocols are critical for ensuring your safety and the integrity of your research.
Hazard Analysis: Understanding the Risk Profile
While pure N-Boc-L-methionine is not classified as a hazardous substance[3][4][5], its salt form with dicyclohexylamine (DCHA) presents significant hazards. DCHA is classified as toxic if it comes into contact with the skin or is swallowed, and it can cause severe skin burns and eye damage.[1][2][6] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[1][7]
The primary risk in handling the salt is the potential for exposure to DCHA. Although the salt is a stable solid, any process that generates dust—such as weighing or transferring—can lead to inhalation. More significantly, when the salt is dissolved, the DCHA can be present in the solution, posing a direct contact and splash hazard. Therefore, all handling procedures must be designed to mitigate exposure to the DCHA component.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with N-Boc-L-methionine Dicyclohexylamine Salt. A multi-layered approach is essential to prevent dermal, ocular, and respiratory exposure.
Table 1: Recommended PPE for Handling N-Boc-L-methionine Dicyclohexylamine Salt
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Transferring Solid
Chemical safety goggles
Chemical-resistant gloves (Nitrile)
Full-length lab coat
Work in a chemical fume hood or wear an appropriate dust respirator.[8]
Preparing Solutions
Chemical safety goggles & face shield
Chemical-resistant gloves (Nitrile)
Full-length lab coat
All solution preparation must be conducted in a certified chemical fume hood.[1]
Spill Cleanup
Chemical safety goggles & face shield
Heavy-duty chemical-resistant gloves (Nitrile or Neoprene)
Full-length lab coat
Air-purifying respirator with organic vapor cartridges may be necessary for large spills.[9]
Waste Disposal
Chemical safety goggles
Chemical-resistant gloves (Nitrile)
Full-length lab coat
Work in a well-ventilated area, preferably a fume hood.[1]
Justification of PPE Choices:
Eye and Face Protection : DCHA is corrosive and can cause severe eye damage.[1] Chemical safety goggles are mandatory at all times. When handling solutions or in situations with a splash hazard, a full-face shield must be worn in combination with goggles to protect the entire face.[1][9]
Hand Protection : Nitrile gloves provide adequate protection against incidental contact.[1] Always double-check glove compatibility with the solvents being used. For prolonged handling or during spill cleanup, consider more robust gloves like neoprene. Crucially, inspect gloves for tears or pinholes before each use and remove them promptly and properly after handling the chemical, washing hands thoroughly afterward.
Body Protection : A full-length lab coat is required to protect against skin contact from spills or dust.[1] Ensure the lab coat is fully buttoned.
Respiratory Protection : The primary respiratory hazard from the solid salt is the inhalation of fine dust particles. Therefore, weighing and transferring operations should be performed within a chemical fume hood to contain any airborne particles.[2] If a fume hood is not available for this specific task, a properly fitted N95 or P2/P3 dust respirator is a necessary alternative. For all operations involving solvents, a chemical fume hood is mandatory to control vapor exposure.[2][9]
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing the solid salt and preparing a solution.
Objective: To accurately weigh 500 mg of N-Boc-L-methionine Dicyclohexylamine Salt and prepare a 0.1 M solution in Dichloromethane (DCM).
Materials:
N-Boc-L-methionine Dicyclohexylamine Salt
Dichloromethane (DCM)
Weighing paper or boat
Spatula
Volumetric flask with stopper
Beaker for waste
Protocol:
Preparation and PPE Donning:
Before starting, ensure an emergency eyewash station and safety shower are accessible.[9]
Work exclusively within a certified chemical fume hood.
Don all required PPE: a full-length lab coat, chemical safety goggles, and nitrile gloves.
Weighing the Solid:
Place a weigh boat on the analytical balance and tare it.
Carefully use a clean spatula to transfer the desired amount of the solid salt to the weigh boat. Avoid any actions that could generate dust.
Once the target weight is achieved, securely close the main reagent container.
Dissolving the Solid:
Self-Validating Step: Before adding solvent, don a face shield over your safety goggles due to the increased splash risk.
Carefully transfer the weighed solid into the volumetric flask.
Add a small amount of DCM to the weigh boat to rinse any residual powder and transfer this rinse to the flask.
Slowly add DCM to the flask, swirling gently to dissolve the solid. Do not fill to the final volume yet.
Once the solid is fully dissolved, continue adding DCM until the meniscus reaches the calibration mark on the flask.
Final Steps & Immediate Waste Management:
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Immediately rinse the spatula and weigh boat with a small amount of solvent, collecting the rinse in a dedicated hazardous waste container.[1]
Properly label the volumetric flask with the chemical name, concentration, date, and your initials.
Visualization: Safe Handling Workflow
The following diagram outlines the critical decision points and safety procedures for handling N-Boc-L-methionine Dicyclohexylamine Salt.
Caption: Safe handling workflow for N-Boc-L-methionine DCHA Salt.
Disposal and Decontamination Plan
Due to the toxicity and environmental hazards of DCHA, all waste generated from handling N-Boc-L-methionine Dicyclohexylamine Salt must be treated as hazardous waste.[1][7][10]
Solid Waste : Contaminated gloves, weigh boats, paper towels, and any un-used solid reagent.
Liquid Waste : All solutions containing the compound and any solvent rinses.
Container Management : Use chemically resistant containers that can be securely sealed. Keep containers closed except when adding waste.[1] Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1]
Spill Management :
Evacuate non-essential personnel and ensure the area is well-ventilated.[10]
Wearing appropriate PPE (including a face shield), contain the spill.
For a solid spill, carefully sweep or shovel the material into a designated hazardous waste container.[3] Avoid creating dust.
For a liquid spill, cover with an inert absorbent material like dry lime, sand, or vermiculite.[10] Do not use combustible materials like paper towels for the initial absorption.[1]
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
Decontaminate the area with an appropriate cleaning solution and wash the area thoroughly.[10]
Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with all federal, state, and local regulations.[1][7]
By adhering to these rigorous safety protocols, you ensure a safe laboratory environment for yourself and your colleagues, allowing you to focus on achieving your scientific objectives with confidence and integrity.
References
New Jersey Department of Health. HAZARD SUMMARY: DICYCLOHEXYLAMINE. Available from: [Link]
Servis Complet. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
Loba Chemie. DICYCLOHEXYLAMINE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]
Servis Complet. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
Tri-iso. MATERIAL SAFETY DATA SHEET. Available from: [Link]
TRC Corp. Dicyclohexylamine Safety Data Sheet. Available from: [Link]
AAPPTec. Technical Support Information Bulletin 1184. Available from: [Link]
AAPPTec. Safety Data Sheet: Boc-Met-OH. Available from: [Link]
Thermo Fisher Scientific. SAFETY DATA SHEET: N-Boc-L-methionine. Available from: [Link]